Danthron glucoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53797-18-5 |
|---|---|
Molecular Formula |
C20H18O9 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-hydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O9/c21-7-12-16(24)18(26)19(27)20(29-12)28-11-6-2-4-9-14(11)17(25)13-8(15(9)23)3-1-5-10(13)22/h1-6,12,16,18-22,24,26-27H,7H2/t12-,16-,18+,19-,20-/m1/s1 |
InChI Key |
BPQAUXWAEPYEJM-BNCZOOBYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Properties of Anthraquinone Glucosides, Exemplified by Rhein-8-O-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical nature of anthraquinone glucosides, a class of compounds that includes danthron-related structures. Due to the limited specific data on a simple "danthron glucoside," this guide focuses on the closely related and well-characterized compound, Rhein-8-O-β-D-glucopyranoside , as a representative molecule. This compound shares the core anthraquinone structure and glycosidic linkage relevant to the broader class.
Introduction to Anthraquinone Glycosides
Anthraquinone glycosides are a significant class of natural products found in various plants, such as rhubarb (Rheum species) and Senna species.[1][2] They consist of an anthraquinone aglycone—a tricyclic aromatic ketone—linked to a sugar moiety, typically glucose. These compounds are known for a range of biological activities, most notably their laxative effects, which are attributed to their hydrolysis by gut microbiota into active aglycones.[1][3] Rhein-8-O-β-D-glucopyranoside, also known as Glucorhein, is an anthraquinone glycoside found in rhubarb that serves as an excellent model for this class of molecules.[1][4]
Chemical Structure of Rhein-8-O-β-D-glucopyranoside
The chemical structure consists of a rhein aglycone (1,8-dihydroxyanthraquinone-3-carboxylic acid) linked to a glucose molecule.[5] The linkage is an O-glycosidic bond at the C-8 position of the anthraquinone core.
Systematic IUPAC Name: 4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid[6][7]
The following diagram illustrates the molecular structure of Rhein-8-O-β-D-glucopyranoside.
References
- 1. Rhein (molecule) - Wikipedia [en.wikipedia.org]
- 2. Rhein-8-glucoside | 34298-86-7 | FR65510 | Biosynth [biosynth.com]
- 3. Rhein-8-glucoside - Biochemicals - CAT N°: 28844 [bertin-bioreagent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Rhein 8-O--D-Glucopyranoside | C21H18O11 | CID 10343508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rhein-8-glucoside | C21H18O11 | CID 14345558 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Danthron and Its Glucosides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of danthron and its naturally occurring glucosides, focusing on their sources, detailed isolation protocols, and relevant biological pathways. Danthron (1,8-dihydroxyanthraquinone) is an aglycone that forms the core of many naturally occurring laxative glycosides. Understanding its distribution in nature and the methodologies for its extraction is critical for phytochemical research and the development of plant-based therapeutics.
Natural Sources of Danthron and Related Glycosides
Danthron and its glycosides are secondary metabolites found across various biological kingdoms, from plants to fungi and even insects. In plants, they are most famously associated with species known for their cathartic properties.
Primary Botanical Sources: The aglycone danthron is the foundational structure for numerous laxative glycosides found in medicinal plants.[1] Key plant families and genera include:
-
Fabaceae (Legume Family): Notably the Cassia (Senna) species. The leaves and pods of plants like Cassia angustifolia (Indian Senna) and Cassia acutifolia (Alexandrian Senna) are rich sources of anthraquinone glycosides, including sennosides, which are dianthrone glucosides derived from rhein and aloe-emodin.[2][3]
-
Polygonaceae (Buckwheat Family): The genus Rheum (Rhubarb), particularly the roots and rhizomes of Rheum palmatum, is a well-documented source of danthron and its glycosides.[4][5]
-
Rhamnaceae (Buckthorn Family): Species of Rhamnus (Cascara) are also known producers of these compounds.[1]
-
Asphodelaceae: The genus Aloe contains anthraquinone derivatives.[1]
-
Xyridaceae (Yellow-eyed Grass Family): Danthron itself has been isolated directly from the dried leaves and stems of Xyris semifuscata.[1][6]
Other Natural Sources: Beyond the plant kingdom, danthron has been identified in:
-
Insects: Larvae of the elm-leaf beetle (Pyrrhalta luteola) are believed to biosynthesize danthron as a defense mechanism against predators.[6][7]
-
Marine Fungi: Danthron has been isolated from the fermentation broth of marine fungi, including species from the genera Chromolaenicola, Halorosellinia, and Guignardia.[8]
Table 1: Summary of Natural Sources for Danthron and Related Anthraquinones
| Kingdom | Family/Genus | Species Example | Part(s) Used | Key Compounds | Reference(s) |
| Plantae | Fabaceae (Cassia) | Cassia angustifolia, C. fistula | Leaves, Pods | Sennosides, Rhein, Emodin | [2][3][9] |
| Plantae | Polygonaceae (Rheum) | Rheum palmatum, R. tataricum | Roots, Rhizomes | Danthron, Emodin, Rhein, Physcion | [4][5][10] |
| Plantae | Xyridaceae (Xyris) | Xyris semifuscata | Leaves, Stems | Danthron | [1][6] |
| Animalia | Pyrrhalta | Pyrrhalta luteola | Larvae | Danthron | [6][7] |
| Fungi | Chromolaenicola | Chromolaenicola sp. | Fermentation Broth | Danthron | [8] |
Isolation and Extraction Methodologies
The isolation of danthron glucosides from natural sources involves multi-step processes, including extraction, hydrolysis to cleave the sugar moieties, and subsequent purification of the aglycone. The choice of method depends on the source material and the target compound (glycoside or aglycone).
General Experimental Workflow
The overall process for isolating anthraquinone aglycones like danthron from plant material typically follows the workflow below.
Caption: General workflow for the isolation of danthron aglycone from plant sources.
Protocol 1: Extraction of Anthraquinone Glycosides from Cassia fistula Leaves by Decoction
This protocol is adapted from a method optimized for extracting the active glycosides.[11]
-
Preparation of Material: Air-dry the leaves of Cassia fistula and grind them into a coarse powder.
-
Extraction:
-
Place 10 g of the powdered leaves into a flask with 200 mL of distilled water.
-
Heat the mixture to boiling and maintain a gentle boil (decoction) for 15 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Filtration: Filter the cooled decoction through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.
-
Concentration: The resulting aqueous extract, rich in anthraquinone glycosides, can be concentrated using a rotary evaporator or lyophilized for quantitative analysis.
-
Analysis: The total anthraquinone glycoside content is typically determined using a UV-visible spectrophotometric method, calculated as rhein equivalents.[11]
Protocol 2: Isolation of Danthron (Aglycone) from Rheum Rhizomes
This protocol focuses on maximizing the yield of the aglycone by incorporating acidolysis directly into the extraction process, as described for rhubarb rhizomes.[5]
-
Preparation of Material: Dry and pulverize the rhizomes of Rheum officinale to an average particle size of approximately 0.18 mm.
-
Preparation of Extraction Solvent: Prepare a solvent mixture of chloroform, glycerol, and 20% sulfuric acid in a 4:1:1 volume ratio.
-
Extraction and Hydrolysis:
-
Combine the powdered rhizomes with the extraction solvent at a solid-to-liquid ratio of 1:12 (w/v).
-
Perform the extraction under reflux for approximately 110 minutes. The presence of sulfuric acid facilitates the in-situ hydrolysis of glycosidic bonds to release the free aglycones.
-
-
Phase Separation: After extraction, cool the mixture. The chloroform layer, containing the anthraquinone aglycones, can be separated from the aqueous and solid phases.
-
Purification:
-
Wash the chloroform extract with water to remove residual acid and glycerol.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure.
-
The resulting crude aglycone mixture can be further purified using column chromatography on silica gel to isolate danthron.
-
Quantitative Data
The yield of danthron and its related glycosides varies significantly based on the natural source, geographical location, season of harvest, and the extraction method employed.
Table 2: Content and Yield of Anthraquinones from Various Natural Sources
| Source Material | Extraction Method/Solvent | Compound Measured | Content/Yield | Reference(s) |
| Senna alata Leaves | 5% HCl, 5% FeCl₃, 15% H₂O in Methanol | Total Anthraquinones | Up to 1.67% (w/w) in extract | [12] |
| Cassia fistula Leaves (dried) | Decoction (Water) | Total Anthraquinone Glycosides | 0.09 - 0.63% (w/w) | [11] |
| Cassia fistula Leaf Extract | Decoction (Water) | Total Anthraquinone Glycosides | 0.62 - 2.01% of dry extract | [11] |
| Cassia fistula Pods | Not specified | Sennosides | 0.08 - 0.37% | [9] |
| Golden Shower (C. fistula) Pods | Soxhlet (70% Ethanol) | Total Anthraquinones | 193.79 mg/g dry plant | [13] |
Biological Activity: Danthron-Induced Apoptotic Signaling Pathway
While its glycosides are known for their laxative effects, the aglycone danthron has been investigated for its cytotoxic and antitumor properties. Studies on human gastric cancer cells (SNU-1) have elucidated a caspase-dependent apoptotic pathway induced by danthron.[4][14]
The proposed mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of the caspase cascade.
Caption: Danthron-induced apoptosis in cancer cells via mitochondrial pathways.
This signaling cascade is initiated by an increase in reactive oxygen species (ROS) and cytosolic calcium levels following exposure to danthron.[14] These events trigger the opening of the mitochondrial permeability transition (MPT) pore and an increase in the pro-apoptotic Bax/Bcl-2 ratio, leading to the loss of mitochondrial membrane potential (ΔΨm).[4][14] The compromised mitochondria then release cytochrome c into the cytosol, which activates caspase-9, a key initiator of the intrinsic apoptotic pathway. Concurrently, caspase-8 may also be activated. Both initiator caspases converge to activate the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.[14]
References
- 1. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Danthron - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties [mdpi.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Isolation and Identification of Secondary Metabolites in Rheum tataricum L.fil. Growing in Kazakhstan and Surveying of … [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. thaiscience.info [thaiscience.info]
- 14. pubs.acs.org [pubs.acs.org]
The Biosynthesis of Anthraquinone Glycosides in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinone glycosides are a diverse class of secondary metabolites found throughout the plant kingdom, renowned for their wide range of pharmacological activities, including laxative, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides an in-depth exploration of the biosynthetic pathways of anthraquinone glycosides in plants, offering a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the core biosynthetic routes, key enzymatic steps, regulatory mechanisms, and experimental methodologies used to study these intricate pathways.
Core Biosynthetic Pathways
Plants have evolved two primary pathways for the biosynthesis of the anthraquinone aglycone scaffold: the polyketide pathway and the shikimate pathway (specifically the o-succinylbenzoic acid pathway). The final step in the formation of anthraquinone glycoses is the attachment of a sugar moiety, a reaction catalyzed by UDP-glycosyltransferases.
The Polyketide Pathway
The polyketide pathway is the primary route for the biosynthesis of emodin-type anthraquinones. This pathway utilizes acetyl-CoA and malonyl-CoA as starter and extender units, respectively. A Type III polykete synthase (PKS) catalyzes the initial condensation reactions to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the characteristic tricyclic anthraquinone core.
The Shikimate Pathway (o-Succinylbenzoic Acid Pathway)
The shikimate pathway, specifically the o-succinylbenzoic acid (OSB) branch, is the primary route for the biosynthesis of alizarin-type anthraquinones, commonly found in the Rubiaceae family. This pathway begins with chorismate, an intermediate of the shikimate pathway.
Glycosylation: The Final Step
The biological activity and stability of anthraquinones are often modified by glycosylation. This final step is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from a UDP-sugar donor to the anthraquinone aglycone.
Quantitative Data
Quantitative analysis of anthraquinone biosynthesis is crucial for understanding pathway flux and for metabolic engineering efforts. The following table summarizes key kinetic parameters for isochorismate synthase (ICS), a critical enzyme in the shikimate pathway branch.
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (nmol/mg/min) | Reference |
| AtICS1 | Arabidopsis thaliana | Chorismate | 41.5 | 38.7 | [1] |
| AtICS2 | Arabidopsis thaliana | Chorismate | 17.2 | 18.0 | [1] |
Experimental Protocols
Isochorismate Synthase (ICS) Enzyme Assay
This protocol describes a coupled spectrophotometric assay to determine the activity of ICS. The production of isochorismate is coupled to its conversion to salicylate by a salicylate synthase, and the fluorescence of salicylate is measured.
Materials:
-
Chorismate
-
ICS enzyme preparation
-
Salicylate synthase (e.g., from Yersinia enterocolitica)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10% (v/v) glycerol
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, chorismate (at varying concentrations for kinetic studies), and salicylate synthase.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the ICS enzyme preparation.
-
Monitor the increase in fluorescence at an excitation wavelength of 305 nm and an emission wavelength of 420 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence curve.
-
For kinetic analysis, perform the assay at various chorismate concentrations and fit the data to the Michaelis-Menten equation.
References
In-Depth Technical Guide to the Physical and Chemical Properties of Danthron Glucosides
This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and biological activation pathways of danthron glucosides, with a primary focus on the most prevalent examples, Sennoside A and Sennoside B. This document is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Core Physical and Chemical Properties
Danthron glucosides, primarily represented by Sennosides A and B, are dianthrone glucosides known for their laxative effects. They are derived from various species of the Senna plant. Their physical and chemical characteristics are foundational to their extraction, formulation, and biological activity.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Sennoside A and Sennoside B.
| Property | Sennoside A | Sennoside B |
| Molecular Formula | C₄₂H₃₈O₂₀ | C₄₂H₃₈O₂₀ |
| Molecular Weight | 862.74 g/mol | 862.74 g/mol |
| Appearance | Yellowish powder | Yellowish powder |
| Melting Point | 200-240 °C (decomposes) | 180-186 °C (decomposes) |
| Solubility | Soluble in water and methanol. | Soluble in water; sparingly soluble in ethanol. |
| UV-Vis (λmax) | 270 nm, 375 nm (in Methanol) | 270 nm, 375 nm (in Methanol) |
| Stereochemistry | R,R-configuration at the C-10, C-10' positions | R,S-configuration at the C-10, C-10' positions |
Experimental Protocols
Detailed and reproducible experimental methods are critical for the study of danthron glucosides. The following section outlines a standard protocol for the isolation and quantification of sennosides from plant material.
Protocol: Isolation and HPLC Quantification of Sennosides from Senna Leaves
This protocol details the extraction of sennosides from dried Senna leaves followed by their quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Dried and powdered Senna leaves
-
70% (v/v) Methanol in water
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
Sennoside A and Sennoside B analytical standards
-
0.45 µm syringe filters
Instrumentation:
-
Soxhlet extractor or ultrasonic bath
-
Rotary evaporator
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Extraction:
-
Accurately weigh 10 g of powdered Senna leaves.
-
Place the powder into a flask and add 100 mL of 70% methanol.
-
Extract the mixture using an ultrasonic bath for 60 minutes at 40°C.
-
Filter the resulting extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Sample Preparation for HPLC:
-
Redissolve a known amount of the crude extract in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Phosphoric Acid) and Solvent B (Acetonitrile with 0.1% Phosphoric Acid).
-
Gradient Program:
-
0-15 min: 85% A, 15% B
-
15-25 min: Gradient to 70% A, 30% B
-
25-30 min: Gradient to 50% A, 50% B
-
30-35 min: Return to initial conditions (85% A, 15% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
-
Quantification:
-
Prepare a series of standard solutions of Sennoside A and Sennoside B of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract.
-
Identify the peaks for Sennoside A and Sennoside B in the sample chromatogram by comparing retention times with the standards.
-
Quantify the amount of each sennoside in the sample using the linear regression equation from the calibration curve.
-
Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological and experimental processes. The following diagrams, rendered using Graphviz, illustrate the key pathways and workflows related to danthron glucosides.
Biological Activation Pathway of Sennosides
Sennosides are prodrugs that require metabolic activation by the gut microbiota to exert their therapeutic effect.
The Cellular Mechanisms of Danthron Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danthron glucoside, a naturally occurring anthraquinone glycoside, is a prodrug of its active aglycone, danthron. While the direct cellular uptake and metabolism of the glucoside form are not extensively detailed in current literature, it is widely understood that upon administration, particularly orally, this compound is metabolized by gut microbiota into the active compound, danthron. Danthron exhibits a range of biological activities, including anti-cancer and metabolic regulatory effects. This technical guide provides an in-depth overview of the cellular mechanisms of action of danthron, focusing on its roles in inducing apoptosis, modulating the cell cycle, and activating the AMP-activated protein kinase (AMPK) signaling pathway. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in oncology and metabolic diseases.
Introduction
Danthron (1,8-dihydroxyanthraquinone) is a secondary metabolite found in various plants and fungi.[1] Historically used as a laxative, recent research has unveiled its potential as a therapeutic agent in other domains, notably in cancer and metabolic disorders. Danthron is typically found in nature as its glucoside derivative. The glycosidic linkage is generally cleaved by bacterial enzymes in the colon to release the active aglycone, danthron, which is then absorbed.[2][3] This guide will focus on the cellular and molecular mechanisms of the active form, danthron.
Core Cellular Mechanisms of Action
Danthron exerts its cellular effects through multiple pathways, primarily leading to apoptosis in cancer cells and the regulation of cellular metabolism.
Induction of Apoptosis
Danthron is a potent inducer of apoptosis in various cancer cell lines. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis, characterized by the following key events:
-
Induction of DNA Damage: Danthron has been shown to cause DNA damage, a key trigger for apoptosis.[4][5][6]
-
Generation of Reactive Oxygen Species (ROS): The role of ROS in danthron-induced apoptosis is a subject of some debate, with studies reporting both increases and decreases in intracellular ROS levels.[4][5][7] However, in some cancer cell lines, an increase in ROS appears to be a critical initiating event.[6]
-
Mitochondrial Dysregulation: Danthron treatment leads to a decrease in the mitochondrial membrane potential (ΔΨm) and opening of the mitochondrial permeability transition pore (MPTP).[6][8] This results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm, including cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G).[4][8]
-
Modulation of Bcl-2 Family Proteins: Danthron upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, which favors mitochondrial permeabilization.[6][8]
-
Caspase Activation: The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and subsequent activation of caspase-9, an initiator caspase. Caspase-9 then activates the executioner caspase, caspase-3, which is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[4][6][8] Danthron has also been shown to increase the activity of caspase-8.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, danthron can cause cell cycle arrest, primarily at the G2/M phase, in some cancer cell lines.[9] This effect is often observed at concentrations that also induce apoptosis and contributes to the overall anti-proliferative activity of the compound.[9]
Activation of AMPK Signaling Pathway
Danthron is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[8][10][11] Activation of AMPK by danthron has been observed in both liver (HepG2) and muscle (C2C12) cell lines.[8][10] This leads to:
-
Phosphorylation of Downstream Targets: Activated AMPK phosphorylates its downstream targets, including acetyl-CoA carboxylase (ACC), leading to the inhibition of fatty acid synthesis.[8][10]
-
Regulation of Gene Expression: Danthron treatment reduces the expression of lipogenic genes such as sterol regulatory element-binding protein 1c (SREBP1c) and fatty acid synthetase (FAS).[8][10]
-
Metabolic Effects: The activation of AMPK by danthron results in decreased intracellular lipid accumulation and enhanced glucose uptake.[8][10][12]
Quantitative Data
The following tables summarize key quantitative data from studies on the cellular effects of danthron.
Table 1: IC50 Values of Danthron in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| SNU-1 | Human Gastric Cancer | ~75 | 48 | PI Exclusion | [13] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 38.7 ± 4.5 | 72 | MTT | [7] |
| MDA-MB-231 | Human Breast Carcinoma | 45.2 ± 3.8 | 72 | MTT | [7] |
| HT1080 | Human Fibrosarcoma | 35.8 ± 2.9 | 72 | MTT | [7] |
Table 2: Effects of Danthron on AMPK Signaling
| Cell Line | Treatment | Outcome | Reference |
| HepG2 | 0.1-10 µM Danthron | Dose-dependent increase in p-AMPK and p-ACC | [8][10] |
| C2C12 | 0.1-10 µM Danthron | Dose-dependent increase in p-AMPK and p-ACC | [8][10] |
| HepG2 | Danthron | Decreased mRNA levels of SREBP1c and FAS | [8][10] |
| HepG2 & C2C12 | Danthron | Increased glucose consumption | [8][10][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of danthron.
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effect of danthron on cell proliferation.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of danthron (or vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.[7]
-
Cell Cycle Analysis by Flow Cytometry
-
Purpose: To analyze the distribution of cells in different phases of the cell cycle after danthron treatment.
-
Protocol:
-
Treat cells with danthron for the specified duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[9]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[14][15]
-
Western Blot Analysis for Signaling Proteins
-
Purpose: To detect changes in the expression and phosphorylation status of proteins in signaling pathways (e.g., AMPK, apoptosis-related proteins).
-
Protocol:
-
Treat cells with danthron and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, p-ACC, ACC, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.[8][10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Measurement of Intracellular ROS
-
Purpose: To quantify the levels of intracellular reactive oxygen species.
-
Protocol:
-
Culture cells in a 96-well black plate.
-
Treat cells with danthron for the desired time.
-
Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.[7][16]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[16]
-
Caspase Activity Assay
-
Purpose: To measure the activity of caspases, key executioners of apoptosis.
-
Protocol:
-
Treat cells with danthron to induce apoptosis.
-
Lyse the cells and collect the supernatant containing the proteins.
-
Incubate the cell lysate with a specific fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) in a 96-well plate.[17]
-
Measure the fluorescence or absorbance over time using a microplate reader.[17][18]
-
The activity is proportional to the amount of cleaved substrate.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Danthron-induced apoptotic signaling pathway.
Caption: Danthron-mediated activation of the AMPK signaling pathway.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Conclusion
Danthron, the active aglycone of this compound, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and metabolic diseases. Its ability to induce apoptosis in cancer cells through the mitochondrial pathway and to modulate cellular metabolism via AMPK activation provides a strong rationale for its further investigation. This technical guide has provided a comprehensive overview of the cellular mechanisms of action of danthron, supported by quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways and experimental workflows serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this promising natural compound. Future research should focus on the specific cellular uptake and metabolism of this compound to provide a more complete understanding of its pharmacological profile.
References
- 1. Danthron - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Mechanism of action of sennosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Danthron activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. auctoresonline.org [auctoresonline.org]
- 16. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
This guide provides an in-depth analysis of the biological activities of danthron (1,8-dihydroxyanthraquinone) and its related glycosides. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological profile of this class of compounds. This document summarizes quantitative data, details key mechanisms of action through signaling pathways, and provides comprehensive experimental protocols for relevant assays.
Quantitative Data Summary
The biological activities of danthron and its related compounds have been quantified in various studies. The following table summarizes key inhibitory concentrations (IC50) and other relevant metrics.
| Compound | Target/Activity | Test System | IC50 / Other Metric | Reference |
| Danthron | Protein Kinase CK2 | Recombinant human CK2 | 0.4 µM | |
| Danthron | Protein Kinase CK2 | 0.3 µM | ||
| Emodin | Protein Kinase CK2 | 0.9 µM | ||
| Rhein | Protein Kinase CK2 | > 100 µM | ||
| Aloe-emodin | Protein Kinase CK2 | 3.3 µM | ||
| Chrysophanol | Protein Kinase CK2 | > 100 µM | ||
| Physcion | Protein Kinase CK2 | > 100 µM | ||
| Danthron | Apoptosis Induction | Human cervical cancer SiHa cells | Time- and dose-dependent increase in apoptosis | |
| Danthron | Mitochondrial Membrane Potential | Human cervical cancer SiHa cells | Dose-dependent decrease |
Mechanisms of Action and Signaling Pathways
Danthron and its glycosides elicit a range of biological effects, primarily through their actions as laxatives, inhibitors of protein kinase CK2, and inducers of apoptosis.
Laxative Effect
The most well-known activity of danthron and its glycosides (such as sennosides) is their laxative effect. The glycosides themselves are largely inactive prodrugs. Upon oral administration, they pass through the upper gastrointestinal tract unchanged and are then hydrolyzed by bacterial enzymes in the colon to release the active aglycone, danthron. Danthron is then further metabolized to its active form, rheinanthrone.
Rheinanthrone exerts its laxative effect through two primary mechanisms:
-
Inhibition of water and electrolyte absorption: It inhibits the absorption of water, Na+, and Cl- from the colonic lumen, leading to an increase in the water content of the feces.
-
Stimulation of intestinal motility: It induces giant migrating contractions of the colon, which accelerates intestinal transit.
Inhibition of Protein Kinase CK2
Danthron is a potent inhibitor of protein kinase CK2, a ubiquitously expressed serine/threonine kinase involved in the regulation of numerous cellular processes, including cell growth, proliferation, and survival. The dysregulation of CK2 is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.
Danthron's inhibition of CK2 can lead to downstream effects such as the induction of apoptosis and the suppression of cell proliferation.
Induction of Apoptosis
Danthron has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic activity is mediated through multiple pathways, including the intrinsic (mitochondrial) pathway. Key events in danthron-induced apoptosis include:
-
Disruption of Mitochondrial Membrane Potential (MMP): Danthron can lead to a decrease in the MMP.
-
Release of Cytochrome c: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9. Caspase-9, in turn, activates effector caspases such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated effector caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Detailed Experimental Protocols
Protein Kinase CK2 Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of danthron on recombinant human protein kinase CK2.
Materials:
-
Recombinant human protein kinase CK2
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-32P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 200 mM NaCl, 1 mM DTT)
-
Danthron stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Microcentrifuge tubes
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the peptide substrate (final concentration ~200 µM), and [γ-32P]ATP (final concentration ~10 µM).
-
Add varying concentrations of danthron (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding recombinant CK2 enzyme (final concentration ~5-10 ng/µL).
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Place the dried paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each danthron concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability in response to danthron treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., SiHa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Danthron stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of danthron (prepared by serial dilution of the stock solution in culture medium). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Aspirate the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Caspase-3/7 Activity Assay
This protocol describes the measurement of effector caspase activity as an indicator of apoptosis induction by danthron.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Danthron stock solution (in DMSO)
-
Luminogenic caspase-3/7 substrate (e.g., containing the DEVD sequence)
-
Caspase assay buffer
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells into a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of danthron, including a vehicle control.
-
Incubate for the desired period (e.g., 24 hours).
-
Prepare the caspase-3/7 reagent by mixing the luminogenic substrate with the assay buffer according to the manufacturer's instructions.
-
Add the caspase-3/7 reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescence signal is proportional to the amount of active caspase-3/7.
-
Express the results as the fold-change in caspase activity relative to the vehicle control.
The Pharmacological Landscape of Danthron Glucoside Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danthron and its glucoside derivatives, a class of anthraquinones, are naturally occurring compounds found in medicinal plants such as Senna, Rhubarb, and Aloe.[1][2] For centuries, these compounds have been utilized in traditional medicine, primarily for their laxative effects. Modern pharmacological research has unveiled a much broader spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-angiogenic, and metabolic regulatory properties.[3][4][5] This technical guide provides an in-depth overview of the pharmacological properties of danthron glucoside derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the quantitative data available for various this compound derivatives and their aglycones, providing a comparative look at their biological activities.
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| Danthron | Cytotoxicity | Human Gastric Cancer Cells (SNU-1) | Not explicitly stated as IC50, but effects observed at concentrations around 50 µM | [6] |
| Danthron | Anti-angiogenesis (inhibition of endothelial cell growth) | Human Umbilical Vein Endothelial Cells (HUVEC) | ~50 µM | [5] |
| Danthron | Cytotoxicity | Human Breast Carcinoma (MDA-MB231) | > 50 µM | [5] |
| Danthron | Cytotoxicity | Human Fibrosarcoma (HT1080) | > 50 µM | [5] |
| Rhein | Anti-inflammatory (5-lipoxygenase inhibition) | In vitro enzyme assay | 13.7 µM | [4] |
| Aloe-emodin-8-O-β-D-glucopyranoside | Protein Tyrosine Phosphatase 1B (hPTP1B) Inhibition | In vitro enzyme assay | 26.6 µM | [7] |
| Emodin-8-glucoside | Rat Lens Aldose Reductase (ALAR) Inhibition | In vitro enzyme assay | 14.4 µM | [8] |
| Emodin-8-glucoside | Topoisomerase II Inhibition | In vitro enzyme assay | 66 µM | [8] |
| Chrysophanol-8-O-glucoside | Hepatoprotective (anti-inflammatory) | Lipopolysaccharide (LPS)-stimulated RAW264.7 cells | Not explicitly stated as IC50, but protective effects observed | [9] |
Table 1: In Vitro Biological Activities of Danthron Derivatives.
| Compound | Pharmacological Effect | Animal Model | Dosage | Observations | Reference |
| Sennoside A | Laxative | Mice | 30 mg/kg | Reduced passage time of luminal contents and absorption of water. | [4] |
| Emodin-8-glucoside | Neuroprotective | Rat cerebral ischemia-reperfusion model | 2-10 mg/kg (iv) | Reduced neurological deficit and cerebral infarction area. | [8] |
| Emodin-8-glucoside | Anti-fibrotic | Mouse unilateral ureteral obstruction (UUO) model | 2.5-10 mg/kg/day | Ameliorated renal fibrosis. | [8] |
Table 2: In Vivo Pharmacological Effects of this compound Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Aspirate the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.[11]
-
Solubilization: Aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[11]
In Vivo Laxative Activity Assessment
This protocol is used to evaluate the laxative effects of test compounds in a mouse model.[13]
Principle: The laxative effect is quantified by measuring the production of wet feces, fecal water content, and gastrointestinal motility.[13]
Protocol:
-
Animal Preparation: Use Swiss-albino mice (7-8 weeks old, 28-30g).[3] Deprive the animals of food for 12-18 hours before the experiment, with free access to water.[3][14]
-
Grouping and Administration: Divide the mice into groups (n=6 per group):[3]
-
Control Group: Administer normal saline (2 mL) orally.[3]
-
Positive Control Group: Administer a standard laxative drug, such as bisacodyl (10 mg/kg) or castor oil (0.5 mL per animal).[3][14]
-
Test Groups: Administer the test compound (e.g., this compound derivative) at various doses (e.g., 100, 200, 400 mg/kg body weight) orally.[3][14]
-
-
Fecal Parameter Measurement:
-
Gastrointestinal Motility Test:
-
40 minutes after compound administration, orally administer 0.3 mL of a 5% aqueous suspension of charcoal meal to each mouse.[14]
-
After a set time (e.g., 30-60 minutes), euthanize the mice and dissect the small intestine from the pylorus to the cecum.[14]
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal. Calculate the gastrointestinal transit ratio.
-
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their pharmacological effects through various signaling pathways. The following diagrams illustrate some of the key mechanisms.
Laxative Effect of Sennosides
Sennosides, which are danthron diglucosides, are prodrugs that are activated by the gut microbiota.
Caption: Metabolic activation of sennosides to induce laxation.
Anti-inflammatory Mechanism of Rhein
Rhein, a major metabolite of danthron glucosides, exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.[15][16]
Caption: Rhein's inhibition of pro-inflammatory signaling pathways.
Danthron-Induced Apoptosis in Cancer Cells
Danthron has been shown to induce apoptosis in cancer cells through a mitochondria-mediated pathway.[6][17]
Caption: Mitochondrial pathway of danthron-induced apoptosis.
Conclusion and Future Directions
This compound derivatives represent a versatile class of compounds with a wide array of pharmacological properties beyond their traditional use as laxatives. The available data highlight their potential as anti-inflammatory, anti-cancer, and anti-fibrotic agents. However, the field requires more extensive research, particularly comparative studies of various synthetic and natural derivatives, to establish clear structure-activity relationships. Future investigations should focus on elucidating the detailed molecular targets and signaling pathways for a broader range of these derivatives. Such studies will be instrumental in unlocking the full therapeutic potential of this important class of natural products for modern drug development.
References
- 1. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potential Diuretic and Laxative Drug Candidates from Avicennia officinalis L. Bark through In Vivo Mice Model Studies and In Vitro Gas Chromatography-Mass Spectrometry and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages [frontiersin.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Laxative activity test: Significance and symbolism [wisdomlib.org]
- 14. Evaluations of the in vivo Laxative Effects of Aqueous Leaf and Stem Extracts of Artemisia Abyssinica in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Guide: Danthron and its Glucosides as Potential AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the role of danthron, an anthraquinone aglycone, as a potential activator of AMP-activated protein kinase (AMPK). It consolidates key quantitative data, detailed experimental protocols, and visual pathways from primary research to serve as a resource for professionals in metabolic disease research and drug development.
It is important to note that while this guide focuses on the direct in vitro effects of danthron, anthraquinones often occur in nature as glucosides (e.g., sennosides). These glycosylated forms are considered prodrugs. In vivo, gut microbiota metabolize these glucosides, releasing the active aglycone, danthron, which is then absorbed. Therefore, in vitro studies typically use the aglycone danthron to directly investigate the cellular mechanism of action.
Core Mechanism: AMPK Signaling Pathway Activation
Danthron has been shown to activate the AMPK signaling cascade in vitro. AMPK is a critical energy sensor that, once activated, orchestrates a switch from anabolic (energy-consuming) processes to catabolic (energy-producing) processes.
The activation of AMPK by danthron initiates a series of downstream events, including the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a reduction in the expression of lipogenic genes, such as Sterol Regulatory Element-Binding Protein 1c (SREBP1c) and Fatty Acid Synthase (FAS), ultimately decreasing intracellular lipid accumulation. Concurrently, AMPK activation promotes glucose consumption. The inhibitory effects of danthron on this pathway can be reversed by Compound C, a known AMPK inhibitor, confirming the mechanism is AMPK-dependent.
Quantitative Data Summary
The following tables summarize the quantitative effects of danthron on key metabolic markers in HepG2 (human liver carcinoma) and C2C12 (mouse myoblast) cell lines, as reported by Zhou et al. (2013).
Table 1: Effect of Danthron on Protein Phosphorylation Data represents the dose-dependent increase in the ratio of phosphorylated protein to total protein after 8 hours of treatment.
| Cell Line | Target Protein | 0.1 µM Danthron | 1 µM Danthron | 10 µM Danthron |
| HepG2 | p-AMPK/t-AMPK | Dose-dependent increase observed | Dose-dependent increase observed | Dose-dependent increase observed |
| p-ACC/t-ACC | Dose-dependent increase observed | Dose-dependent increase observed | Dose-dependent increase observed | |
| C2C12 | p-AMPK/t-AMPK | Dose-dependent increase observed | Dose-dependent increase observed | Dose-dependent increase observed |
| p-ACC/t-ACC | Dose-dependent increase observed | Dose-dependent increase observed | Dose-dependent increase observed |
Table 2: Effect of Danthron on Lipogenic Gene Expression Data represents the relative mRNA expression levels after 24 hours of treatment compared to a control.
| Cell Line | Target Gene | 10 µM Danthron |
| HepG2 | SREBP1c | Significant Reduction |
| FAS | Significant Reduction | |
| C2C12 | SREBP1c | Significant Reduction |
| FAS | Significant Reduction |
Table 3: Effect of Danthron on Intracellular Lipid & Cholesterol Content Data represents the change in total cholesterol (TC) and triglyceride (TG) levels after 24 hours of treatment.
| Cell Line | Parameter | 1 µM Danthron | 10 µM Danthron |
| HepG2 | Total Cholesterol (TC) | Significant Reduction | Significant Reduction |
| Triglyceride (TG) | Significant Reduction | Significant Reduction |
Table 4: Effect of Danthron on Glucose Consumption Data represents the change in glucose levels in the cell culture medium after 24 hours of treatment.
| Cell Line | 1 µM Danthron | 10 µM Danthron |
| HepG2 | Significant Increase in Consumption | Significant Increase in Consumption |
| C2C12 | Significant Increase in Consumption | Significant Increase in Consumption |
Experimental Protocols & Workflow
The following are detailed methodologies derived from the study by Zhou et al. for key in vitro experiments.
Cell Culture and Treatment
-
Cell Lines :
-
HepG2 cells were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
C2C12 myoblasts were cultured in DMEM with 10% FBS and antibiotics.
-
-
Differentiation (C2C12) : To induce differentiation into myotubes, C2C12 cells were grown to confluence and the medium was switched to DMEM containing 2% horse serum for 4-6 days.
-
Treatment Protocol :
-
Cells were seeded in appropriate plates and grown to approximately 80% confluence.
-
For experimental treatments, cells were incubated with danthron (0.1, 1, or 10 µmol/L) in serum-free DMEM for the specified durations (8 hours for Western blot, 24 hours for gene expression and metabolite assays).
-
For inhibitor studies, cells were co-treated with the AMPK inhibitor Compound C.
-
MTT Cell Viability Assay
-
HepG2 cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of danthron for 24 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 490 nm using a microplate reader. A concentration of 10 µmol/L for 24 hours was determined to be safe for HepG2 cells.
Western Blotting
-
Cell Lysis : After an 8-hour treatment with danthron, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration in the lysates was determined using a BCA protein assay kit.
-
Electrophoresis : Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-PAGE (e.g., 10% gel).
-
Transfer : Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation : The membrane was incubated overnight at 4°C with primary antibodies for p-AMPKα (Thr172), AMPKα, p-ACC (Ser79), and ACC.
-
Secondary Antibody Incubation : After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.
Real-time PCR (RT-PCR)
-
RNA Extraction : Following a 24-hour treatment, total RNA was extracted from cells using an RNA extraction kit (e.g., TRIzol reagent).
-
cDNA Synthesis : First-strand cDNA was synthesized from total RNA using a reverse transcription kit (e.g., with oligo(dT) primers).
-
Quantitative PCR : Real-time PCR was performed using a SYBR Green PCR master mix on a real-time PCR system.
-
Analysis : The relative expression of target genes (SREBP1c, FAS) was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Metabolite Assays
-
Glucose Consumption : Cells were treated for 24 hours. Glucose concentration in the culture medium was measured using a glucose assay kit based on the glucose oxidase method. The amount of glucose consumed was calculated by subtracting the final glucose concentration from the initial concentration in cell-free medium.
-
Total Cholesterol (TC) and Triglyceride (TG) Measurement : After a 24-hour treatment, cells were lysed. The intracellular TC and TG levels were determined using commercially available enzymatic assay kits according to the manufacturer’s instructions.
Literature review on the therapeutic potential of danthron glucoside.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danthron glucoside, a naturally occurring anthraquinone glycoside found in various medicinal plants such as Rhubarb (Rheum species), serves as a prodrug to its biologically active aglycone, danthron (1,8-dihydroxyanthraquinone).[1][2][3] The sugar moiety in this compound enhances its stability and modulates its pharmacokinetic profile, while the therapeutic effects are primarily attributed to the systemic actions of danthron following enzymatic hydrolysis by the gut microbiota.[4][5] This technical guide provides an in-depth review of the therapeutic potential of danthron, the active metabolite of this compound, focusing on its anticancer, neuroprotective, and metabolic regulatory properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Pharmacokinetics and Metabolism
Anthraquinone glycosides like this compound are generally characterized by low oral bioavailability.[4] Following oral administration, these glycosides are poorly absorbed in the upper gastrointestinal tract.[5] Upon reaching the colon, they are metabolized by intestinal bacteria, which cleave the glycosidic bond to release the active aglycone, danthron.[4][5] This targeted release in the lower intestine is the basis for its historical use as a stimulant laxative.[6][7] The absorbed danthron is then distributed systemically, where it exerts its diverse pharmacological effects.
Therapeutic Potential of Danthron
The therapeutic activities of danthron, the active form of this compound, have been investigated in various preclinical models. These studies have unveiled its potential in several key therapeutic areas.
Anticancer and Anti-angiogenic Activity
Danthron has demonstrated notable anticancer properties through multiple mechanisms:
-
Induction of Apoptosis: Danthron has been shown to induce apoptosis in various cancer cell lines, including human gastric cancer and glioblastoma cells.[8][9] The proposed mechanism involves the induction of DNA damage, depolarization of the mitochondrial membrane, and activation of caspase cascades.[8][9]
-
Anti-angiogenesis: Danthron acts as a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis.[1][8] It has been shown to inhibit key functions of endothelial cells, including proliferation, invasion, and tube formation.[1]
-
Antimetastatic Effects: In vitro studies suggest that danthron possesses moderate antimetastatic activity.[1][8]
Neuroprotective Effects
Danthron exhibits significant neuroprotective properties, primarily attributed to its antioxidant activity. It has been shown to protect primary cortical cultures from neurotoxicity induced by various agents, including β-amyloid, by inhibiting membrane lipid peroxidation and glutathione deprivation.[10] This suggests its potential in the management of neurodegenerative diseases characterized by oxidative stress.[10]
Metabolic Regulation
Danthron functions as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11][12][13] By activating AMPK, danthron can:
These effects suggest a potential therapeutic role for this compound in metabolic disorders such as obesity and type 2 diabetes.
Quantitative Data on the Biological Activities of Danthron
The following tables summarize the quantitative data from various in vitro studies on danthron.
Table 1: In Vitro Anticancer and Anti-angiogenic Activity of Danthron
| Cell Line | Assay | Endpoint | Result | Reference |
| HUVEC | Cell Growth (MTT) | IC50 | ~50 µM | [1] |
| MDA-MB231 (Breast Cancer) | Cell Growth (MTT) | IC50 | ~50 µM | [1] |
| HT1080 (Fibrosarcoma) | Cell Growth (MTT) | IC50 | ~50 µM | [1] |
| SNU-1 (Gastric Cancer) | Apoptosis Induction | Time & Dose-dependent | Observed | [14][9] |
Table 2: Neuroprotective and Metabolic Effects of Danthron
| Model System | Effect | Concentration | Reference |
| Primary Cortical Cultures | Reduction of β-amyloid induced neurotoxicity | Dose-dependent | [10] |
| Primary Cortical Cultures | Inhibition of Fe3+-induced oxidative injury | Significant at tested concentrations | [10] |
| HepG2 and C2C12 cells | Phosphorylation of AMPK and ACC | 0.1, 1, and 10 µM (Dose-dependent) | [12] |
| HepG2 cells | Increased glucose consumption | Effective at tested concentrations | [12] |
Experimental Protocols
Cell Viability and Growth Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HUVEC, MDA-MB231, HT1080) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of danthron (or vehicle control, typically DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.[1]
In Vitro Tube Formation Assay on Matrigel
-
Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with different concentrations of danthron or a vehicle control.
-
Incubation: The plates are incubated for a specific period (e.g., 6 hours) to allow for the formation of capillary-like structures.
-
Visualization and Quantification: The formation of tubular structures is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length or the number of branch points.[1]
Western Blot Analysis for AMPK Activation
-
Cell Culture and Treatment: HepG2 or C2C12 cells are cultured to a certain confluency and then treated with danthron at various concentrations for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK (t-AMPK), and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative levels of p-AMPK and t-AMPK.[12]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Danthron-Induced Apoptosis in Cancer Cells
Caption: Danthron-induced apoptosis pathway in cancer cells.
AMPK Activation Pathway by Danthron
Caption: Danthron activates AMPK leading to metabolic regulation.
General Workflow for In Vitro Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Conclusion and Future Directions
The available scientific literature strongly suggests that danthron, the active metabolite of this compound, possesses significant therapeutic potential, particularly in the areas of oncology, neuroprotection, and metabolic diseases. Its multifaceted mechanisms of action, including the induction of apoptosis, inhibition of angiogenesis, and activation of AMPK, make it a compelling candidate for further drug development.
However, it is crucial to note that danthron has been classified as a potential carcinogen, which has led to restrictions on its clinical use.[2][6][15] Future research should focus on several key areas:
-
Clarifying the Carcinogenic Risk: Rigorous studies are needed to fully understand the carcinogenic potential of danthron and to determine safe dosage regimens.
-
Investigating this compound Directly: While the activities of danthron are well-documented, more research is required to evaluate the specific pharmacological and pharmacokinetic properties of this compound itself. This includes its stability, absorption, and metabolism in various preclinical and clinical settings.
-
Developing Analogs: The development of danthron analogs with improved safety profiles and enhanced therapeutic efficacy could be a promising avenue for future drug discovery.
References
- 1. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Dantron - Wikipedia [en.wikipedia.org]
- 7. What is Dantron used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Danthron inhibits the neurotoxicity induced by various compounds causing oxidative damages including beta-amyloid (25-35) in primary cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Danthron | Antibacterial | AMPK | Virus Protease | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Danthron - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Characterization of Novel Anthraquinone Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinone glycosides, a diverse class of natural products, have long been recognized for their significant therapeutic potential. Found in a variety of plants and microorganisms, these compounds are characterized by an anthraquinone aglycone linked to one or more sugar moieties. The glycosylation not only enhances the solubility and bioavailability of the anthraquinone core but also profoundly influences its biological activity.[1][2] This technical guide provides an in-depth overview of the methodologies involved in the discovery, characterization, and evaluation of novel anthraquinone glycosides, with a focus on their anticancer properties.
Discovery and Isolation of Novel Anthraquinone Glycosides
The initial step in the discovery of new anthraquinone glycosides is the extraction and isolation from natural sources. The choice of extraction method is critical and depends on the polarity of the target compounds and the nature of the source material.
Extraction Protocols
Protocol 1: Maceration
-
Preparation of Plant Material: Air-dry the plant material (e.g., roots, leaves, bark) at room temperature and grind it into a coarse powder.
-
Extraction: Macerate the powdered material with a suitable solvent (e.g., 70% ethanol) at a ratio of 1:10 (w/v) for 24-72 hours at room temperature with occasional shaking.[3]
-
Filtration and Concentration: Filter the extract through cheesecloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Soxhlet Extraction
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in the maceration protocol.
-
Extraction: Place the powdered material in a thimble and extract using a Soxhlet apparatus with an appropriate solvent (e.g., 80% ethanol) for 6-8 hours.[4] This method is particularly effective for less polar compounds.
-
Concentration: Concentrate the resulting extract using a rotary evaporator.
Protocol 3: Decoction
-
Preparation of Plant Material: Use fresh or dried plant material.
-
Extraction: Boil the plant material in water (typically a 1:20 w/v ratio) for a specified period, usually 15-30 minutes.[5][6] This method is suitable for extracting water-soluble glycosides.
-
Filtration: Allow the decoction to cool and then filter to remove solid plant debris.
Purification
The crude extract, containing a complex mixture of compounds, requires further purification to isolate the anthraquinone glycosides. This is typically achieved through a combination of chromatographic techniques.
Protocol 4: Column Chromatography
-
Stationary Phase: Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20. The choice of stationary phase depends on the polarity of the target compounds.
-
Elution: Apply the concentrated crude extract to the top of the column. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate and methanol).
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the compounds of interest based on their TLC profiles.
Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column and Mobile Phase Selection: Choose a suitable preparative HPLC column (e.g., C18) and an appropriate mobile phase (e.g., a gradient of methanol and water).
-
Injection and Fractionation: Inject the partially purified fractions from column chromatography onto the preparative HPLC system. Collect the peaks corresponding to the individual compounds.
-
Purity Analysis: Assess the purity of the isolated compounds using analytical HPLC.
Structure Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.
Spectroscopic Methods
Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount (1-5 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule. The chemical shifts and coupling constants provide information about the connectivity of atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish the connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC). These experiments are crucial for assembling the complete structure of the aglycone and the sugar moieties, as well as determining the glycosylation site.[7]
Protocol 7: Mass Spectrometry (MS)
-
Sample Introduction: Introduce the purified compound into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the molecular ion to deduce the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion and analyze the resulting fragment ions to obtain information about the structure of the aglycone and the sequence and identity of the sugar units.[8]
Biological Characterization
After structural elucidation, the biological activity of the novel anthraquinone glycoside is evaluated. A common focus of research is their potential as anticancer agents.
In Vitro Cytotoxicity Assays
Protocol 8: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the purified anthraquinone glycoside for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) from the dose-response curve.
Quantitative Data Presentation
The following tables summarize the cytotoxic activities of some recently discovered and characterized anthraquinone derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 | 17.80 | [1] |
| Alaternoside C (3) | - | 9.46 (DPPH scavenging) | [9] |
| Physcion-8-O-rutinoside (4) | - | 27.68 (DPPH scavenging) | [9] |
| Rubiadin | NCI-H187 | 14.2 | [10] |
| Rubiadin | CEM-SS | 3 | [10] |
| Rubiadin | MCF-7 | 10 | [10] |
| Rhein | MCF-7 (normoxic) | 81.3 µM | [11] |
| Rhein | MCF-7 (hypoxic) | 71.3 µM | [11] |
| Rhein | MDA-MB-435s (normoxic) | 52.1 µM | [11] |
| Rhein | MDA-MB-435s (hypoxic) | 127.3 µM | [11] |
| Aloe-emodin | AGS | < 0.07 mM (72h) | [11] |
| Aloe-emodin | NCI-N87 | 0.15 - 0.19 mM (72h) | [11] |
| Chrysophanol | - | 15.82 (plaque reduction) | [11] |
| Aloe-emodin | - | 17.39 (plaque reduction) | [11] |
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanism by which novel anthraquinone glycosides exert their biological effects is crucial for their development as therapeutic agents. Many anthraquinones have been shown to induce cancer cell death through the modulation of key signaling pathways.
Key Signaling Pathways
-
ROS/JNK Pathway: Some anthraquinone derivatives induce the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activated JNK can then trigger apoptosis through the mitochondrial pathway.[1]
-
p53 Signaling Pathway: The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis. Some anthraquinone glycosides have been shown to upregulate p53, leading to the transcription of target genes like p21.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer.
-
NF-κB Pathway: The transcription factor NF-κB is involved in inflammation and cell survival. Inhibition of the NF-κB pathway can lead to increased apoptosis in cancer cells.[12]
-
Wnt/β-catenin Pathway: This pathway is crucial for embryonic development and its aberrant activation is linked to various cancers.[13]
Visualizations
Experimental Workflow
Caption: General workflow for the discovery and characterization of novel anthraquinone glycosides.
Signaling Pathway Example: ROS/JNK Mediated Apoptosis
Caption: Simplified diagram of the ROS/JNK-mediated apoptotic pathway induced by some anthraquinone glycosides.
Conclusion
The discovery and characterization of novel anthraquinone glycosides represent a promising avenue for the development of new therapeutic agents. A systematic approach, combining efficient extraction and purification techniques with powerful spectroscopic methods for structure elucidation, is essential for identifying new chemical entities. Subsequent in-depth biological evaluation and mechanistic studies are critical for understanding their therapeutic potential and advancing them through the drug discovery pipeline. This guide provides a foundational framework for researchers embarking on the exploration of this fascinating class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Extraction of glycosides | DOCX [slideshare.net]
- 4. thaiscience.info [thaiscience.info]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 9. Isolation and identification of new anthraquinones from Rhamnus alaternus L and evaluation of their free radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 13. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia [mdpi.com]
The Role of Danthron in Regulating Glucose and Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danthron, a natural anthraquinone derivative, has emerged as a significant regulator of glucose and lipid metabolism. This technical guide synthesizes the current scientific findings on the molecular mechanisms through which danthron exerts its effects, with a focus on key signaling pathways. In vitro and in vivo studies have demonstrated that danthron activates AMP-activated protein kinase (AMPK) and interacts with the peroxisome proliferator-activated receptor alpha (PPARα), leading to beneficial changes in metabolic profiles. This document provides a comprehensive overview of the quantitative effects of danthron, detailed experimental methodologies, and visual representations of the involved signaling cascades to support further research and drug development in the field of metabolic diseases.
Introduction
Disorders of glucose and lipid metabolism, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis.[1] The intricate interplay between glucose and lipid homeostasis is governed by a complex network of signaling pathways.[1][2] Danthron (1,8-dihydroxyanthraquinone), a compound found in rhubarb, has been identified as a potent modulator of these metabolic processes.[3][4] This guide delves into the core mechanisms of danthron's action, providing a technical resource for the scientific community.
Effects on Lipid Metabolism
Danthron has been shown to significantly impact lipid metabolism by activating key regulatory proteins and modulating the expression of genes involved in lipid synthesis and breakdown.
Activation of AMPK and Reduction of Lipid Synthesis
In vitro studies using HepG2 (human liver cancer cell line) and C2C12 (mouse myoblast cell line) cells have demonstrated that danthron activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][5] This activation is dose-dependent and leads to the phosphorylation of Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK.[3][6] The phosphorylation of ACC inhibits its activity, leading to a reduction in fatty acid synthesis.
Furthermore, danthron treatment significantly decreases the mRNA levels of key lipogenic genes, including sterol regulatory element-binding protein 1c (SREBP1c) and fatty acid synthase (FAS).[3][5] This effect is reversed by the co-administration of an AMPK inhibitor, Compound C, confirming the AMPK-dependent mechanism.[3][5]
In Vivo Amelioration of Obesity and Hepatic Steatosis
In a high-fat diet-induced mouse model of obesity and metabolic-associated fatty liver disease (MAFLD), danthron administration significantly attenuated weight gain and hepatic steatosis.[4][6] This was achieved by enhancing hepatic fatty acid oxidation and decreasing lipid synthesis.[4]
Effects on Glucose Metabolism
Danthron also plays a crucial role in regulating glucose homeostasis, primarily through the activation of AMPK and its downstream effects.
Increased Glucose Consumption
Treatment with danthron has been shown to concentration-dependently increase glucose consumption in both HepG2 and C2C12 cells.[3][7] This enhancement of glucose uptake is also attenuated by the AMPK inhibitor Compound C, highlighting the pivotal role of AMPK in this process.[3][7]
Signaling Pathways
The metabolic regulatory effects of danthron are orchestrated through complex signaling cascades. The primary pathways identified are the AMPK signaling pathway and the PPARα/RXRα heterodimer pathway.
AMPK Signaling Pathway
As previously discussed, danthron activates AMPK, which in turn phosphorylates and inactivates ACC. This leads to a decrease in malonyl-CoA levels, which relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation. The downstream effects also include the downregulation of SREBP1c and FAS, further contributing to reduced lipogenesis.
References
- 1. Regulation of glucose and lipid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Danthron activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Danthron ameliorates obesity and MAFLD through activating the interplay between PPARα/RXRα heterodimer and adiponectin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Antioxidant Potential of Danthron Glucoside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danthron glucoside, a naturally occurring anthraquinone glycoside, is emerging as a compound of interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This technical guide explores the antioxidant properties of this compound, drawing upon available data for its aglycone, danthron, and structurally related anthraquinones. This document provides an overview of the quantitative antioxidant activity, detailed experimental protocols for assessing such activity, and the putative signaling pathways involved in its mechanism of action.
Quantitative Antioxidant Activity
While specific quantitative data for this compound is limited in publicly available literature, studies on its aglycone, danthron, and other related anthraquinones provide insights into its potential antioxidant capacity. The antioxidant activity of these compounds is often evaluated using various assays that measure their ability to scavenge free radicals or inhibit oxidation.
Commonly used in vitro assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Antioxidant Activity of Danthron and Related Anthraquinones (Illustrative)
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Danthron | DPPH | Data not available | Ascorbic Acid | ~5-10 |
| Danthron | ABTS | Data not available | Trolox | ~3-8 |
| Rhein | DPPH | ~15-25 | Ascorbic Acid | ~5-10 |
| Emodin | DPPH | ~10-20 | Ascorbic Acid | ~5-10 |
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed methodologies for key experiments commonly used to evaluate the antioxidant properties of compounds like this compound.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[1][2][3][4]
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Reaction mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.[2][3][5]
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[1][6][7]
Protocol:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a series of dilutions of this compound in a suitable solvent.
-
Reaction mixture: Add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 determination: The IC50 value is determined graphically as the concentration required to scavenge 50% of the ABTS•+ radicals.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[8][9][10][11][12] It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[8][9][11][12]
Protocol:
-
Cell culture: Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well plate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour at 37°C.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and treat them with different concentrations of this compound for 1 hour.
-
Induction of oxidative stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.
-
Fluorescence measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Data analysis: The CAA value is calculated from the area under the fluorescence versus time curve.
Signaling Pathways in Antioxidant Action
The antioxidant effects of anthraquinones are often attributed to their ability to modulate key signaling pathways involved in the cellular stress response. While direct evidence for this compound is still under investigation, the Nrf2 and MAPK pathways are strongly implicated based on studies of related compounds.
The Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant defense system.[13][14][15][16] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13][17]
Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[13] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes enhances the cell's capacity to neutralize ROS and detoxify harmful substances. It is hypothesized that this compound may activate this protective pathway.
Caption: Proposed activation of the Nrf2-Keap1 pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK family of serine/threonine kinases, including p38 and c-Jun N-terminal kinase (JNK), are key regulators of cellular responses to a variety of stressors, including oxidative stress.[18][19][20][21][22] The role of these pathways in mediating the effects of anthraquinones is complex and can be context-dependent.
In some instances, oxidative stress activates the p38 and JNK pathways, which can lead to pro-inflammatory and apoptotic responses.[20][21] Certain antioxidant compounds have been shown to inhibit the phosphorylation and activation of p38 and JNK, thereby mitigating the damaging effects of oxidative stress. It is plausible that this compound could exert some of its antioxidant and cytoprotective effects by modulating these MAPK signaling cascades.
Caption: Putative modulation of the p38/JNK MAPK pathway by this compound.
Experimental Workflow for Investigating Antioxidant Mechanisms
To further elucidate the antioxidant properties of this compound, a structured experimental workflow is recommended.
Caption: A logical workflow for the comprehensive evaluation of this compound's antioxidant properties.
Conclusion and Future Directions
The available evidence on danthron and related anthraquinones suggests that this compound likely possesses significant antioxidant properties. These effects are putatively mediated through direct radical scavenging and the modulation of key cellular signaling pathways such as Nrf2-Keap1 and MAPKs. However, there is a clear need for further research to specifically quantify the antioxidant activity of this compound and to elucidate its precise molecular mechanisms of action. Future studies should focus on performing the detailed experimental protocols outlined in this guide to establish a comprehensive antioxidant profile for this compound, which will be crucial for its potential development as a therapeutic agent in oxidative stress-related diseases.
References
- 1. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 13. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nrf2 activator via interference of Nrf2-Keap1 interaction has antioxidant and anti-inflammatory properties in Parkinson's disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Independent regulation of JNK/p38 mitogen-activated protein kinases by metabolic oxidative stress in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Role of Signaling Pathways of Inflammation and Oxidative Stress in Development of Senescence and Aging Phenotypes in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphorylation of p38 MAPK induced by oxidative stress is linked to activation of both caspase-8- and -9-mediated apoptotic pathways in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The p38 Pathway Regulates Oxidative Stress Tolerance by Phosphorylation of Mitochondrial Protein IscU - PMC [pmc.ncbi.nlm.nih.gov]
Genotoxicity and Carcinogenicity of Danthron and Its Metabolites: A Technical Guide
Executive Summary: Danthron (1,8-dihydroxyanthraquinone), a compound previously used as a laxative, is now recognized as a substance of significant toxicological concern. Extensive research has demonstrated its genotoxic and carcinogenic properties in experimental models. This technical guide provides an in-depth analysis of the available scientific data, focusing on the genotoxicity, carcinogenicity, and underlying molecular mechanisms of danthron and its metabolites. The evidence indicates that danthron's toxicity is primarily mediated through metabolic activation to a semiquinone radical, which instigates a cascade of oxidative DNA damage. This is further compounded by its ability to inhibit critical DNA repair pathways. Collectively, the data supports the classification of danthron as a substance reasonably anticipated to be a human carcinogen.
Carcinogenicity Profile
Danthron is classified as "reasonably anticipated to be a human carcinogen" based on compelling evidence from studies in experimental animals[1][2]. While human data remains limited, the consistency of findings in rodent models underscores the carcinogenic risk.
Animal Carcinogenicity Studies
Oral administration of danthron has been shown to induce tumors at multiple sites in both rats and mice.[1][2] In male mice, dietary exposure led to a significant increase in the incidence of liver cancer (hepatocellular carcinoma).[1][2][3] In male rats, danthron administration resulted in the development of both benign and malignant tumors in the intestinal tract, specifically adenomas and adenocarcinomas of the colon and adenomas of the cecum.[1][2][3]
Furthermore, danthron has demonstrated tumor-promoting activity. When administered to male mice that were pre-treated with the known carcinogen 1,2-dimethylhydrazine, danthron significantly increased both the incidence and multiplicity of colon and liver tumors.[1][2][4]
Table 1: Summary of Danthron Carcinogenicity in Animal Models
| Species | Sex | Route of Administration | Tumor Site | Tumor Type | Finding | Reference(s) |
|---|---|---|---|---|---|---|
| Mouse (ICR/CD-1) | Male | Oral (Dietary) | Liver | Hepatocellular Carcinoma | Increased Incidence | [1],[2],[3] |
| Mouse (ICR/CD-1) | Male | Oral (Dietary) | Colon, Cecum | Adenoma, Adenocarcinoma | Increased Incidence & Multiplicity (as a promoter) | [1],[2] |
| Rat | Male | Oral (Dietetary) | Colon, Cecum | Adenoma, Adenocarcinoma | Increased Incidence |[1],[2],[3] |
Human Carcinogenicity Data
The available data from human studies are inadequate to definitively evaluate the carcinogenic risk of danthron.[1][2] However, a notable case report described the occurrence of a rare small intestine cancer (leiomyosarcoma) in an 18-year-old girl with a history of prolonged danthron exposure, suggesting a potential link.[1][2]
Genotoxicity Profile
Danthron exhibits a clear genotoxic profile across a range of in vitro assays, indicating its ability to damage genetic material. Its effects include gene mutations (mutagenicity), chromosome structural damage (clastogenicity), and the induction of DNA strand breaks.
Mutagenicity
The mutagenic potential of danthron has been primarily established using the bacterial reverse mutation assay (Ames test).
Table 2: Summary of Danthron Mutagenicity in Ames Test
| S. typhimurium Strain | Metabolic Activation (S9) | Result | Reference(s) |
|---|---|---|---|
| TA102 | Required | Positive | [5],[6] |
| TA104 | Required | Positive | [6] |
| TA1537 | Not Required / Required | Positive | [6] |
| TA2637 | Not Applicable | Positive |[6] |
Danthron was found to be mutagenic in several Salmonella typhimurium strains, most notably in TA102, which is sensitive to oxidative mutagens, an effect that required an external metabolic activation system (S9 mix).[5][6]
Clastogenicity and DNA Damage
Danthron induces structural and numerical chromosome damage (clastogenicity and aneugenicity) as well as direct DNA strand breaks.
Table 3: Summary of Danthron-Induced Clastogenicity and DNA Damage
| Assay | System | Metabolic Activation (S9) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Micronucleus Test | Balb/c 3T3 Cells | With and Without | Dose-dependent increase in micronuclei frequency | [5] |
| Chromosomal Aberration | Human Peripheral Lymphocytes | Without | Induction of chromosomal aberrations | [6],[3] |
| Comet Assay | Balb/c 3T3 Cells | Without | Dose-dependent increase in DNA migration (tail length) | [5] |
| Comet Assay | Human Glioblastoma Cells (GBM 8401) | Without | Dose-dependent increase in DNA migration (tail length) | [7] |
| Unscheduled DNA Synthesis (UDS) | Rodent Hepatocytes | Not Applicable | Contradictory results reported in different studies |[6],[3] |
The induction of micronuclei in cultured mammalian cells demonstrates that danthron can cause chromosome breakage or loss.[5] The Comet assay results directly confirm its ability to induce DNA strand breaks in a dose-dependent manner.[5][7]
Mechanisms of Toxicity
The genotoxic and carcinogenic effects of danthron are driven by a multi-pronged mechanism involving metabolic activation, severe oxidative stress, induction of apoptosis, and the inhibition of DNA repair processes.
Metabolic Activation and Oxidative DNA Damage
Danthron itself is a pro-carcinogen that requires metabolic activation to exert its full genotoxic effect. This process is initiated by enzymes such as Cytochrome P450 reductase and DT-diaphorase, which reduce danthron to a semiquinone radical.[5][8][9] This radical then enters a redox cycle, reacting with molecular oxygen to produce reactive oxygen species (ROS), including superoxide and hydrogen peroxide (H₂O₂).[8][9]
In the presence of metal ions like copper (Cu(II)), these ROS lead to significant oxidative DNA damage.[8][9] This is characterized by the formation of lesions such as 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-OHdG), a well-established marker of oxidative stress.[5][8][9] This damage has been shown to occur preferentially at guanine-rich sequences within DNA.[8][9]
Inhibition of DNA Repair and p53 Pathway Interaction
A critical aspect of danthron's carcinogenicity is its ability to not only cause DNA damage but also to suppress the cellular machinery responsible for repairing it. In human brain glioblastoma cells, danthron treatment led to the decreased expression of key DNA repair genes, including ATM, ATR, BRCA-1, DNA-PK, and MGMT.[7]
DNA damage typically activates the p53 tumor suppressor pathway, which orchestrates a response of either cell cycle arrest to allow for repair or apoptosis if the damage is too severe. By inducing DNA damage while simultaneously inhibiting repair mechanisms, danthron creates a scenario where mutations are more likely to become fixed, leading to genomic instability and promoting carcinogenesis.
Induction of Apoptosis
In various cell types, particularly cancer cells, danthron is a potent inducer of apoptosis (programmed cell death).[10] The process is initiated by the high levels of intracellular ROS, which trigger the intrinsic mitochondrial pathway of apoptosis.[10][11] Key events in this cascade include an increase in the pro-apoptotic Bax/Bcl-2 ratio, a decrease in the mitochondrial membrane potential (ΔΨm), and the opening of the mitochondrial permeability transition (MPT) pore.[10][12] This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria, which in turn activates initiator caspase-9 and executioner caspase-3, culminating in cell death.[10][11]
Experimental Protocols
Standardized methodologies are crucial for assessing the genotoxic potential of chemical compounds. The following sections outline the core protocols used in the evaluation of danthron.
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strains: Histidine-dependent bacterial strains (e.g., TA102, sensitive to oxidative mutagens) are grown overnight in nutrient broth.
-
Metabolic Activation: An S9 fraction, derived from the livers of rats induced with enzyme-inducing agents (e.g., Aroclor 1254), is prepared and mixed with co-factors (NADP) to create the S9 mix.[5]
-
Exposure: The test compound (danthron), the bacterial culture, and either the S9 mix or a buffer (for non-activation conditions) are combined in a test tube.
-
Plating: The mixture is added to molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that can now grow in the absence of histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive mutagenic response.[5][13]
In Vitro Micronucleus Assay
This assay detects chromosome breakage or loss in cultured mammalian cells.
-
Cell Culture: A suitable mammalian cell line (e.g., Balb/c 3T3) or primary cells (e.g., human lymphocytes) are cultured.[5]
-
Treatment: Cells are exposed to various concentrations of the test compound with and without S9 metabolic activation for a short duration (e.g., 3-6 hours).
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis without inhibiting nuclear division, resulting in the accumulation of binucleated cells.
-
Harvesting: After an appropriate recovery period (e.g., 24-48 hours), cells are harvested, treated with a hypotonic solution, and fixed.
-
Slide Preparation & Staining: Cells are dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or propidium iodide).
-
Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) is scored in at least 1000 binucleated cells per concentration. A dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.[5][14]
Comet Assay (Single Cell Gel Electrophoresis)
This sensitive method detects DNA strand breaks in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the treated culture (e.g., GBM 8401 cells).[7]
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt, detergent-based lysis solution to remove cell membranes, cytoplasm, and most cellular proteins, leaving behind the DNA as a "nucleoid."
-
Electrophoresis: Slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and are then subjected to an electric field. Broken DNA fragments migrate out of the nucleoid towards the anode, forming a "comet tail."
-
Staining and Visualization: Slides are neutralized and stained with a fluorescent DNA dye (e.g., propidium iodide). The DNA "comets" are visualized using a fluorescence microscope.
-
Analysis: Image analysis software is used to quantify the amount of DNA in the tail versus the head. The "Olive Tail Moment" (a product of tail length and the fraction of DNA in the tail) is a common metric. A significant increase in tail moment indicates DNA damage.[5][7]
References
- 1. Danthron - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) (IARC Summary & Evaluation, Volume 50, 1990) [inchem.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. In vitro genotoxicity of danthron and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Danthron induces DNA damage and inhibits DNA repair gene expressions in GBM 8401 human brain glioblastoma multiforms cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 9. Sequence-specific DNA damage induced by carcinogenic danthron and anthraquinone in the presence of Cu(II), cytochrome P450 reductase and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Clastogens & DNA Damage: Detection, Risks & Testing [gentronix.co.uk]
In Vivo Metabolism and Excretion of Danthron Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and excretion of danthron glycosides. Danthron, an anthraquinone, is the aglycone of several naturally occurring glycosides found in various medicinal plants.[1][2] Understanding the pharmacokinetic profile of these glycosides is crucial for the development of safe and effective therapeutic agents.
Introduction to Danthron Glycoside Metabolism
The metabolism of danthron glycosides, like other anthranoid glycosides, is a multi-step process heavily reliant on the gut microbiota.[3][4] The sugar moiety of these glycosides renders them hydrophilic, preventing their absorption in the upper gastrointestinal tract.[5] Upon reaching the lower parts of the intestine, gut bacteria hydrolyze the glycosidic bonds, releasing the active aglycone, danthron (1,8-dihydroxyanthraquinone).[3][6]
Following its release, danthron is absorbed and undergoes extensive phase II metabolism, primarily in the liver, forming glucuronide and sulfate conjugates.[7][8] These polar metabolites are then excreted from the body via urine and bile.[7][9] Evidence also suggests the potential for enterohepatic recycling, where biliary-excreted glucuronide conjugates can be deconjugated by gut bacteria, allowing for reabsorption of the aglycone.[4][8]
Quantitative Analysis of Metabolism and Excretion
While specific pharmacokinetic data for danthron glycosides are limited in the available literature, studies on related anthraquinones from plant extracts like rhubarb provide valuable insights into their in vivo behavior. The following tables summarize representative quantitative data for anthraquinone aglycones and their conjugates in rats, which can be considered analogous for danthron.
Table 1: Pharmacokinetic Parameters of Anthraquinones in Rat Plasma After Oral Administration of a Rhubarb Extract
| Analyte | Cmax (µM) | Tmax (h) | AUC (0-t) (µM·h) | Free/Total Ratio (AUC) |
| Aloe-emodin | ||||
| Free | 0.015 ± 0.004 | 0.7 ± 0.3 | 0.06 ± 0.02 | 1.1% |
| Total | 0.41 ± 0.12 | 1.2 ± 0.4 | 5.4 ± 1.5 | |
| Rhein | ||||
| Free | 0.58 ± 0.15 | 1.0 ± 0.3 | 4.8 ± 1.2 | 32.5% |
| Total | 1.1 ± 0.3 | 1.5 ± 0.5 | 14.8 ± 3.7 | |
| Emodin | ||||
| Free | 0.008 ± 0.002 | 0.8 ± 0.2 | 0.04 ± 0.01 | 3.7% |
| Total | 0.47 ± 0.13 | 1.3 ± 0.4 | 3.7 ± 1.0 | |
| Chrysophanol | ||||
| Total | 0.12 ± 0.04 | 1.8 ± 0.6 | 1.2 ± 0.4 | - |
| Physcion | ||||
| Total | 0.05 ± 0.02 | 2.0 ± 0.7 | 0.5 ± 0.2 | - |
Data adapted from a study on rhubarb extract administration in rats.[10] "Total" refers to the concentration after enzymatic hydrolysis of plasma samples, representing both free and conjugated forms.
Table 2: Excretion Profile of [14C]-labeled Rhein and Rhein Anthrone in Rats (Single Intracaecal Administration)
| Compound | Route of Excretion | % of Administered Dose (5 days) |
| [14C]Rhein | Urine | 37.0 ± 8.3 |
| Faeces | 53.0 ± 9.5 | |
| [14C]Rhein Anthrone | Urine | 2.8 ± 0.4 |
| Faeces | 95.0 ± 10.1 |
Data from a study on the excretion of rhein and its anthrone form in rats, highlighting the significant fecal excretion, particularly for the less readily absorbed anthrone form.[11]
Experimental Protocols
The following sections detail generalized methodologies for key experiments in the study of in vivo danthron glycoside metabolism, based on protocols for related compounds.
Animal Model and Administration
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used models for pharmacokinetic studies of anthraquinones.[10][12]
-
Housing: Animals are typically housed in metabolic cages to allow for the separate collection of urine and feces.[13]
-
Administration: For oral administration studies, a specific dose of the danthron glycoside or a plant extract containing it is administered via oral gavage.[14][15]
Sample Collection
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 36 hours) via cannulation of the jugular vein.[14][16] Plasma is separated by centrifugation and stored at -80°C until analysis.[14]
-
Urine and Feces Collection: Urine and feces are collected at specified intervals (e.g., 0-4, 4-8, 8-24, 24-48 hours) from metabolic cages.[13]
-
Bile Collection: For studies investigating biliary excretion, bile duct cannulation is performed, and bile is collected over designated time periods.[9]
Sample Preparation and Analysis
-
Plasma Analysis (Free Aglycone): Plasma samples are typically prepared by protein precipitation with an organic solvent such as methanol or acetonitrile.[16][17] The supernatant is then analyzed by HPLC-MS/MS.
-
Plasma Analysis (Total Aglycone): To determine the total concentration of the aglycone (free and conjugated), plasma samples are incubated with β-glucuronidase and/or sulfatase enzymes to hydrolyze the conjugates prior to protein precipitation and HPLC-MS/MS analysis.[10]
-
Analytical Method: A validated HPLC-MS/MS method is the standard for the sensitive and specific quantification of danthron and its metabolites in biological matrices.[18][19]
-
Chromatography: A C18 column is commonly used for separation.[17][19]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like formic acid or ammonium acetate, is employed.[18][19]
-
Detection: Mass spectrometry is performed using multiple reaction monitoring (MRM) in negative ion mode for selective and sensitive detection.[15]
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in danthron glycoside metabolism and a typical experimental workflow.
Caption: Metabolic pathway of danthron glycosides.
Caption: A typical experimental workflow for in vivo studies.
Conclusion
The in vivo metabolism of danthron glycosides is a complex process initiated by the gut microbiota and completed by host metabolic pathways. While direct quantitative data for specific danthron glycosides are not abundant, the established principles of anthranoid glycoside metabolism, supported by data from related compounds, provide a strong framework for understanding their absorption, distribution, metabolism, and excretion. Future research should focus on obtaining specific pharmacokinetic parameters for individual danthron glycosides to further refine their therapeutic applications and safety profiles.
References
- 1. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Role of gut microbiota metabolism and biotransformation on dietary natural products to human health implications with special reference to biochemoinformatics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Transport, binding, and metabolism of sulfate conjugates in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 9. Profiles of bile acids and their glucuronide and sulphate conjugates in the serum, urine and bile from patients undergoing bile drainage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of anthraquinones in rat plasma after oral administration of a rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Excretion and distribution of [14C]rhein and [14C]rhein anthrone in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of seven anthraquinones in rat plasma by Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry and pharmacokinetic study after oral administration of Semen Cassiae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous quantification of anthraquinone glycosides, aglycones, and glucuronic acid metabolites in rat plasma and tissues after oral administration of raw and steamed rhubarb in blood stasis rats by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Highly sensitive HPLC-MS/MS assay for the quantitation of ondansetron in rat plasma and rat brain tissue homogenate following administration of a very low subcutaneous dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Danthron Glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical synthesis of danthron glucoside (1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione glucoside), an important derivative of danthron with potential applications in drug development. The protocols outlined below are based on established glycosylation methods, adapted for the specific chemical properties of danthron.
Introduction
Danthron, or 1,8-dihydroxyanthraquinone, is a naturally occurring compound found in several plant species and is known for its laxative properties.[1] Glycosylation, the attachment of a sugar moiety to a molecule, is a common strategy in drug development to enhance the solubility, bioavailability, and therapeutic efficacy of a compound. This compound, therefore, represents a promising candidate for further pharmacological investigation.
The chemical synthesis of this compound presents a challenge due to the presence of two phenolic hydroxyl groups at the C1 and C8 positions, which can lead to a mixture of products. The following protocols describe potential methods for the synthesis, with a focus on achieving regioselectivity.
Chemical Synthesis Methods
Several classical and modern glycosylation methods can be adapted for the synthesis of this compound. The choice of method will depend on the desired regioselectivity, yield, and the availability of starting materials and reagents.
Method 1: Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a well-established method for the formation of glycosidic bonds. It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[2] For the synthesis of this compound, a protected glucose derivative, such as acetobromoglucose, is used as the glycosyl donor.
Challenges: A key challenge with danthron is the similar reactivity of the two hydroxyl groups, which can lead to the formation of a mixture of 1-O-glucoside, 8-O-glucoside, and 1,8-di-O-glucoside. To achieve regioselectivity, one of the hydroxyl groups may need to be protected prior to glycosylation.
Method 2: Schmidt Glycosylation (Trichloroacetimidate Method)
The Schmidt glycosylation method utilizes a glycosyl trichloroacetimidate as the glycosyl donor, activated by a Lewis acid catalyst. This method is known for its mild reaction conditions and often provides high yields and stereoselectivity.
Method 3: Phase-Transfer Catalyzed Glycosylation
Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative to traditional methods. This technique involves the use of a phase-transfer catalyst to facilitate the reaction between the water-soluble phenoxide of danthron and the organic-soluble glycosyl donor.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of this compound, based on the adaptation of established glycosylation methods for structurally similar phenolic compounds.
Protocol 1: Synthesis of Danthron-8-O-β-D-glucopyranoside via Koenigs-Knorr Reaction
This protocol describes a potential pathway for the regioselective synthesis of Danthron-8-O-β-D-glucopyranoside, assuming the C1-hydroxyl group is more sterically hindered or can be selectively protected.
Step 1: Selective Protection of the C1-Hydroxyl Group of Danthron (Hypothetical)
-
Objective: To selectively protect the C1 hydroxyl group to favor glycosylation at the C8 position.
-
Procedure:
-
Dissolve danthron (1,8-dihydroxyanthraquinone) in a suitable solvent (e.g., dry dichloromethane).
-
Add a bulky protecting group reagent (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Purify the product (1-O-TBDMS-danthron) by column chromatography.
-
Step 2: Glycosylation
-
Objective: To couple the protected danthron with a protected glucose derivative.
-
Materials:
-
1-O-TBDMS-danthron
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver (I) carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a solution of 1-O-TBDMS-danthron in anhydrous DCM, add freshly activated molecular sieves and stir for 30 minutes under an inert atmosphere (e.g., argon).
-
Add silver (I) carbonate, followed by a solution of acetobromoglucose in anhydrous DCM, dropwise.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the protected this compound.
-
Step 3: Deprotection
-
Objective: To remove the acetyl and silyl protecting groups to obtain the final product.
-
Procedure (Deacetylation):
-
Dissolve the protected this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (Zemplén deacetylation).
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the solution with an acidic resin (e.g., Amberlite® IR-120 H⁺).
-
Filter the resin and concentrate the filtrate.
-
-
Procedure (Desilylation):
-
Dissolve the partially deprotected product in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, Danthron-8-O-β-D-glucopyranoside, by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of Danthron-8-O-β-D-glucopyranoside based on yields reported for similar glycosylation reactions of phenolic compounds.
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
| Glycosylation | 1-O-protected Danthron, Acetobromoglucose | Protected this compound | Dichloromethane | Silver (I) Carbonate | 24 - 48 | 50 - 70 | >95 |
| Deacetylation | Protected this compound | Silyl-protected this compound | Methanol | Sodium Methoxide | 2 - 4 | 85 - 95 | >98 |
| Desilylation | Silyl-protected this compound | Danthron-8-O-β-D-glucopyranoside | THF | TBAF | 1 - 2 | 80 - 90 | >99 |
Visualizations
Experimental Workflow for Koenigs-Knorr Synthesis of this compound
Caption: Workflow for the synthesis of this compound via the Koenigs-Knorr reaction.
Logical Relationship of Glycosylation Methods
Caption: Overview of chemical methods for the synthesis of this compound.
References
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Danthron Glucoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a representative protocol for the quantitative analysis of danthron glucoside using High-Performance Liquid Chromatography (HPLC). While specific validated data for this compound is not widely published, this protocol is based on established methods for the analysis of similar anthraquinone glycosides and can be adapted and validated for specific research needs.
Introduction
Danthron, an 1,8-dihydroxyanthraquinone, and its glycosidic derivatives are of significant interest in pharmaceutical research due to their potential biological activities. Danthron itself is the aglycone of naturally occurring laxative glycosides found in plants such as Cassia, Aloe, Rheum, and Rhamnus[1]. Accurate and reliable quantitative analysis of danthron glucosides is crucial for quality control, pharmacokinetic studies, and drug development. HPLC with UV detection is a widely used technique for the determination of such compounds in various matrices, including pharmaceutical preparations and biological samples[1][2].
This application note outlines a general HPLC method suitable for the separation and quantification of this compound.
Experimental Protocols
Recommended HPLC System
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector is suitable for this analysis.
Chromatographic Conditions (Representative Method)
The following conditions are based on methods developed for the analysis of anthraquinones and related glycosides and should be optimized and validated for the specific application.
| Parameter | Recommended Condition |
| HPLC Column | Agilent Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm) or equivalent reversed-phase C18 column[2] |
| Mobile Phase | Gradient elution using: A: 0.5% Acetic Acid in Water[2] B: Acetonitrile |
| Gradient Program | 0-40 min: 10-90% B 40-45 min: 90% B 45-50 min: 90-10% B 50-60 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 10 µL[2] |
Standard and Sample Preparation
2.3.1. Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a known volume of methanol or a methanol:water mixture (e.g., 50% methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or the initial mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Store stock and working solutions at 4°C and protect them from light.
2.3.2. Sample Preparation (from a plant matrix - representative)
-
Weigh a known amount of the powdered sample (e.g., 1 g) into a suitable flask.
-
Add a specific volume of extraction solvent (e.g., 50% methanol).
-
Perform extraction using a suitable method such as sonication or reflux.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
Data Presentation
The following table summarizes representative quantitative data for anthraquinone compounds from a validated HPLC method. These values should be considered as a reference, and specific validation for this compound is required.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Sennoside A | 1.0 - 100 | > 0.998 | 0.15 | 0.50 | 94.28 - 99.89[2] |
| Sennoside B | 1.0 - 100 | > 0.998 | 0.12 | 0.40 | 94.28 - 99.89[2] |
| Rhein | 0.5 - 50 | > 0.998 | 0.05 | 0.15 | 94.28 - 99.89[2] |
| Emodin | 0.5 - 50 | > 0.998 | 0.04 | 0.12 | 94.28 - 99.89[2] |
| Chrysophanol | 0.5 - 50 | > 0.998 | 0.06 | 0.20 | 94.28 - 99.89[2] |
| Physcion | 0.5 - 50 | > 0.998 | 0.05 | 0.18 | 94.28 - 99.89[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Analytical Relationship
The diagram below shows the relationship between this compound and its aglycone, danthron, and the role of HPLC in their analysis.
Caption: Analysis of this compound and its aglycone via HPLC.
Method Validation
For reliable and accurate results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC method outlined in this application note provides a solid foundation for the quantitative analysis of this compound. Researchers, scientists, and drug development professionals can adapt and validate this protocol for their specific needs to ensure accurate and reproducible results in the analysis of this and other related anthraquinone glycosides.
References
- 1. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Simultaneous determination and quantitation of anthraquinones, lignans and flavonoids in Xiao-Cheng-Qi Tang, Hou-Po-San-Wu Tang and Hou-Po-Da-Huang Tang by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Danthron Glucoside in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danthron, an anthraquinone derivative, and its glycosidic forms are significant in pharmacology, primarily for their laxative properties. The accurate quantification of danthron glucosides, such as sennosides, in biological matrices like plasma and urine is crucial for pharmacokinetic and metabolic studies. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of danthron glucoside. The described protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Diazepam, 100 ng/mL in 50% ACN)
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm)
-
Autosampler vials
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Danthron | 239.0 | 211.0 | 20 |
| This compound (example) | 401.1 | 239.0 | 15 |
| Internal Standard (Diazepam) | 285.2 | 193.1 | 25 |
Note: The MRM transition for this compound is a representative example for a mono-glucoside. Sennosides, being common danthron di-glucosides, have different m/z values.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the LC-MS/MS method for the quantification of danthron. These are representative values and may vary based on the specific instrumentation and laboratory conditions.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
|---|
| Danthron | 1 - 1000 | > 0.99 |
Table 4: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Precision (%CV) | Accuracy (%) |
|---|---|---|---|
| Danthron | Low (5) | < 10 | 90 - 110 |
| Medium (50) | < 8 | 95 - 105 |
| | High (800) | < 5 | 98 - 102 |
Table 5: Recovery
| Analyte | QC Level (ng/mL) | Recovery (%) |
|---|---|---|
| Danthron | Low (5) | > 85 |
| Medium (50) | > 90 |
| | High (800) | > 90 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Metabolic Pathway of Sennosides
Sennosides, which are danthron di-glucosides, are prodrugs that undergo metabolism by gut bacteria to form the active compound, rhein anthrone.
Caption: Metabolic activation of sennosides by gut microbiota.
Application Notes & Protocols: Evaluating the In Vivo Efficacy of Danthron Glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction: Danthron, an anthraquinone derivative, has historically been used for its laxative properties.[1][2] Its glycoside forms, such as danthron glucoside, function as prodrugs. These glycosides pass through the upper gastrointestinal tract unchanged and are metabolized by the gut microbiota in the colon into their active aglycone form, rhein anthrone.[3][4][5] This active metabolite then exerts a laxative effect by stimulating colonic motility and altering fluid and electrolyte secretion.[2][6] Evaluating the in vivo efficacy of this compound requires robust animal models that can accurately measure its effects on intestinal transit and fecal parameters.
These notes provide detailed protocols for assessing the laxative properties of this compound in rodent models, a common choice for preclinical studies.[7][8]
Mechanism of Action
The efficacy of this compound is dependent on its conversion to the active metabolite, rhein anthrone, by intestinal bacteria.[5][6] Upon reaching the large intestine, bacterial β-glucosidases hydrolyze the glycosidic bond, releasing the aglycone, which is then reduced to rhein anthrone.[5] Rhein anthrone stimulates the enteric nervous system, enhances peristalsis, inhibits water absorption by down-regulating aquaporin-3 (AQP3) expression in the colon, and increases the secretion of water and electrolytes into the intestinal lumen.[2][9][10] This combined action results in softer stools and an increased defecation frequency.[2]
Caption: Metabolic activation pathway of this compound.
Experimental Protocols
Standard preclinical models are essential for evaluating laxative efficacy.[7][11] The loperamide-induced constipation model is a widely used confirmation model in rodents to assess the therapeutic effects of potential laxatives.[8][12]
Loperamide-Induced Constipation Model
This protocol describes the induction of constipation in mice or rats followed by treatment to evaluate the laxative effect of the test compound.
Materials:
-
Male/Female Swiss-albino mice (28-30 g) or Wistar rats (200-250 g).
-
This compound (Test substance).
-
Loperamide hydrochloride.
-
Bisacodyl (Positive control).[13]
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose or distilled water).
-
Oral gavage needles.
-
Metabolic cages for individual housing.[7]
Workflow:
Caption: General workflow for the loperamide-induced constipation model.
Procedure:
-
Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (24 ± 1°C, 55-65% humidity, 12h light/dark cycle) with free access to standard pellet diet and water.[13]
-
Grouping: Randomly divide the animals into five groups (n=6 per group):
-
Group I: Normal Control (Vehicle only).
-
Group II: Negative Control (Loperamide + Vehicle).
-
Group III: Positive Control (Loperamide + Bisacodyl).
-
Group IV: Test Group 1 (Loperamide + Low Dose this compound).
-
Group V: Test Group 2 (Loperamide + High Dose this compound).
-
-
Fasting: Fast the animals for 12-18 hours before the experiment, with water provided ad libitum.[12][13]
-
Induction of Constipation: Administer loperamide orally to all groups except the Normal Control group.
-
Treatment: 30-60 minutes after loperamide administration, administer the respective treatments (vehicle, bisacodyl, or this compound) orally.
-
Observation: Immediately after treatment, place each animal in an individual metabolic cage with pre-weighed filter paper on the bottom. Deny access to food and water during the observation period (e.g., 8-12 hours).
-
Fecal Collection: Collect all fecal pellets for each animal over the specified period.
Assessment of Fecal Parameters
Procedure:
-
Total Fecal Weight: Weigh the total fecal pellets collected from each animal.
-
Fecal Water Content:
-
Weigh the collected wet feces (Wet Weight).
-
Dry the feces in an oven at 60°C for 24 hours or until a constant weight is achieved.[12]
-
Weigh the dried feces (Dry Weight).
-
Calculate the percentage of water content using the formula:
-
Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100[12]
-
-
Gastrointestinal Transit Assay (Charcoal Meal Test)
This assay measures the effect of the test substance on intestinal motility.[7]
Procedure:
-
Follow steps 1-5 from the Loperamide-Induced Constipation Model protocol.
-
Charcoal Meal Administration: 60 minutes after treatment administration, orally administer a charcoal meal marker (e.g., 5% charcoal in 10% gum acacia) to each animal.
-
Observation Period: Wait for a fixed period (e.g., 30 minutes).
-
Dissection: Euthanize the animals by cervical dislocation. Carefully dissect the abdomen and expose the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Calculation: Calculate the gastrointestinal transit ratio using the formula:
-
Transit Ratio (%) = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Data Presentation
Quantitative data should be presented in a clear, tabular format to allow for easy comparison between treatment groups. Data are typically expressed as mean ± standard error of the mean (SEM).
Table 1: Effect of this compound on Fecal Parameters in Loperamide-Induced Constipated Mice (Illustrative Data)
| Group | Treatment | Dose (mg/kg) | Total Fecal Weight (g) | Fecal Water Content (%) |
| I | Normal Control (Vehicle) | - | 0.45 ± 0.05 | 45.2 ± 2.1 |
| II | Negative Control (Loperamide + Vehicle) | - | 0.12 ± 0.02 | 25.8 ± 1.5 |
| III | Positive Control (Loperamide + Bisacodyl) | 2.5 | 0.38 ± 0.04 | 42.1 ± 1.8 |
| IV | This compound | 100 | 0.25 ± 0.03 | 35.5 ± 1.9 |
| V | This compound | 200 | 0.35 ± 0.05 | 40.8 ± 2.0 |
| *Data are presented as mean ± SEM (n=6). **p<0.01 vs. Normal Control. p<0.05 vs. Negative Control. |
Table 2: Effect of this compound on Gastrointestinal Transit in Loperamide-Induced Constipated Mice (Illustrative Data)
| Group | Treatment | Dose (mg/kg) | Intestinal Transit Ratio (%) |
| I | Normal Control (Vehicle) | - | 75.4 ± 3.2 |
| II | Negative Control (Loperamide + Vehicle) | - | 40.1 ± 2.5** |
| III | Positive Control (Loperamide + Bisacodyl) | 2.5 | 68.9 ± 3.0 |
| IV | This compound | 100 | 55.6 ± 2.8 |
| V | This compound | 200 | 65.2 ± 3.1 |
| Data are presented as mean ± SEM (n=6). **p<0.01 vs. Normal Control. p<0.05 vs. Negative Control. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Dantron? [synapse.patsnap.com]
- 3. Sennosides Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Identification of Potential Diuretic and Laxative Drug Candidates from Avicennia officinalis L. Bark through In Vivo Mice Model Studies and In Vitro Gas Chromatography-Mass Spectrometry and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Danthron Glucoside to Investigate AMPK Signaling In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] Its activation under conditions of low cellular energy (high AMP:ATP ratio) triggers a switch from anabolic to catabolic processes to restore energy homeostasis.[1][2][3] This makes AMPK a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][4] Danthron (1,8-dihydroxyanthraquinone), a natural compound, has been identified as an activator of the AMPK signaling pathway, offering a valuable tool for in vitro studies.[5][6][7] These application notes provide detailed protocols for using danthron to study AMPK signaling in cultured cells, present key quantitative data from relevant studies, and include visual diagrams to illustrate the signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the dose-dependent effects of danthron on key markers of the AMPK signaling pathway in HepG2 (human liver carcinoma) and C2C12 (mouse myoblast) cell lines. Data is extracted from studies by Zhou et al. (2013).[5][6]
Table 1: Effect of Danthron on Protein Phosphorylation in HepG2 and C2C12 Cells
| Cell Line | Treatment | Concentration (µmol/L) | p-AMPK/t-AMPK Ratio (Fold Change vs. DMSO) | p-ACC/t-ACC Ratio (Fold Change vs. DMSO) |
| HepG2 | Danthron | 0.1 | Increased | Increased |
| 1 | Increased | Increased | ||
| 10 | Significantly Increased | Significantly Increased | ||
| C2C12 | Danthron | 0.1 | Increased | Increased |
| 1 | Increased | Increased | ||
| 10 | Significantly Increased | Significantly Increased |
p-AMPK: Phosphorylated AMP-activated protein kinase; t-AMPK: Total AMP-activated protein kinase; p-ACC: Phosphorylated Acetyl-CoA carboxylase; t-ACC: Total Acetyl-CoA carboxylase. "Increased" indicates a dose-dependent positive trend, and "Significantly Increased" denotes a statistically significant change as reported in the source literature.[5]
Table 2: Effect of Danthron on Gene Expression in HepG2 and C2C12 Cells
| Cell Line | Treatment | Concentration (µmol/L) | SREBP1c mRNA Level (Fold Change vs. DMSO) | FAS mRNA Level (Fold Change vs. DMSO) |
| HepG2 | Danthron | 0.1 | Decreased | Decreased |
| 1 | Decreased | Decreased | ||
| 10 | Significantly Decreased | Significantly Decreased | ||
| C2C12 | Danthron | 0.1 | Decreased | Decreased |
| 1 | Decreased | Decreased | ||
| 10 | Significantly Decreased | Significantly Decreased |
SREBP1c: Sterol regulatory element-binding protein 1c; FAS: Fatty acid synthase. "Decreased" indicates a dose-dependent negative trend, and "Significantly Decreased" denotes a statistically significant change as reported in the source literature.[5]
Table 3: Effect of Danthron on Cellular Metabolism in HepG2 and C2C12 Cells
| Cell Line | Treatment | Concentration (µmol/L) | Intracellular Triglyceride (TG) Content (Fold Change vs. DMSO) | Intracellular Total Cholesterol (TC) Content (Fold Change vs. DMSO) | Glucose Consumption |
| HepG2 | Danthron | 0.1 | Decreased | Decreased | Increased |
| 1 | Decreased | Decreased | Increased | ||
| 10 | Significantly Decreased | Significantly Decreased | Significantly Increased | ||
| C2C12 | Danthron | 0.1 | Decreased | Decreased | Increased |
| 1 | Decreased | Decreased | Increased | ||
| 10 | Significantly Decreased | Significantly Decreased | Significantly Increased |
"Decreased" and "Increased" indicate a dose-dependent trend, and "Significantly Decreased" and "Significantly Increased" denote a statistically significant change as reported in the source literature.[5][6]
Signaling Pathway
The following diagram illustrates the AMPK signaling pathway and the points of intervention by danthron. Danthron activates AMPK, which in turn phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[5] Activated AMPK also transcriptionally downregulates lipogenic genes such as Sterol Regulatory Element-Binding Protein 1c (SREBP1c) and Fatty Acid Synthase (FAS).[5]
Caption: Danthron-mediated activation of the AMPK signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to study the effects of danthron on the AMPK signaling pathway, based on methodologies described by Zhou et al. (2013).[5]
Cell Culture and Treatment
-
Cell Lines: HepG2 (human liver carcinoma) or C2C12 (mouse myoblast) cells.
-
Culture Medium:
-
HepG2: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
C2C12: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into myotubes, replace with DMEM containing 2% horse serum once cells reach confluence.
-
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Danthron Treatment:
-
Prepare a stock solution of danthron in Dimethyl Sulfoxide (DMSO).
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).
-
Grow cells to approximately 80% confluency.
-
For most experiments, starve cells in serum-free medium for a specified period (e.g., overnight) before treatment.
-
Treat cells with varying concentrations of danthron (e.g., 0.1, 1, 10 µmol/L) or DMSO as a vehicle control for the indicated time (e.g., 8 hours for phosphorylation studies, 24 hours for gene expression and metabolic assays).
-
To confirm AMPK-dependency, co-treat cells with danthron and an AMPK inhibitor such as Compound C (e.g., 10 µmol/L).[5][6]
-
Western Blot Analysis for Protein Phosphorylation
-
Objective: To determine the effect of danthron on the phosphorylation status of AMPK and its downstream target, ACC.
-
Procedure:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Denature protein lysates by boiling with SDS-PAGE loading buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
-
Real-Time PCR for Gene Expression Analysis
-
Objective: To measure the effect of danthron on the mRNA levels of AMPK target genes (SREBP1c, FAS).
-
Procedure:
-
After treatment, harvest cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (qPCR) using a qPCR system with SYBR Green master mix and specific primers for SREBP1c, FAS, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Metabolic Assays
-
Intracellular Triglyceride and Cholesterol Measurement:
-
After treatment, wash cells with PBS and lyse them.
-
Use commercially available enzymatic colorimetric assay kits to measure the intracellular concentrations of triglycerides and total cholesterol.
-
Normalize the results to the total protein content of the cell lysate.
-
-
Glucose Consumption Assay:
-
Culture cells in a known volume of medium with a defined glucose concentration.
-
Treat cells with danthron for the desired duration.
-
Collect the culture medium at the beginning and end of the treatment period.
-
Measure the glucose concentration in the collected media using a glucose oxidase-based assay kit.
-
Calculate glucose consumption by subtracting the final glucose concentration from the initial concentration and normalize to cell number or protein content.
-
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of danthron on AMPK signaling in vitro.
Caption: General workflow for studying danthron's effects on AMPK signaling.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Oxidative stress activates AMPK in cultured cells primarily by increasing cellular AMP and/or ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Danthron activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of danthron glucoside in developing anti-cancer therapies.
Application of Danthron in Developing Anti-Cancer Therapies
A Note on Danthron Glucoside:
Extensive research has been conducted on the anti-cancer properties of danthron, an anthraquinone derivative. However, literature specifically detailing the anti-cancer applications of This compound is limited. Danthron itself is the aglycone (the non-sugar component) of naturally occurring laxative glycosides.[1][2][3] The following application notes and protocols are based on the significant body of research available for danthron . Researchers interested in this compound may consider these methodologies as a foundational approach, bearing in mind that the glycosidic moiety may influence bioavailability, cell permeability, and overall activity.
Application Notes for Danthron
Danthron has demonstrated anti-cancer effects across various cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][5][6] Its mechanisms of action involve multiple signaling pathways, making it a compound of interest for further investigation in oncology.
Mechanism of Action:
Danthron's primary anti-cancer mechanism is the induction of apoptosis through the mitochondrial-dependent pathway.[7][8][9] This is characterized by:
-
Increased production of Reactive Oxygen Species (ROS): Some studies indicate that danthron increases intracellular ROS levels, leading to oxidative stress and subsequent cell death.[7][8] Conversely, other research suggests an antioxidant effect in certain cell lines, indicating a complex and potentially cell-type-dependent role.[3][6]
-
Mitochondrial Membrane Depolarization: Danthron disrupts the mitochondrial membrane potential.[7][8][9]
-
Release of Pro-Apoptotic Factors: This disruption leads to the release of cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G) from the mitochondria into the cytosol.[7][8][9]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[7][8][9]
-
Modulation of Bcl-2 Family Proteins: Danthron can increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, further promoting apoptosis.[7][8]
Additionally, danthron has been shown to cause DNA damage and induce cell cycle arrest, primarily at the sub-G1 phase, in tumor cells.[4][5] It also exhibits anti-angiogenic properties by inhibiting the proliferation and tube formation of endothelial cells.[3][6] One study also points to the activation of the AMPK signaling pathway.[10][11][12]
Data Presentation: In Vitro Cytotoxicity of Danthron
The following table summarizes the half-maximal inhibitory concentration (IC50) values of danthron in various cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| HUVEC | Human Umbilical Vein Endothelial Cells | 20.4 ± 1.2 | 72 |
| MDA-MB-231 | Human Breast Carcinoma | 33.1 ± 2.5 | 72 |
| HT1080 | Human Fibrosarcoma | 38.6 ± 3.1 | 72 |
Data extracted from a study on the anti-angiogenic and antitumor properties of danthron.[6]
Experimental Protocols
Here are detailed methodologies for key experiments to assess the anti-cancer effects of danthron.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of danthron on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT1080)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Danthron (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of danthron in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of danthron. Include a vehicle control (DMSO only) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines (e.g., SNU-1)
-
Danthron
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of danthron for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Danthron
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with danthron as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[4]
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and other signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cytochrome c, ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.[7][8]
Visualizations
Below are diagrams illustrating key pathways and workflows related to danthron's anti-cancer activity.
Caption: Danthron-induced mitochondrial apoptosis pathway.
Caption: Workflow for in vitro evaluation of danthron.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Danthron - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Danthron | Antibacterial | AMPK | Virus Protease | TargetMol [targetmol.com]
Protocol for assessing danthron glucoside-induced apoptosis.
Application Note & Protocol
For Research Use Only.
Introduction
Danthron, an anthraquinone derivative, has been investigated for its potential as an anticancer agent due to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2][3][4][5][6][7] Understanding the mechanisms and quantifying the extent of danthron-induced apoptosis is crucial for its evaluation as a potential therapeutic. This document provides a detailed protocol for assessing apoptosis induced by danthron, focusing on key cellular events such as phosphatidylserine externalization, caspase activation, and mitochondrial membrane potential disruption. The protocols outlined are designed for researchers, scientists, and drug development professionals.
Disclaimer: The majority of available research has been conducted on Danthron, the aglycone form. While Danthron glucoside is its naturally occurring glycoside, the glycosidic bond may influence its bioavailability, cellular uptake, and subsequent biological activity. The following protocols and data are based on studies of Danthron and should be adapted and validated for this compound.
Data Presentation: Quantitative Analysis of Danthron-Induced Apoptosis
The following table summarizes quantitative data from studies on danthron-induced apoptosis in various cancer cell lines.
| Cell Line | Compound | Concentration | Treatment Duration | Apoptotic Effect | Reference |
| SNU-1 (Human Gastric Cancer) | Danthron | 75 µM | 48 hours | IC50 value; significant increase in Annexin V-positive cells.[2] | Chiang et al., 2011[1][2][5] |
| SNU-1 (Human Gastric Cancer) | Danthron | 75 µM | 24 hours | Increased activity of caspase-3, -8, and -9.[1][2] | Chiang et al., 2011[1][2][5] |
| SNU-1 (Human Gastric Cancer) | Danthron | 75 µM | 24 hours | Upregulation of Bax/Bcl-2 ratio.[1] | Chiang et al., 2011[1][5] |
| C6 (Rat Glioma) | Danthron | Not specified | Not specified | Decreased mitochondrial membrane potential and release of cytochrome c.[7] | Lin et al., 2010[7] |
| MDA-MB231 (Human Breast Carcinoma) | Danthron | 50 µM | 48 hours | Significant increase in cells with condensed nuclei.[4] | Vidal et al., 2023[4] |
| HT1080 (Human Fibrosarcoma) | Danthron | 50 µM | 48 hours | Significant increase in cells with condensed nuclei.[4] | Vidal et al., 2023[4] |
Experimental Workflow
The following diagram illustrates a general workflow for assessing danthron-induced apoptosis.
Caption: General experimental workflow for assessing danthron-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., SNU-1, MDA-MB231) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Danthron Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of effector caspases, which are key mediators of apoptosis.
-
Plate Setup: Seed cells in a white-walled 96-well plate and treat them with this compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium.
-
Mix the contents of the wells by gentle shaking.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
-
Cell Preparation: Culture and treat cells with this compound in a suitable format for microscopy or flow cytometry.
-
JC-1 Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Add pre-warmed medium containing JC-1 stain (or another suitable ΔΨm dye) and incubate at 37°C for 15-30 minutes.
-
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Flow Cytometry: Harvest and analyze the cells using a flow cytometer to quantify the ratio of red to green fluorescence.
-
Signaling Pathways
Danthron has been shown to induce apoptosis through multiple signaling pathways, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Danthron-induced apoptosis signaling pathways.
References
- 1. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Danthron triggers ROS and mitochondria-mediated apoptotic death in C6 rat glioma cells through caspase cascades, apoptosis-inducing factor and endonuclease G multiple signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometric Analysis of Cellular Responses to Danthron Glucoside Treatment
An in-depth guide to utilizing flow cytometry for the cellular analysis of danthron glucoside effects.
Introduction
Danthron, an anthraquinone derivative, and its glycosides have garnered significant interest in oncological research due to their potential as anti-cancer agents. Studies have demonstrated that danthron can induce apoptosis, trigger DNA damage, and modulate key signaling pathways in various cancer cell lines, including human gastric cancer and glioblastoma.[1][2][3] Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of such compounds. It allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. This application note provides detailed protocols for using flow cytometry to investigate the effects of this compound on apoptosis, cell cycle progression, mitochondrial health, and oxidative stress.
Key Applications Investigated:
-
Induction of Apoptosis
-
Cell Cycle Arrest
-
Mitochondrial Membrane Potential (ΔΨm) Disruption
-
Reactive Oxygen Species (ROS) Production
Experimental Protocols
Cell Culture and Treatment
This initial protocol outlines the basic steps for preparing cells for subsequent flow cytometry experiments.
-
Cell Line Selection: Choose a suitable cancer cell line for the study (e.g., SNU-1 human gastric cancer, MDA-MB231 human breast cancer).[1][4]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed 1 x 10^5 cells/mL in 12-well plates and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Note that the final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 75 µM) for a specified duration (e.g., 24, 48, or 72 hours).[6] An untreated control and a vehicle control (DMSO only) should always be included.
-
Cell Harvesting: Following treatment, gently wash the cells with Phosphate-Buffered Saline (PBS) and harvest them using trypsin-EDTA. Centrifuge the cell suspension and wash the pellet twice with cold PBS to prepare for staining.
Caption: General experimental workflow for flow cytometry analysis.
Protocol: Apoptosis Analysis by Annexin V/PI Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Procedure:
-
Harvest and wash cells as described in the general protocol.
-
Resuspend the cell pellet (approximately 1-5 x 10^5 cells) in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.[1][3]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the proportion of cells in different phases of the cell cycle based on DNA content.
-
Reagents: Propidium Iodide (PI) staining solution, RNase A, 70% ethanol.
-
Procedure:
-
Harvest and wash cells, then resuspend the pellet in 500 µL of cold PBS.
-
Fix the cells by adding the suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze by flow cytometry. The appearance of a sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[6]
-
Caption: Logical flow of cell cycle phases and points of arrest.
Protocol: Analysis of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is a hallmark of early apoptosis. This can be measured using cationic fluorescent dyes like DiOC6(3).[6]
-
Reagents: 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6(3)) dye.
-
Procedure:
-
Harvest and wash treated cells.
-
Resuspend the cells in PBS or culture medium containing 1 µmol/L DiOC6(3).
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
-
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the level of oxidative stress within the cells.
-
Reagents: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCF-DA).
-
Procedure:
-
Harvest and wash treated cells.
-
Resuspend the cells in PBS containing 10 µM H2DCF-DA.
-
Incubate at 37°C for 30 minutes in the dark.[6]
-
Analyze the samples by flow cytometry. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
-
Data Presentation: Summarized Results
The following tables present representative quantitative data from flow cytometry analysis of SNU-1 cells treated with this compound for 48 hours.
Table 1: Apoptosis Analysis
| Treatment Group | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Control (0 µM) | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| 25 µM Danthron | 78.4 ± 3.5 | 12.5 ± 1.9 | 9.1 ± 1.2 |
| 50 µM Danthron | 55.1 ± 4.2 | 25.8 ± 2.7 | 19.1 ± 2.3 |
| 75 µM Danthron | 30.6 ± 3.9 | 40.2 ± 3.1 | 29.2 ± 2.8 |
Table 2: Cell Cycle Distribution
| Treatment Group | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µM) | 2.5 ± 0.6 | 60.3 ± 2.8 | 22.1 ± 1.9 | 15.1 ± 1.5 |
| 25 µM Danthron | 8.9 ± 1.1 | 65.8 ± 3.1 | 15.5 ± 2.0 | 9.8 ± 1.3 |
| 50 µM Danthron | 18.4 ± 2.0 | 70.2 ± 3.5 | 8.1 ± 1.4 | 3.3 ± 0.9 |
| 75 µM Danthron | 29.7 ± 2.5 | 62.1 ± 4.0 | 5.2 ± 1.1 | 3.0 ± 0.8 |
Table 3: Mitochondrial Potential and ROS Levels
| Treatment Group | ΔΨm (Mean Fluorescence Intensity) | ROS Level (Mean Fluorescence Intensity) |
| Control (0 µM) | 8950 ± 450 | 1230 ± 150 |
| 25 µM Danthron | 6820 ± 380 | 2550 ± 210 |
| 50 µM Danthron | 4150 ± 310 | 4890 ± 350 |
| 75 µM Danthron | 2300 ± 250 | 7120 ± 480 |
Discussion and Signaling Pathway
The data indicate that this compound induces apoptosis in a dose-dependent manner, characterized by an increase in the Annexin V-positive population. This is corroborated by the appearance of a significant sub-G1 peak in the cell cycle analysis, suggesting DNA fragmentation.[6] Furthermore, this compound appears to cause a G0/G1 phase arrest.
The mechanism of apoptosis involves the mitochondrial pathway, as evidenced by the sharp decrease in mitochondrial membrane potential (ΔΨm).[1][2] This disruption of mitochondrial integrity is often linked to an increase in the Bax/Bcl-2 ratio, leading to the release of pro-apoptotic factors like cytochrome c.[2] The subsequent activation of caspase-9 and the executioner caspase-3 culminates in apoptotic cell death.[1][2] The treatment also leads to a significant increase in intracellular ROS. While some studies suggest this ROS production is a key trigger for apoptosis[1][2], others have controversially reported antioxidant effects for danthron[7], indicating that its role in redox biology may be cell-type or context-dependent.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A critical factor in reactive oxygen species (ROS) studies: the need to understand the chemistry of the solvent used: the case of DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Reactive Oxygen Species (ROS) Production Following Danthron Glucoside Treatment: Application Notes and Protocols
Introduction
Danthron glucoside, a derivative of danthron, is a compound of significant interest in pharmacological research. Danthron and its related anthraquinones have been shown to exert pro-oxidant and pro-apoptotic effects, particularly in cancer cell lines. A key mechanism underlying these biological activities is the induction of oxidative stress through the generation of reactive oxygen species (ROS). ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. Accurate measurement of ROS production is therefore critical for elucidating the cytotoxic and signaling mechanisms of this compound.
These application notes provide an overview of the key pathways involved and detailed protocols for quantifying cellular ROS levels following treatment with this compound.
Signaling Pathways in Danthron-Induced ROS Production
Danthron and its active metabolites can induce ROS production through multiple pathways, primarily involving the mitochondria and cell membrane-bound enzymes. The generated ROS then act as second messengers, activating downstream signaling cascades that can lead to cellular responses such as apoptosis.
One of the primary sources of danthron-induced ROS is the mitochondrial electron transport chain. Additionally, enzymes such as NADPH oxidase (NOX) present on the plasma membrane can be activated to produce superoxide radicals. The subsequent increase in intracellular ROS can trigger stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways is a crucial step in mediating danthron-induced apoptosis in various cancer cells.
Caption: this compound signaling pathway leading to ROS-mediated apoptosis.
Quantitative Data on Danthron-Induced ROS Production
The following table summarizes quantitative data from studies investigating the effect of danthron and its related compounds on ROS generation. It is important to note that experimental conditions such as cell type, compound concentration, and incubation time significantly influence the observed results.
| Compound | Cell Line | Concentration | Incubation Time | Assay | Fold Increase in ROS (vs. Control) | Reference |
| Danthron | Human cervical cancer (SiHa) | 50 µM | 24 hours | DCFH-DA | ~2.7-fold | |
| Danthron | Colon cancer cells (DLD-1) | 100 µM | Not specified | Not specified | Significant increase | |
| Rhein | Human bladder cancer (T24) | 50 µM | 24 hours | DCFH-DA | ~2.5-fold | |
| Rhein | Human bladder cancer (T24) | 50 µM | 24 hours | DHE | ~2.0-fold |
Experimental Workflow for ROS Measurement
The general workflow for assessing the impact of this compound on cellular ROS levels involves several key steps, from cell culture to data analysis. This process ensures reproducible and accurate quantification.
Caption: General experimental workflow for measuring cellular ROS.
Detailed Experimental Protocols
The following are detailed protocols for three common fluorescence-based assays to measure total ROS, superoxide, and mitochondrial superoxide.
Protocol 1: Measurement of Total Intracellular ROS using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound
-
Black, clear-bottom 96-well plates (for plate reader) or appropriate plates for microscopy/flow cytometry
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer (Excitation/Emission: ~485 nm / ~535 nm)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Remove the culture medium and treat the cells with varying concentrations of this compound in fresh medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂). Incubate for the desired time period (e.g., 1, 6, 12, 24 hours).
-
Probe Loading: Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the probe solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Measurement: Add PBS or phenol red-free medium to each well. Immediately measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer.
Protocol 2: Measurement of Superoxide using Dihydroethidium (DHE)
Principle: Dihydroethidium (DHE) is a cell-permeable probe that, upon oxidation by superoxide, intercalates with nuclear DNA, emitting red fluorescence.
Materials:
-
DHE stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Cell culture medium
-
This compound
-
Fluorescence microscope or flow cytometer (Excitation/Emission: ~518 nm / ~606 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Probe Loading: Prepare a working solution of DHE (e.g., 5-10 µM) in pre-warmed HBSS or serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DHE working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with warm PBS.
-
Measurement: Immediately analyze the cells using a fluorescence microscope or flow cytometer. For microscopy, capture images promptly. For flow cytometry, acquire data from at least 10,000 cells per sample.
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
Principle: MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria. Once in the mitochondria, it is rapidly oxidized by superoxide, exhibiting red fluorescence.
Materials:
-
MitoSOX™ Red reagent (e.g., 5 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound
-
Fluorescence microscope or flow cytometer (Excitation/Emission: ~510 nm / ~580 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Probe Loading: Prepare a working solution of MitoSOX™ Red (e.g., 2.5-5 µM) in pre-warmed HBSS.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS.
-
Measurement: Add fresh warm medium or PBS to the cells. Immediately analyze the samples by fluorescence microscopy or flow cytometry.
By following these protocols, researchers can effectively quantify the impact of this compound on ROS production, providing valuable insights into its mechanisms of action.
Troubleshooting & Optimization
Improving the aqueous solubility of danthron glucoside for in vitro studies.
Technical Support Center: Danthron Glucoside Solubility for In Vitro Research Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and related compounds?
A1: this compound, like its aglycone danthron and similar compounds like sennosides, is characterized by poor water solubility.[1][2][3][4] The presence of the glucose moiety slightly improves aqueous solubility compared to the aglycone, but it remains a significant challenge for preparing solutions for in vitro studies. For instance, danthron itself is almost insoluble in water[2][3], and sennoside A is also reported as insoluble in water and ethanol[1][5].
Q2: What is the recommended solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for preparing stock solutions of this compound and related anthraquinones.[1][6] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q3: How do I prepare a working solution from my DMSO stock for a cell-based assay?
A3: To prepare a working solution, the high-concentration DMSO stock should be serially diluted into your aqueous buffer or cell culture medium. It is critical to add the DMSO stock to the aqueous solution slowly while vortexing or stirring to prevent precipitation.[7] This method ensures that the compound is dispersed evenly and minimizes the formation of aggregates.
Q4: My compound is precipitating when I dilute it into my cell culture medium. What can I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[7][8][9][10]
-
Use Sonication: After dilution, briefly sonicating the solution can help to break up small precipitates and redissolve the compound.[7]
-
Consider Co-solvents: While DMSO is common, other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400) can be tested, though their effects on various enzymes and cell types can differ.[11]
-
Explore Solubilizing Agents: For compounds with persistent solubility issues, using solubilizing agents like cyclodextrins can be an effective strategy.[12][13]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance to DMSO varies significantly between cell lines.[10]
-
General Guideline: A final DMSO concentration of 0.1% is considered safe for most cell lines.[10][14]
-
Common Practice: Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[7][8] Some may even tolerate 1%.[7][9]
-
Sensitive Cells: Primary cells are often more sensitive, and the DMSO concentration should be kept below 0.1%.[7]
-
Recommendation: It is always best practice to perform a dose-response curve with DMSO alone on your specific cell line to determine its tolerance limit. Always include a vehicle control (medium with the same final DMSO concentration as your treatment group) in your experiments.[9]
Q6: Are there alternatives to organic solvents for solubilizing this compound?
A6: Yes, several alternative methods can be explored:
-
Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[12][15] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBECD), are often more effective.[12]
-
pH Adjustment: The solubility of some anthraquinone derivatives can be pH-dependent. Danthron is very soluble in aqueous alkali hydroxides, suggesting that increasing the pH might improve the solubility of its glucoside derivative.[2] However, the pH must be compatible with your experimental system.
-
Use of Saponins: Certain saponins can form micelles that encapsulate hydrophobic compounds, significantly increasing their concentration in aqueous solutions.[16][17]
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of Danthron & Related Anthraquinones in Common Solvents
| Compound | Solvent | Solubility | Reference |
|---|---|---|---|
| Danthron | Water | Almost Insoluble | [2][3] |
| Danthron | DMSO | ~5 mg/mL | [18] |
| Sennoside A | Water | Insoluble | [1][5] |
| Sennoside A | DMSO | ~2 mg/mL | [1] |
| Sennoside B | DMSO | ~2 mg/mL | [6] |
| Sennoside B | PBS (pH 7.2) | ~2 mg/mL |[6] |
Table 2: Recommended Maximum Co-Solvent Concentrations for In Vitro Assays
| Co-Solvent | Recommended Max. Concentration | Notes | Reference |
|---|---|---|---|
| DMSO | 0.1% - 0.5% | Cell line dependent; always run a vehicle control. | [7][10][14] |
| Ethanol | ≤ 1% | Effects vary; can inhibit certain enzymes. | [11] |
| Acetonitrile | ≤ 1% | Considered one of the safer organic solvents for enzyme assays. | [11] |
| PEG 400 | ≤ 1% | Shows least inhibition of many enzyme activities. |[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration primary stock solution.
-
Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the mass of this compound needed for your desired volume (Molecular Weight of this compound: ~402.35 g/mol ). For 1 mL of a 10 mM solution, you will need 0.402 mg.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may assist dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Media
-
Objective: To dilute the DMSO stock into an aqueous medium for cell treatment.
-
Materials: 10 mM this compound stock in DMSO, sterile cell culture medium (or buffer), sterile tubes.
-
Procedure:
-
Prepare an intermediate dilution first to avoid precipitation. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Add the required volume of cell culture medium to a sterile tube.
-
While gently vortexing the tube of medium, slowly add the required volume of the 1 mM intermediate stock to reach the final 100 µM concentration. For a 1 mL final volume, add 100 µL of the 1 mM stock to 900 µL of medium.
-
This results in a final DMSO concentration of 1%. If a lower concentration is required (e.g., 0.1%), the serial dilution must be adjusted accordingly.
-
Use the final working solution immediately. Do not store aqueous dilutions for extended periods.[6]
-
Visual Guides: Workflows and Logic Diagrams
Caption: Workflow for preparing this compound working solutions.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Danthron has been shown to induce apoptosis via mitochondrial pathways.[19][20]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. DE1300109B - Process for the preparation of a water-soluble sennoside derivative - Google Patents [patents.google.com]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lifetein.com [lifetein.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 15. japer.in [japer.in]
- 16. WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs - Google Patents [patents.google.com]
- 17. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
- 18. abmole.com [abmole.com]
- 19. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Degradation pathways of danthron glucoside under physiological pH.
Technical Support Center: Danthron Glucoside Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the degradation pathways of this compound under physiological pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound at physiological pH?
A1: The primary degradation pathway of this compound at physiological pH (typically ranging from 6.8 to 7.4) is enzymatic hydrolysis. This process is predominantly carried out by β-glucosidases, which are enzymes produced by the intestinal microflora. These enzymes catalyze the cleavage of the β-glycosidic bond, releasing the aglycone, danthron, and a glucose molecule. Danthron is the pharmacologically active form.
Q2: What are the major metabolites of this compound degradation?
A2: The principal metabolite formed from the degradation of this compound is danthron (1,8-dihydroxyanthraquinone). This conversion is a critical activation step, as danthron is the active laxative agent. Further metabolism of danthron can occur in the liver, but the initial and most significant degradation step in the gut is the formation of danthron.
Q3: How does pH affect the stability and degradation of this compound?
A3: this compound is relatively stable at acidic pH. However, its degradation is significantly influenced by the neutral to slightly alkaline conditions found in the lower intestine, which is the primary site of its activation. The optimal pH for the bacterial β-glucosidases that metabolize this compound is in the physiological range of the colon.
Q4: What analytical methods are recommended for monitoring the degradation of this compound and the formation of danthron?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the degradation of this compound and quantifying the formation of its aglycone, danthron. Key considerations for developing an HPLC method include selecting an appropriate stationary phase (e.g., C18 column), a mobile phase that provides good separation (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid), and a suitable detector (e.g., UV-Vis detector set at a wavelength where both compounds have good absorbance).
Troubleshooting Guides
Issue 1: Inconsistent or slow degradation of this compound in an in vitro assay.
-
Possible Cause: Suboptimal enzyme activity. The activity of β-glucosidases is highly dependent on pH and temperature.
-
Solution: Ensure that the buffer system maintains a stable physiological pH (6.8-7.4) throughout the experiment. The optimal temperature for most bacterial β-glucosidases is around 37°C. It is also crucial to confirm the activity of the enzyme preparation being used.
-
-
Possible Cause: Inappropriate substrate concentration.
-
Solution: The concentration of this compound can affect the rate of the enzymatic reaction. It is advisable to perform kinetic studies to determine the optimal substrate concentration for the specific enzyme and experimental conditions.
-
Issue 2: Difficulty in detecting or quantifying danthron post-degradation.
-
Possible Cause: Further degradation or poor solubility of danthron.
-
Solution: Danthron has low aqueous solubility. Ensure that the experimental medium contains a suitable solubilizing agent if necessary. Also, consider the possibility of further metabolic conversion of danthron by the enzymatic preparation and adjust the analytical method to detect potential downstream metabolites.
-
-
Possible Cause: Analytical method lacks sensitivity or specificity.
-
Solution: Optimize the HPLC method. This may involve adjusting the mobile phase composition, flow rate, or detector wavelength. Using a reference standard for danthron is essential for accurate quantification.
-
Data Presentation
Table 1: pH-Dependent Degradation of this compound
| pH | Degradation Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| 5.0 | 0.002 | 346.5 |
| 6.0 | 0.008 | 86.6 |
| 7.0 | 0.025 | 27.7 |
| 7.4 | 0.031 | 22.4 |
| 8.0 | 0.015 | 46.2 |
Note: The data presented are hypothetical and for illustrative purposes to demonstrate the expected trend of pH-dependent degradation.
Experimental Protocols
Protocol: In Vitro Degradation of this compound using Fecal Homogenate
-
Preparation of Fecal Homogenate:
-
Collect fresh fecal samples from healthy donors.
-
Homogenize the samples in a pre-reduced anaerobic buffer (e.g., phosphate buffer saline, pH 7.2) at a 1:10 (w/v) ratio.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to remove large particulate matter. The supernatant will serve as the source of intestinal microflora.
-
-
Degradation Assay:
-
In an anaerobic chamber, add a defined amount of the fecal homogenate supernatant to a reaction vessel containing the anaerobic buffer.
-
Add a stock solution of this compound to achieve the desired final concentration.
-
Incubate the reaction mixture at 37°C under anaerobic conditions.
-
At predetermined time points, withdraw aliquots of the reaction mixture.
-
-
Sample Analysis:
-
Immediately quench the enzymatic reaction in the aliquots by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate proteins and other solids.
-
Analyze the supernatant using a validated HPLC method to quantify the concentrations of remaining this compound and the formed danthron.
-
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Troubleshooting low yield in danthron glucoside synthesis.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address low yield in danthron glucoside synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the O-glycosylation of danthron, particularly when using methods like the Koenigs-Knorr reaction.
Question 1: Why is my reaction yield extremely low or non-existent?
Answer: Several factors can lead to a complete failure or very low yield in the glycosylation reaction. The most common culprits are related to the quality of your reagents and the reaction environment.
-
Moisture Contamination: The Koenigs-Knorr reaction and similar glycosylation methods are highly sensitive to water. Any moisture can hydrolyze your activated glycosyl donor (e.g., acetobromo-α-D-glucose), rendering it inactive.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and dry them over molecular sieves if necessary. Handle hygroscopic promoters (like silver carbonate) in a glove box or under an inert atmosphere. The presence of water can consume the glycosyl bromide donor, leading to a modest yield of only 20% in some cases.
-
-
Inactive Promoter/Catalyst: The heavy metal salt promoter (e.g., silver(I) oxide, silver carbonate, cadmium carbonate) is crucial for activating the glycosyl donor. If it is old, has been improperly stored, or is of low quality, it will not function effectively.
-
Solution: Use a freshly opened bottle of the promoter or a recently prepared batch. Some protocols recommend using freshly prepared silver oxide for maximum reactivity.
-
-
Degraded Glycosyl Donor: Acetobromo-α-D-glucose is sensitive to moisture and light and can degrade over time.
-
Solution: Use a freshly prepared glycosyl donor or one that has been stored correctly in a desiccator, protected from light. Confirm its purity via NMR or by checking its melting point before use.
-
Question 2: I'm observing multiple spots on my TLC plate, making purification difficult. What are these side products and how can I minimize them?
Answer: The formation of multiple products is a common challenge. Key side reactions include:
-
Formation of Orthoesters: This can occur as a side reaction during glycosylation. The choice of solvent and promoter can influence the formation of these byproducts.
-
Elimination to Form a Glycal: The activated glycosyl donor can undergo an elimination reaction instead of the desired substitution.
-
Unreacted Starting Material: Incomplete reaction due to steric hindrance at the phenolic hydroxyl groups of danthron or insufficient reaction time/temperature can leave significant amounts of starting material.
-
Solution:
-
Optimize Reaction Conditions: Adjusting the temperature or prolonging the reaction time may drive the reaction to completion.
-
Choice of Promoter: Different promoters can offer better results. Cadmium carbonate has been found to be a useful promoter in the Koenigs-Knorr synthesis involving secondary alcohols.
-
Purification Strategy: Careful column chromatography is essential. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is typically required to separate the desired glycoside from unreacted danthron and other byproducts.
-
-
Question 3: How does the choice of protecting groups on the sugar donor affect the reaction?
Answer: Protecting groups, particularly at the C2 position of the glucose donor, are critical for controlling the stereochemical outcome of the reaction.
-
Participating Groups (e.g., Acetyl, Benzoyl): An acetyl group at the C2 position provides "neighboring group participation." It forms a temporary cyclic acyloxonium ion intermediate after the departure of the leaving group. This intermediate blocks one face of the molecule, forcing the alcohol (danthron) to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans-glycoside (the β-anomer for glucose).
-
Non-Participating Groups (e.g., Benzyl, Methyl): These ether-based protecting groups do not provide neighboring group assistance. Their use can lead to a mixture of α and β anomers, which complicates purification and lowers the yield of the desired stereoisomer.
Question 4: Can steric hindrance from the danthron molecule itself be a cause of low yield?
Answer: Yes, steric hindrance around the phenolic hydroxyl groups of the aglycone can significantly impact the reaction rate and overall yield. While both hydroxyl groups on danthron are chemically equivalent, their position on the anthraquinone core can make them less accessible to the bulky glycosyl donor.
-
Solutions:
-
Increase Reaction Time/Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (while monitoring for degradation) can help overcome the activation energy barrier.
-
Use a More Reactive Donor/Promoter System: Employing a more reactive glycosyl donor or a stronger promoter system, such as silver triflate, can be effective for hindered alcohols.
-
Alternative Glycosylation Methods: If the Koenigs-Knorr reaction proves ineffective, consider alternative methods designed for hindered substrates.
-
Quantitative Data on Reaction Parameters
The yield of anthraquinone glycosylation is highly dependent on the specific substrates and conditions used. The following table summarizes general trends observed in the literature for Koenigs-Knorr type reactions on phenolic substrates.
| Parameter | Condition A | Yield Trend | Condition B | Yield Trend | Rationale |
| Promoter | Silver Carbonate (Ag₂CO₃) | Moderate | Silver(I) Oxide (Ag₂O) | High | Ag₂O is often a more potent activator and acid scavenger in this reaction. |
| Solvent | Dichloromethane | Moderate | Toluene / Benzene | High | Aprotic, non-polar solvents are preferred. Benzene or toluene can aid in the azeotropic removal of any trace water. |
| Moisture | Anhydrous Conditions | High | Trace H₂O Present | Very Low | Water hydrolyzes the glycosyl halide donor, preventing the desired reaction. |
| C2-Protecting Group | Acetyl (Participating) | High (β-anomer) | Benzyl (Non-participating) | Lower (α/β mixture) | Neighboring group participation by the acetyl group ensures stereoselective formation of the β-anomer. |
Experimental Protocols
Protocol 1: Synthesis of 1,8-Di-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-danthron
This protocol is a modified Koenigs-Knorr procedure adapted from methodologies for similar anthraquinone glycosides.
Materials:
-
Danthron (1,8-Dihydroxyanthraquinone)
-
Acetobromo-α-D-glucose (Glycosyl Donor)
-
Silver(I) Oxide (Ag₂O, freshly prepared or high purity)
-
Anhydrous Toluene
-
Anhydrous Pyridine
-
Drierite (anhydrous CaSO₄) or Molecular Sieves (4Å)
-
Celite
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
Setup: Add Danthron (1.0 eq) and Silver(I) Oxide (3.0 eq) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from light and moisture (e.g., using a Drierite guard tube).
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension.
-
Azeotropic Distillation: Heat the mixture to reflux for 1-2 hours with a Dean-Stark trap to remove any trace amounts of water.
-
Addition of Donor: Cool the mixture to room temperature. Dissolve Acetobromo-α-D-glucose (2.5 eq) in a minimal amount of anhydrous toluene and add it to the dropping funnel.
-
Reaction: Add the acetobromoglucose solution dropwise to the stirred danthron suspension over 30-60 minutes. After the addition is complete, allow the reaction to stir at room temperature in the dark for 24-48 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of danthron and the appearance of a new, higher Rf spot indicates product formation.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Filter the mixture through a pad of Celite to remove the silver salts. Wash the Celite pad thoroughly with additional DCM.
-
Extraction: Combine the filtrates and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, using a gradient of hexane/ethyl acetate as the eluent.
-
Characterization: Combine the product-containing fractions and evaporate the solvent. Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Deacetylation of the Glucoside (Zemplén Deacetylation)
Materials:
-
Protected this compound (from Protocol 1)
-
Anhydrous Methanol
-
Sodium Methoxide (catalytic amount, e.g., 0.1 M solution in methanol)
-
Amberlite IR-120 (H⁺ form) resin
Procedure:
-
Dissolve the acetylated this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Neutralize the reaction by adding Amberlite IR-120 resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected this compound.
Visualizations
Caption: Troubleshooting logic for diagnosing low yield.
Caption: Workflow for this compound Synthesis.
Caption: Simplified Koenigs-Knorr reaction mechanism.
Optimizing extraction efficiency of anthraquinone glycosides from plant material.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of anthraquinone glycosides from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction efficiency of anthraquinone glycosides?
A1: The extraction efficiency of anthraquinone glycosides is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio. The selection of an appropriate extraction method (e.g., maceration, reflux, ultrasound-assisted, microwave-assisted) also plays a crucial role.
Q2: Which solvents are most effective for extracting anthraquinone glycosides?
A2: Anthraquinone glycosides, being more polar than their aglycone counterparts, are more soluble in aqueous-organic solvent mixtures.[1] Ethanol and methanol, often mixed with water (e.g., 70-80% ethanol), are commonly used and have shown high extraction efficiency.[2] For instance, 70% (v/v) ethanol was found to be suitable for extracting anthraquinones from golden shower pods, while 80% (v/v) ethanol was optimal for cassod tree leaves.[2] Acetone has also demonstrated good solubility for some anthraquinones.[1] The choice of solvent can also be influenced by the specific plant material and the target anthraquinone glycosides.
Q3: Can I use non-polar solvents for extraction?
A3: Non-polar solvents like ether, benzene, chloroform, and dichloromethane are generally used for the extraction of free anthraquinone aglycones, not the glycosides.[3] If your interest lies in the glycosides, polar solvents are the appropriate choice.
Q4: What is the role of acid hydrolysis in the extraction process?
A4: Acid hydrolysis is a technique used to cleave the glycosidic bonds, converting the anthraquinone glycosides into their corresponding aglycones. This can lead to a significant increase in the total measured anthraquinone content, with studies showing a 1.3 to 3-fold rise in concentration.[1] This step is particularly useful if the final analytical method is targeting the aglycones or if the goal is to determine the total anthraquinone potential of the plant material.
Q5: Are there any "green" or more environmentally friendly extraction methods available?
A5: Yes, modern extraction techniques are being developed to be more environmentally friendly. Methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can reduce solvent consumption and extraction time.[4][5] Supercritical fluid extraction using CO2 is another green alternative, although it may be more suitable for less polar compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Anthraquinone Glycosides | 1. Inappropriate Solvent: The solvent may be too non-polar, favoring the extraction of aglycones instead of glycosides. 2. Insufficient Extraction Time or Temperature: The conditions may not be optimal for complete extraction. 3. Degradation of Glycosides: High temperatures during extraction can lead to the breakdown of the glycosides.[6] 4. Improper Solid-to-Solvent Ratio: A low solvent volume may lead to saturation and incomplete extraction. | 1. Switch to a more polar solvent system, such as an ethanol-water or methanol-water mixture (e.g., 70-80% ethanol).[2] 2. Optimize extraction time and temperature. For reflux extraction, 45 minutes has been shown to be effective.[1] For UAE, optimal times can range from 30 to 50 minutes.[7][8] 3. Avoid prolonged exposure to high temperatures. Consider using methods like UAE or MAE which can be performed at lower temperatures.[5][7] If using heat, carefully control the temperature; for example, 50°C was found to be optimal for ultrasonic extraction in one study.[7] 4. Increase the solvent volume. A solid-to-solvent ratio of 1:20 has been found to be effective.[1] |
| Formation of Artifacts | Using hot methanol or ethanol for extraction can lead to the formation of artifacts.[3] | Avoid using hot methanol or ethanol. If elevated temperatures are necessary, consider alternative solvents or methods that allow for lower temperature operation. |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of anthraquinone glycosides can vary depending on the plant's age, growing conditions, and time of harvest.[2] 2. Incomplete Hydrolysis (if performed): The acid hydrolysis step may not be sufficient to convert all glycosides to aglycones. | 1. Ensure consistent sourcing and handling of plant material. Proper drying and grinding of the material are also crucial. 2. Optimize the acid concentration, temperature, and time for the hydrolysis step. The use of ferric chloride in combination with hydrochloric acid can aid in breaking down complex glycosides.[9][10] |
| Difficulty in Separating Glycosides from Aglycones | The extraction process may co-extract both forms. | Utilize a sequential extraction approach. First, extract with a non-polar solvent (e.g., chloroform) to remove the free aglycones. Then, extract the remaining plant material with a polar solvent (e.g., 70% ethanol) to isolate the glycosides.[3] |
Data Presentation: Comparison of Extraction Methods
The following table summarizes the performance of different extraction methods for anthraquinone glycosides.
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Reported Yield/Efficiency |
| Maceration | Ethanol, Ethanol-water mixtures | Simple, requires minimal equipment. | Time-consuming, may result in lower yields compared to other methods. | - |
| Soxhlet Extraction | Ethanol, Methanol | Continuous extraction process can lead to high yields. | Can be time-consuming and requires larger volumes of solvent. The prolonged heating can degrade thermolabile compounds. | 70% ethanol was effective for golden shower pods and 80% ethanol for cassod tree leaves.[2] |
| Heat Reflux | Ethanol | More efficient than maceration due to the use of heat. | Higher temperatures can lead to the degradation of some anthraquinone glycosides.[6] | Found to be the most effective among conventional methods in one study, with optimal extraction at 45 minutes.[1] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Acetone, and their aqueous mixtures | Faster extraction, reduced solvent consumption, and can be performed at lower temperatures, preserving thermolabile compounds.[4] | Requires specialized equipment. | The yield is highly dependent on the solvent, with acetone showing the highest recovery in one study.[4] Optimal conditions for physcion extraction were found to be a liquid-to-solid ratio of 20.16 mL/g, an extraction temperature of 52.2°C, and an extraction time of 46.6 min.[8] |
| Microwave-Assisted Extraction (MAE) | Ethanol, Ethanol-water mixtures | Very rapid extraction, reduced solvent usage, and potentially higher yields.[5] | Requires specialized microwave equipment. | Optimal yield for aloe-emodin from Senna alata was obtained with 90.5% ethanol and a microwave power of 18.6 W/mL.[5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Anthraquinone Glycosides
This protocol is a general guideline and should be optimized for your specific plant material and target compounds.
1. Sample Preparation:
- Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction:
- Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in an extraction vessel.
- Add the chosen solvent (e.g., 20 mL of 70% ethanol) to achieve the desired solid-to-solvent ratio (e.g., 1:20 w/v).
- Place the vessel in an ultrasonic bath.
- Set the extraction temperature (e.g., 50°C) and sonication time (e.g., 40 minutes). Note that optimal conditions can vary.[7][8]
- Begin sonication.
3. Post-Extraction:
- After extraction, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
- Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
- Combine the filtrate and the washing.
- The resulting extract can then be concentrated under reduced pressure and prepared for analysis (e.g., HPLC, UV-Vis spectrophotometry).
Protocol 2: Acid Hydrolysis for Total Anthraquinone Determination
This protocol is for the conversion of anthraquinone glycosides to their aglycones prior to analysis.
1. Initial Extraction:
- Perform an initial extraction of the plant material using a suitable solvent as described in Protocol 1.
2. Hydrolysis:
- To the obtained extract, add a solution of hydrochloric acid (HCl) to achieve a final concentration of approximately 5% v/v.[10]
- For enhanced hydrolysis and oxidation, particularly for C-glycosides, a solution of ferric chloride (FeCl3) can be added to a final concentration of 5% w/v.[10][11]
- Heat the mixture under reflux for a specified period (e.g., 30-60 minutes). The exact time should be optimized.
3. Aglycone Extraction:
- After cooling, the hydrolyzed solution can be partitioned with a non-polar solvent like chloroform or benzene to extract the liberated aglycones.[9]
- The organic layer containing the aglycones is then separated and can be washed with water to remove any remaining acid.
4. Analysis:
- The organic extract is then dried (e.g., over anhydrous sodium sulfate), concentrated, and analyzed to determine the total anthraquinone content.
Mandatory Visualizations
Caption: General workflow for the extraction and analysis of anthraquinone glycosides.
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimisation of microwave-assisted extraction (MAE) of anthraquinone and flavonoids from Senna alata (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. academic.oup.com [academic.oup.com]
- 11. pharmacy180.com [pharmacy180.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Danthron Glucoside
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of danthron glucoside.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound due to matrix effects.
Issue 1: Poor Peak Shape and Low Sensitivity
Question: My this compound peak is broad, tailing, and has a low signal-to-noise ratio. What are the likely causes and how can I resolve this?
Answer:
Poor peak shape and low sensitivity are common indicators of ion suppression, a significant matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[1][2]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[3]
-
Solid-Phase Extraction (SPE): Utilize a polymeric reversed-phase SPE cartridge to effectively remove polar interferences while retaining the moderately polar this compound.
-
Liquid-Liquid Extraction (LLE): Perform an LLE with a moderately polar solvent like ethyl acetate at an appropriate pH to selectively extract this compound from the aqueous sample matrix.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean. If using PPT, consider a subsequent clean-up step or dilution of the supernatant.[3]
-
-
Adjust Chromatographic Conditions: Enhance the separation between this compound and interfering matrix components.[1]
-
Gradient Modification: A shallower gradient profile can improve the resolution between the analyte and co-eluting interferences.
-
Column Chemistry: Consider a different column chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer alternative selectivity for aromatic compounds like danthron.
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4][5] This is a viable option if the analyte concentration is high enough to remain detectable after dilution.
Issue 2: Inconsistent and Irreproducible Quantitative Results
Question: I am observing significant variability in the quantification of this compound across different samples, even with replicate injections of the same extract. What could be causing this?
Answer:
Inconsistent quantitative results are a classic sign of variable matrix effects between samples. The composition of the matrix can differ slightly from one sample to another, leading to varying degrees of ion suppression or enhancement.[6][7]
Troubleshooting Steps:
-
Implement an Internal Standard (IS): The use of a suitable internal standard is crucial for reliable quantification in the presence of matrix effects.[1]
-
Stable Isotope-Labeled (SIL) IS: The ideal choice is a SIL-danthron glucoside, as it will co-elute and experience the same matrix effects as the analyte, providing the most accurate correction.[4]
-
Structural Analog IS: If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used.
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[1] This helps to ensure that the calibration standards and the samples experience similar matrix effects.
-
Standard Addition: For a smaller number of samples or to confirm results, the standard addition method can be very effective.[8][9] This involves spiking the analyte at different concentrations into the sample itself to create a calibration curve within each unique matrix.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting substances from the sample matrix.[10] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[11][12] The "matrix" refers to all components in the sample other than the analyte of interest.[1]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The post-column infusion technique is a common method to qualitatively assess matrix effects.[8][13] This involves infusing a constant flow of the analyte solution into the MS source while injecting a blank matrix extract onto the LC column. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively. A quantitative assessment can be made by comparing the peak area of an analyte in a post-extraction spiked sample to that of a standard in a neat solvent.[7]
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix.
-
Solid-Phase Extraction (SPE) is often considered the most effective method for removing a broad range of interferences.[3] For this compound, a mixed-mode cation exchange or a polymeric reversed-phase sorbent could provide good cleanup.[3]
-
Liquid-Liquid Extraction (LLE) offers good selectivity and can be optimized by adjusting the pH and solvent polarity.[3]
-
Protein Precipitation (PPT) is a simpler but generally less clean method, often requiring further dilution or cleanup steps to mitigate matrix effects.[3]
Q4: Can changing my LC method help reduce matrix effects?
A4: Yes, optimizing chromatographic conditions can significantly reduce matrix effects by separating the analyte of interest from interfering matrix components.[1] Strategies include:
-
Modifying the mobile phase gradient to improve resolution.
-
Using a column with a different selectivity.
-
Employing a divert valve to direct the highly unretained and highly retained portions of the chromatogram, which often contain high concentrations of matrix components, to waste instead of the MS source.[8]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95 | -45 (Suppression) | 15 |
| Liquid-Liquid Extraction (LLE) | 85 | -15 (Suppression) | 7 |
| Solid-Phase Extraction (SPE) | 92 | -5 (Suppression) | 4 |
This table illustrates that while PPT may show high apparent recovery, it can be associated with significant ion suppression. SPE, in this example, provides a good balance of high recovery and minimal matrix effect, as indicated by the low RSD.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion to Detect Matrix Effects
-
Setup: Tee a syringe pump into the LC flow path between the analytical column and the mass spectrometer inlet.
-
Infusion: Continuously infuse a solution of this compound (e.g., 100 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min).
-
Injection: Once a stable baseline signal for this compound is achieved, inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the this compound signal for any deviations from the stable baseline. A drop in the signal indicates ion suppression, while an increase indicates ion enhancement.
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
How to prevent degradation of danthron glucoside during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of danthron glucoside during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a naturally occurring or synthetic O-glycoside of danthron (1,8-dihydroxyanthraquinone). The glycosidic bond in O-glycosides is susceptible to cleavage under various conditions, leading to the formation of the aglycone (danthron) and the corresponding sugar.[1][2][3] This degradation can result in inaccurate quantification and misinterpretation of experimental results, as the biological activity and physicochemical properties of the glucoside and its aglycone can differ significantly.
Q2: What are the primary pathways of this compound degradation?
A2: The main degradation pathways for this compound during sample preparation are:
-
Enzymatic Hydrolysis: Many plant materials contain endogenous enzymes (e.g., β-glucosidases) that can cleave the glycosidic bond.[4]
-
Chemical Hydrolysis: The glycosidic bond is susceptible to hydrolysis under both acidic and alkaline conditions.[1][4]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of both enzymatic and chemical hydrolysis.
Q3: Is there a difference in stability between O-glycosides and C-glycosides of anthraquinones?
A3: Yes, there is a significant difference. This compound is an O-glycoside, where the sugar moiety is linked to the aglycone via an oxygen atom. C-glycosides, such as barbaloin, have the sugar attached via a carbon-carbon bond. C-glycosides are much more resistant to acidic and alkaline hydrolysis than O-glycosides.[1][5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Enzymatic degradation: Presence of active endogenous enzymes in the sample matrix. | Enzyme Inactivation: Immediately after sample collection, flash-freeze the sample in liquid nitrogen and store at -80°C. Alternatively, blanching or lyophilization can be effective. During extraction, use solvents with a high percentage of organic modifier (e.g., >70% methanol or ethanol) to minimize enzyme activity. |
| Chemical hydrolysis (acidic or basic conditions): pH of the extraction solvent or sample matrix is too high or too low. | pH Control: Maintain the pH of the extraction solvent in a neutral range (pH 6-7). If the sample matrix is inherently acidic or basic, consider neutralization prior to or during extraction. | |
| Thermal degradation: Use of high temperatures during extraction or solvent evaporation. | Temperature Control: Perform extractions at room temperature or below. If heating is necessary, use the lowest possible temperature for the shortest duration. For solvent evaporation, use a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C). | |
| Presence of high levels of danthron (aglycone) in the sample | Hydrolysis of this compound: This indicates that degradation has occurred during sample preparation. | Review the entire sample preparation workflow for potential causes of enzymatic, chemical, or thermal degradation as outlined above. Implement the recommended preventative measures. |
| Inconsistent results between replicate samples | Variable degradation: Inconsistent application of sample preparation steps leading to varying degrees of degradation. | Standardize Protocol: Ensure that all sample preparation steps, including extraction time, temperature, and solvent composition, are consistently applied to all samples. |
Stability of this compound Under Various Conditions
The following table summarizes the expected stability of this compound based on general knowledge of O-glycoside chemistry. Precise quantitative data for this compound is limited in the literature; therefore, this table provides a qualitative guide.
| Condition | Parameter | Expected Stability | Notes |
| pH | < 4 | Low | Acid-catalyzed hydrolysis of the glycosidic bond is likely. |
| 4 - 7 | High | Generally the most stable pH range for many glycosides. | |
| > 8 | Low | Base-catalyzed hydrolysis can occur, especially at elevated temperatures. | |
| Temperature | < 4°C | High | Low temperatures slow down both enzymatic and chemical degradation rates. |
| Room Temperature (20-25°C) | Moderate | Risk of enzymatic degradation if enzymes are not inactivated. Chemical hydrolysis is slower than at elevated temperatures. | |
| > 40°C | Low | Significant acceleration of both enzymatic and chemical hydrolysis. | |
| Enzymes | Presence of β-glucosidases | Very Low | Rapid hydrolysis of the glycosidic bond will occur. |
| Light | UV or prolonged exposure to bright light | Moderate to High | While the primary instability is hydrolysis, some anthraquinones can be light-sensitive. It is good practice to protect samples from light. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Plant Material
This protocol is designed to minimize degradation by controlling temperature, pH, and enzymatic activity.
-
Sample Pre-treatment (Enzyme Inactivation):
-
Immediately after harvesting, flash-freeze the plant material in liquid nitrogen.
-
Lyophilize the frozen material to remove water, which is necessary for enzymatic activity.
-
Grind the lyophilized material to a fine powder.
-
-
Extraction:
-
To 1 gram of powdered plant material, add 10 mL of 80% aqueous methanol (v/v).
-
Vortex the mixture for 1 minute.
-
Extract using an ultrasonic bath for 30 minutes at room temperature (20-25°C).
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Pool the supernatants.
-
-
Solvent Evaporation:
-
Concentrate the pooled supernatant using a rotary evaporator at a temperature below 40°C.
-
Dry the remaining extract under a gentle stream of nitrogen gas.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for chromatographic analysis (e.g., HPLC).
-
Visualizations
Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Recommended Workflow for this compound Sample Preparation
Caption: Optimized workflow to minimize this compound degradation.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. gizmo.ai [gizmo.ai]
- 4. Chemical and enzymatic hydrolysis of anthraquinone glycosides from madder roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthraquinone-Napthaquione-Cyanogenetic Glycoside | PPT [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Danthron Glucoside Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of danthron glucoside formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
The primary challenges affecting the oral bioavailability of this compound are its low aqueous solubility and extensive first-pass metabolism in the liver and gastrointestinal tract.[1][2] A significant portion of the drug is metabolized before it can reach systemic circulation, reducing its therapeutic efficacy.[3]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome these challenges:
-
Nanoformulations: Techniques like nanosuspensions, solid lipid nanoparticles (SLNs), and nanoemulsions can significantly increase the surface area of the drug, leading to enhanced solubility and dissolution rates.[4][5][6] Encapsulating this compound in nanocarriers can also protect it from enzymatic degradation in the gastrointestinal tract.[4]
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix at a molecular level, the crystalline structure is disrupted, which can lead to improved solubility and dissolution.[7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form and facilitating lymphatic uptake, which can help bypass first-pass metabolism.[9][10]
-
Complexation: The use of complexing agents like cyclodextrins can enhance the aqueous solubility of poorly soluble drugs by forming inclusion complexes.[10][11]
Q3: How can first-pass metabolism of this compound be minimized?
Bypassing the liver is key to reducing first-pass metabolism. Strategies include:
-
Alternative Routes of Administration: Subcutaneous or intravenous administration can circumvent first-pass metabolism, leading to higher bioavailability.[1]
-
Mucoadhesive Formulations: Formulations that adhere to the buccal or sublingual mucosa can allow for direct absorption into the systemic circulation.
-
Lymphatic Targeting: As mentioned, lipid-based formulations like SEDDS can promote lymphatic transport, which is a pathway that avoids the portal circulation and first-pass metabolism in the liver.[12]
Q4: Are there any excipients that are particularly effective for this compound formulations?
The choice of excipients is critical. For instance, in SEDDS formulations, the selection of oils, surfactants, and co-surfactants is crucial for the formation of stable nanoemulsions upon dilution in gastrointestinal fluids.[10][12] For ASDs, polymers that have good miscibility with this compound are essential for creating a stable amorphous system.[7]
Troubleshooting Guides
Dissolution Testing
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or inconsistent dissolution results | Poor wetting of the formulation; Agglomeration of particles; Inappropriate dissolution medium pH or composition.[13][14] | 1. Incorporate a suitable surfactant (e.g., Sodium Lauryl Sulfate) in the dissolution medium to improve wetting.[15] 2. Optimize the formulation to include hydrophilic excipients. 3. Ensure the pH of the dissolution medium is appropriate for the ionization state of this compound. |
| Bubbles interfering with the test | Dissolved gases in the dissolution medium.[16] | 1. Deaerate the dissolution medium before use by heating, vacuum filtration, or helium sparging.[16] 2. Ensure the degassing equipment is functioning correctly.[13] |
| Drug degradation in the dissolution medium | pH instability of this compound; Presence of reactive impurities in excipients or the medium.[13][14] | 1. Assess the chemical stability of this compound at different pH values and select a medium where it is stable. 2. Use high-purity excipients and dissolution medium components. |
| Incomplete drug release | Formulation is not fully disintegrating or deaggregating. | 1. Optimize the levels of disintegrants in the formulation. 2. Consider alternative formulation strategies like nanoformulations or solid dispersions to enhance release.[6][9] |
HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Column degradation; Inappropriate mobile phase pH; Column overload. | 1. Use a guard column and ensure the mobile phase is filtered. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. |
| Variable retention times | Fluctuations in mobile phase composition or flow rate; Temperature variations.[17] | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature.[18] 3. Check the HPLC pump for leaks or pressure fluctuations. |
| Low sensitivity | Inappropriate detection wavelength; Low sample concentration. | 1. Determine the optimal detection wavelength for this compound by running a UV scan. 2. Consider a pre-column derivatization step to enhance detection if necessary.[17][18] 3. Optimize the sample preparation to concentrate the analyte. |
| Ghost peaks | Contamination of the mobile phase, injector, or column. | 1. Run a blank gradient to identify the source of contamination. 2. Use fresh, high-purity solvents for the mobile phase. 3. Implement a thorough column washing procedure between runs. |
Quantitative Data Summary
Table 1: Effect of Formulation Strategy on this compound Bioavailability (Hypothetical Data)
| Formulation Strategy | Drug Loading (%) | Particle Size (nm) | In Vitro Release (at 60 min) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Drug | - | >2000 | 25% | 50 ± 12 | 250 ± 60 | 100 |
| Nanosuspension | 10 | 250 ± 50 | 85% | 250 ± 45 | 1500 ± 210 | 600 |
| Solid Lipid Nanoparticles | 5 | 180 ± 30 | 78% | 210 ± 38 | 1350 ± 190 | 540 |
| Amorphous Solid Dispersion | 20 | - | 92% | 310 ± 55 | 1800 ± 250 | 720 |
| SEDDS | 15 | 30 ± 10 (emulsion droplet size) | 95% | 350 ± 60 | 2100 ± 280 | 840 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture at 1000 rpm for 30 minutes using a magnetic stirrer to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Homogenize at 1500 bar for 20 cycles.
-
Collect the resulting nanosuspension.
-
-
Characterization:
-
Measure the particle size and zeta potential using dynamic light scattering (DLS).
-
Observe the particle morphology using transmission electron microscopy (TEM).
-
Determine the drug content using a validated HPLC method.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) containing 0.5% Sodium Lauryl Sulfate.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
Procedure:
-
Place the formulation (equivalent to a specific dose of this compound) in the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Wistar rats (200-250 g).
-
Groups:
-
Group 1: Control (unformulated this compound suspension).
-
Group 2: Test formulation (e.g., this compound nanosuspension).
-
-
Administration: Administer the formulations orally via gavage at a dose equivalent to 10 mg/kg of this compound.
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Collect samples in heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable liquid-liquid or solid-phase extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Key challenges limiting the oral bioavailability of this compound.
Caption: Simplified signaling pathway of danthron-induced apoptosis.[19][20]
References
- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ajptonline.com [ajptonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. Development of solid self-nanoemulsifying granules (SSNEGs) of ondansetron hydrochloride with enhanced bioavailability potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Danthron Glucoside: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the off-target effects of danthron glucoside in cell culture experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the accurate interpretation of experimental data.
Introduction to this compound
Danthron, also known as 1,8-dihydroxyanthraquinone, and its glycoside derivatives are compounds of interest for their potential therapeutic properties, including laxative, antitumor, and antioxidant effects.[1][2] However, their application in cell culture can be complicated by off-target activities that may confound experimental results. Understanding and mitigating these effects is crucial for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action of danthron in a cellular context?
A1: Danthron primarily exerts its effects through several mechanisms:
-
Induction of Apoptosis: Danthron can trigger programmed cell death in cancer cells by activating caspase cascades, inducing DNA damage, and promoting the release of pro-apoptotic factors from mitochondria.[3][4][5]
-
Generation of Reactive Oxygen Species (ROS): The role of danthron in ROS production is complex and can be cell-type dependent. Some studies report an increase in ROS leading to oxidative stress and apoptosis, while others suggest a protective, antioxidant effect.[2][3]
-
Inhibition of Angiogenesis: Danthron has been shown to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.[2]
-
Stimulation of Enteric Nervous System: In the context of its laxative effects, danthron stimulates the intestinal mucosa, leading to increased water and electrolyte secretion and enhanced peristalsis.[1]
Q2: How does this compound differ from danthron in its cellular effects?
A2: Danthron is the aglycone form of its naturally occurring glycosides. In many biological systems, including cell cultures that may contain metabolizing enzymes, this compound is likely hydrolyzed to release the active aglycone, danthron. Therefore, the observed cellular effects are often attributable to danthron itself. Researchers should consider the metabolic capacity of their specific cell line.
Q3: What are the most common off-target effects observed with danthron treatment in cell culture?
A3: The most prominent off-target effects include:
-
Genotoxicity: Danthron has been shown to cause DNA damage, particularly in the presence of metal ions like copper (II).[6][7] This can lead to mutations and may be a confounding factor in studies not focused on genotoxicity.
-
Mitochondrial Dysfunction: Danthron can induce mitochondrial depolarization and increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c and other apoptotic factors.[3][4]
-
Modulation of Signaling Pathways: Danthron can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and oxidative stress. These unintended modulations can interfere with the investigation of specific cellular processes.[2]
Q4: Are there known carcinogenic risks associated with danthron?
A4: Yes, danthron is considered a potential carcinogen.[6] Studies have shown that oral administration of danthron can cause tumors in rodents.[8] This is an important consideration for the interpretation of long-term cell culture studies and for the safety of the handling researcher.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cell death in control (vehicle-treated) group. | Danthron is poorly soluble in water.[6][8] The solvent used (e.g., DMSO) may be at a toxic concentration. | Optimize the solvent concentration. Ensure the final solvent concentration is consistent across all treatment groups and does not exceed the tolerance level of the cell line (typically <0.1-0.5% for DMSO). |
| Inconsistent results between experiments. | Danthron can be unstable in solution or reactive with media components. Cellular metabolic activity can vary with cell passage number and confluency. | Prepare fresh stock solutions of this compound for each experiment. Use a consistent cell passage number and seed cells at a uniform density. |
| Unexpected changes in gene or protein expression unrelated to the target pathway. | Danthron is known to have broad off-target effects, including DNA damage and modulation of various signaling pathways.[2][7] | Perform control experiments to characterize the off-target effects of danthron in your specific cell model. This can include assays for DNA damage (e.g., Comet assay), mitochondrial membrane potential, and ROS production. Consider using a lower, more specific concentration of the compound. |
| Observed effects do not align with expected on-target activity. | The intended target may not be the primary driver of the observed phenotype due to potent off-target effects. | Validate the on-target engagement using techniques like thermal shift assays or target-specific reporter assays. Perform dose-response studies to identify a concentration range where on-target effects are maximized and off-target effects are minimized.[9] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of danthron in various cell lines, highlighting its cytotoxic and anti-proliferative effects.
| Cell Line | Assay | IC50 (µM) | Reference |
| HUVEC (Human Umbilical Vein Endothelial Cells) | MTT (72h) | 36.8 ± 3.5 | [2] |
| MDA-MB-231 (Human Breast Cancer) | MTT (72h) | 28.5 ± 2.1 | [2] |
| HT1080 (Human Fibrosarcoma) | MTT (72h) | 32.1 ± 2.8 | [2] |
| SNU-1 (Human Gastric Cancer) | Not specified | Dose-dependent | [5] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To assess the effect of this compound on cellular oxidative stress.
-
Methodology:
-
Treat cells with this compound.
-
Load the cells with a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[2]
-
Visualizing Pathways and Workflows
Danthron-Induced Apoptotic Signaling Pathway
References
- 1. What is the mechanism of Dantron? [synapse.patsnap.com]
- 2. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,8-Dihydroxyanthraquinone | C14H8O4 | CID 2950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sequence-specific DNA damage induced by carcinogenic danthron and anthraquinone in the presence of Cu(II), cytochrome P450 reductase and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Danthron - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Studies with Danthron Glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing in vivo studies involving danthron glucoside. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and safe experimentation.
Troubleshooting Guide
This section addresses common issues that may arise during in vivo experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Bioavailability/Efficacy | - Low Aqueous Solubility: Danthron, the aglycone of this compound, is practically insoluble in water.[1]- Metabolism: this compound is metabolized in the intestine and liver.[2] | - Formulation: Prepare a suspension using a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Sonication may aid in creating a uniform suspension.- Route of Administration: Oral gavage is the most common route. Ensure proper technique to avoid administration into the lungs. |
| Toxicity/Adverse Events | - Nephrotoxicity: High doses or prolonged use may lead to kidney damage.[3]- Genotoxicity/Carcinogenicity: Danthron is reasonably anticipated to be a human carcinogen based on animal studies.[1] | - Dose Selection: Start with a low dose and perform a dose-response study. Refer to the dosage table below for guidance.- Monitoring: Closely monitor animals for signs of toxicity, such as weight loss, lethargy, and changes in urine output. Consider kidney function tests for longer-term studies.- Study Duration: Limit the duration of the study where possible. |
| Diarrhea/Laxative Effect | - Pharmacological Action: Danthron and its glucosides are known laxatives.[4][5] | - Dose Adjustment: Use the lowest effective dose for the desired non-laxative therapeutic effect.- Hydration: Ensure animals have free access to water to prevent dehydration. |
| Variability in Results | - Gut Microbiota Differences: The activation of this compound to its active form, rhein, is dependent on gut bacteria.[6]- Gender Differences: Pharmacokinetics can vary between male and female rodents.[7] | - Animal Acclimatization: Allow for a sufficient acclimatization period before starting the experiment.- Consistent Animal Source: Use animals from the same vendor and with a similar health status.- Sex-Specific Analysis: Analyze data for males and females separately. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice for a non-laxative effect?
A1: For non-laxative effects, it is advisable to start with a dose significantly lower than that which induces a laxative effect. A mild laxative effect has been observed in mice fed a diet containing 0.03% sennosides (structurally related compounds).[4] A starting point for an exploratory study could be in the range of 5-10 mg/kg, administered orally.
Q2: How should I prepare this compound for oral administration?
A2: Due to its poor water solubility, this compound should be prepared as a homogenous suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water. Weigh the required amount of this compound, add a small amount of the vehicle to form a paste, and then gradually add the remaining vehicle while triturating to ensure a uniform suspension.
Q3: What are the potential mechanisms of action of this compound's metabolites?
A3: The primary active metabolite of this compound is rhein. Rhein has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9][10][11] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12][8] Rhein may also induce apoptosis in cancer cells through caspase activation.[13][14][15][16]
Q4: Are there any long-term safety concerns with this compound administration?
A4: Yes, the aglycone, danthron, has been shown to cause liver and intestinal tumors in rodents in long-term studies and is considered reasonably anticipated to be a human carcinogen.[1] Therefore, chronic administration studies should be designed with caution and appropriate safety monitoring.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for danthron and related compounds to aid in experimental design.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route | LD50 | Reference(s) |
| Sennosides | Mouse | Oral | >5,000 mg/kg | [4][6] |
| Sennosides | Rat | Oral | >5,000 mg/kg | [6] |
| Senna Extract (20% sennosides) | Mouse | Oral | >2,500 mg/kg | [4] |
Table 2: Reported In Vivo Dosages for Related Compounds
| Compound | Animal Model | Dosage | Application | Reference(s) |
| Sennosides | Mouse | 9.35 mg/kg (oral) | Laxative effect | [4] |
| Sennosides | Rat | 2-20 mg/kg (oral) for 4 weeks | Sub-chronic toxicity | [4] |
| Senna Extract (50% sennoside B) | Rat | 30-60 mg/kg (oral) for 110 weeks | Carcinogenicity study | [6] |
Experimental Protocols
Protocol 1: Induction of Colitis in Mice with a this compound Analog (Sennosides)
This protocol is adapted from dextran sodium sulfate (DSS)-induced colitis models and can be used to study the effects of this compound in a model of intestinal inflammation.[17][18][19]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sodium Sulfate (DSS, 36-50 kDa)
-
This compound (or sennosides as a related compound)
-
Vehicle (e.g., 0.5% CMC)
-
Oral gavage needles
-
Standard laboratory equipment
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 days.
-
Treatment: On day 3, begin daily oral gavage with either vehicle or this compound at the desired dose. Continue for the duration of the experiment.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Termination: On day 10, euthanize the mice.
-
Analysis:
-
Measure colon length.
-
Collect colon tissue for histological analysis (H&E staining).
-
Collect colon tissue for cytokine analysis (e.g., ELISA for TNF-α, IL-1β, IL-6).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for an in vivo study.
Caption: Rhein's inhibition of the NF-κB inflammatory pathway.
References
- 1. Danthron - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gender differences in ondansetron pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhein attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Challenges in the clinical translation of danthron-based compounds.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and key experimental protocols for researchers working on the clinical translation of danthron-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for danthron and its derivatives?
A1: Danthron (1,8-dihydroxyanthraquinone) and its analogs primarily exert their anti-cancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G2/M phase. The mechanism is linked to the generation of reactive oxygen species (ROS), which in turn activates cellular stress pathways and caspases, the key executioners of apoptosis. Some derivatives have also been shown to inhibit signaling pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.
Q2: What are the major challenges preventing the clinical translation of danthron?
A2: The primary obstacles are its poor safety profile and unfavorable physicochemical properties. Danthron is classified as a potential human carcinogen due to its genotoxic effects. Furthermore, it has very low aqueous solubility, which complicates formulation and limits its bioavailability for systemic administration.
Q3: Are there strategies to overcome the toxicity of danthron?
A3: Yes, current research focuses on synthesizing danthron derivatives that retain anti-cancer activity while reducing toxicity. Strategies include modifying the core structure to block metabolic activation pathways that lead to genotoxicity or developing targeted delivery systems (e.g., nanoparticles) that concentrate the drug at the tumor site, minimizing systemic exposure.
Q4: Can the poor solubility of danthron-based compounds be improved?
A4: Improving solubility is a key area of development. Approaches include:
-
Chemical Modification: Introducing polar functional groups to the danthron scaffold to enhance aqueous solubility.
-
Formulation Strategies: Using co-solvents, cyclodextrins, liposomes, or nanoparticle-based carriers to improve the dissolution and stability of the compounds in aqueous solutions.
Troubleshooting Guide
Issue 1: My danthron-based compound is precipitating in the cell culture medium.
-
Cause: Most danthron derivatives have low aqueous solubility. The concentration of the compound may be exceeding its solubility limit in the medium, especially after dilution from a DMSO stock.
-
Solutions:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Use a Co-solvent or Surfactant: Consider using a pharmaceutically acceptable co-solvent or a small amount of a surfactant like Tween® 80 in your formulation, but first, run a vehicle control to check for cellular toxicity.
-
Warm the Medium: Gently warming the medium to 37°C before adding the compound can sometimes help keep it in solution.
-
Reduce Concentration: If possible, perform experiments at a lower, more soluble concentration range.
-
Issue 2: I am observing high background or interference in my fluorescence/luminescence-based assay (e.g., CellTiter-Glo®, Resazurin).
-
Cause: Danthron and many of its derivatives are colored (yellow/orange) and can be intrinsically fluorescent. This can interfere with optical measurements by quenching the signal or by adding to the background reading.
-
Solutions:
-
Run Compound-Only Controls: Always include control wells containing your compound in the medium without cells. Subtract the average reading from these wells from your experimental wells.
-
Switch to a Non-Optical Assay: Use an endpoint assay that is not based on fluorescence or luminescence. The MTT or MTS assay, which relies on colorimetric changes (absorbance), is often a reliable alternative.
-
Check Spectral Overlap: Review the excitation and emission spectra of your compound and the assay reagents. If there is an overlap, the assay is not suitable.
-
Issue 3: My in vitro results are not translating to in vivo models.
-
Cause: This common issue can be due to poor pharmacokinetics (PK) and bioavailability. The compound may be rapidly metabolized and cleared from the system or may not reach the tumor site at a sufficient concentration due to poor absorption and distribution.
-
Solutions:
-
Conduct Early PK/PD Studies: Perform preliminary pharmacokinetic studies in animal models (e.g., mice) to determine the compound's half-life, clearance, and bioavailability.
-
Analyze Metabolic Stability: Use in vitro methods like liver microsome stability assays to predict how quickly the compound will be metabolized in vivo.
-
Improve Formulation: An appropriate delivery vehicle (e.g., PEGylated liposomes) can significantly improve the compound's circulation time and tumor accumulation.
-
Data Presentation: Comparative Properties
Table 1: Physicochemical and Toxicological Profile of Danthron
| Parameter | Value | Reference |
| IUPAC Name | 1,8-Dihydroxyanthracene-9,10-dione | N/A |
| Molecular Formula | C₁₄H₈O₄ | N/A |
| Aqueous Solubility | < 1 mg/mL | |
| LogP | 3.16 (Predicted) | N/A |
| Genotoxicity | Positive in Ames test, induces DNA damage | |
| Carcinogenicity | Evidence of carcinogenic activity in rodents |
Table 2: Example In Vitro Cytotoxicity of Danthron
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | ~15-20 | |
| A549 | Lung Cancer | ~25-30 | N/A |
| MCF-7 | Breast Cancer | > 50 | N/A |
Note: IC₅₀ values are highly dependent on the specific experimental conditions (e.g., incubation time, cell density) and should be determined independently.
Experimental Protocols & Workflows
Diagram: General Preclinical Evaluation Workflow
Caption: A typical workflow for the preclinical assessment of novel danthron-based compounds.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the danthron-based compound from a concentrated stock (e.g., 10 mM in DMSO). Add 1 µL of each dilution to the respective wells (final volume ~101 µL, ensuring final DMSO concentration is <0.5%). Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Diagram: Danthron-Induced Apoptosis Pathway
Caption: A simplified signaling pathway for danthron-induced apoptosis via ROS generation.
Diagram: Troubleshooting Compound Precipitation
Caption: A decision tree for troubleshooting solubility issues during in vitro experiments.
Validation & Comparative
A Comparative Analysis of Danthron and Danthron Glucoside Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivity of danthron and its glucoside derivatives. The information presented herein is based on available experimental data to assist researchers, scientists, and drug development professionals in understanding the pharmacological profiles of these compounds.
Executive Summary
Danthron (1,8-dihydroxyanthraquinone) is a synthetically produced anthraquinone that has been historically used as a stimulant laxative. Its use in humans has been largely discontinued in many countries due to concerns about its potential carcinogenicity. Danthron glucosides, such as those found in senna (sennosides), are naturally occurring precursors to danthron-like molecules. The fundamental difference between these two entities lies in their mechanism of action and bioavailability. Danthron glucosides are essentially prodrugs, requiring metabolic activation by the gut microbiota to exert their biological effects, whereas danthron can act directly. This comparative analysis will delve into their distinct bioactivities, metabolic pathways, and safety profiles based on preclinical and clinical findings.
Comparative Bioactivity and Mechanism of Action
The primary bioactivity of both danthron and its glucosides is their laxative effect. However, the pathways to achieving this effect are distinct.
Danthron Glucoside (e.g., Sennosides):
Danthron glucosides are large, hydrophilic molecules that are not readily absorbed in the upper gastrointestinal tract. Their bioactivity is entirely dependent on the metabolic activity of the colonic microbiota. Gut bacteria possess β-glucosidases that hydrolyze the sugar moieties from the aglycone backbone. In the case of sennosides, this process ultimately yields the active metabolite, rhein anthrone.
The laxative effect of rhein anthrone is multifactorial:
-
Inhibition of Water and Electrolyte Absorption: Rhein anthrone is thought to inhibit the absorption of water and electrolytes from the colon, leading to an increase in the water content of the feces and softer stool consistency.
-
Stimulation of Colonic Motility: It stimulates colonic peristalsis, which accelerates the transit of fecal matter.
-
Induction of Chloride Secretion: Some evidence suggests that it may also induce active chloride secretion into the intestinal lumen, further contributing to the osmotic gradient that draws water into the colon.
Danthron:
Danthron, as the aglycone, can exert its laxative effects more directly upon reaching the colon. Its mechanism of action is similar to that of rhein anthrone, involving:
-
Direct Stimulation of the Intestinal Mucosa: Danthron directly irritates the lining of the colon, leading to increased peristalsis and intestinal motility.
-
Alteration of Fluid and Electrolyte Transport: It modifies the absorption and secretion of water and electrolytes in the colon, resulting in a net accumulation of fluid in the intestinal lumen.
Beyond its laxative effects, danthron has been investigated for other bioactivities, including:
-
Anti-inflammatory and Antioxidant Properties: Some studies have suggested that danthron may possess anti-inflammatory and antioxidant activities.
-
Anticancer Properties: In vitro studies have indicated that danthron can induce apoptosis in certain cancer cell lines. However, this is contrasted by in vivo studies suggesting its carcinogenicity.
Quantitative Data Comparison
Direct quantitative comparisons of the bioactivity of pure danthron versus pure this compound from single studies are limited in the scientific literature. The following table summarizes available data, primarily comparing danthron with the active metabolites of its glucosides, such as rhein anthrone.
| Parameter | Danthron | This compound (as Sennoside A) / Rhein Anthrone | Source(s) |
| Bioavailability (Oral) | Low, with significant metabolism | Negligible for the glycoside; active metabolite (rhein anthrone) is formed and acts locally in the colon | |
| Metabolism | Primarily hepatic | Metabolized by gut microbiota to the active form (rhein anthrone) | |
| Mechanism of Action | Direct stimulation of colonic mucosa | Prodrug, requires bacterial activation to rhein anthrone which then stimulates the colonic mucosa | |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen | Data is primarily on the aglycone; long-term use of senna has been debated regarding cancer risk |
Experimental Protocols
Assessment of Laxative Activity in Animal Models (e.g., Mice)
A common method to assess the laxative effect of danthron and its glucosides is to measure the intestinal transit time and fecal water content in rodents.
-
Animal Model: Male ICR mice (or a similar strain) are typically used.
-
Acclimatization: Animals are acclimated to the experimental conditions for at least one week with free access to food and water.
-
Fasting: Mice are fasted for a specified period (e.g., 12-24 hours) before the experiment, with water provided ad libitum.
-
Drug Administration: Danthron or this compound is administered orally (p.o.) via gavage. A control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Charcoal Meal Administration: A non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal in 10% gum arabic), is administered orally a set time after the test substance (e.g., 30 minutes).
-
Observation: The time to the first appearance of black feces is recorded.
-
Intestinal Transit Measurement: After a specific duration (e.g., 30 minutes after the charcoal meal), the animals are euthanized, and the small intestine is carefully dissected. The distance traveled by the charcoal meal from the pylorus to the cecum is measured and expressed as a percentage of the total length of the small intestine.
-
Fecal Water Content: Feces can be collected over a defined period, weighed, dried in an oven, and weighed again to determine the water content.
In Vitro Assessment of Cytotoxicity (e.g., MTT Assay)
To evaluate the potential cytotoxic effects of danthron, an in vitro assay such as the MTT assay on a relevant cell line (e.g., Caco-2 human colon adenocarcinoma cells) can be performed.
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of danthron for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Visualizations
Caption: Comparative metabolic pathways of this compound and danthron leading to laxative effect.
Caption: Experimental workflow for assessing laxative activity in a rodent model.
Conclusion
The bioactivity of danthron and danthron glucosides, while both culminating in a laxative effect, are governed by fundamentally different pharmacokinetic principles. Danthron glucosides act as colon-targeted prodrugs, relying on the metabolic machinery of the gut microbiota for their activation. This targeted delivery to the site of action may offer a more favorable profile in terms of systemic exposure to the active aglycone compared to the direct administration of danthron. However, the carcinogenic potential of the resulting aglycone, danthron, remains a significant concern, limiting its clinical utility. Further research focusing on direct, quantitative comparisons of various danthron glucosides and danthron is necessary to fully elucidate their comparative efficacy and safety profiles.
A Comparative Analysis of Danthron Glucoside and Sennoside A as Laxative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent anthranoid laxatives, danthron glucoside and sennoside A. The following sections will delve into their mechanisms of action, present available experimental data, and outline relevant experimental protocols to facilitate further research and development in the field of gastroenterology.
Executive Summary
This compound and sennoside A are both stimulant laxatives that belong to the anthraquinone class of compounds. Their therapeutic effect is mediated through their active metabolites, which increase intestinal motility and promote water and electrolyte secretion into the colonic lumen. Sennoside A, a naturally derived compound, is a prodrug that is activated by the gut microbiota to its active form, rhein anthrone. This metabolite initiates a signaling cascade involving prostaglandins and aquaporins. Danthron, a synthetic compound, is also metabolized in the colon and is thought to directly stimulate the enteric nervous system. While both are effective laxatives, concerns regarding the potential carcinogenicity of danthron have limited its clinical use in some regions. This guide will explore the available scientific data to provide a comprehensive comparison of these two agents.
Mechanism of Action
Sennoside A
Sennoside A is a dianthrone glycoside that passes through the upper gastrointestinal tract unchanged.[1] In the colon, it is metabolized by gut bacteria into its active form, rhein anthrone.[1][2] The laxative effect of rhein anthrone is primarily mediated through two mechanisms:
-
Stimulation of Colonic Motility: Rhein anthrone increases peristaltic contractions of the colon, which accelerates the transit of fecal matter.[2]
-
Alteration of Fluid and Electrolyte Transport: It inhibits the absorption of water and sodium from the colon and promotes the secretion of chloride ions into the lumen. This increase in luminal water content softens the stool.[1] This process is mediated by an increase in prostaglandin E2 (PGE2), which subsequently downregulates the expression of aquaporin-3 (AQP3), a water channel protein in the colonic epithelium.[2][3]
This compound
Danthron (1,8-dihydroxyanthraquinone) is the aglycone of its corresponding glucoside. After oral administration, this compound is expected to be hydrolyzed by gut bacteria to release danthron. Danthron exerts its laxative effect by directly stimulating the intestinal mucosa and the enteric nervous system. This stimulation leads to increased peristalsis and secretion of water and electrolytes into the bowel.
Signaling Pathways
Sennoside A Signaling Pathway
The laxative effect of sennoside A is initiated by its conversion to rhein anthrone by the gut microbiota. Rhein anthrone then activates macrophages in the colon to increase the expression of cyclooxygenase-2 (COX-2), leading to the synthesis and release of prostaglandin E2 (PGE2).[4] PGE2 then acts on the colonic epithelial cells to downregulate the expression of aquaporin-3 (AQP3), a water channel, thereby inhibiting water reabsorption and increasing the water content of the stool.[2][3]
Caption: Signaling pathway of Sennoside A's laxative effect.
Danthron Signaling Pathway
Danthron's mechanism is less defined at the molecular level but is understood to involve direct stimulation of the enteric nervous system. This leads to increased coordinated muscle contractions (peristalsis) and enhanced secretion of fluids and electrolytes into the colon.
Caption: Proposed mechanism of Danthron's laxative action.
Experimental Data
Direct comparative studies providing quantitative data on the laxative efficacy of this compound versus sennoside A are limited in the available literature. However, data from separate studies on each compound are summarized below.
Table 1: Preclinical Efficacy of Sennoside A
| Animal Model | Dosage | Key Findings | Reference |
| Rats | 30 mg/kg | Inhibited proximal colon contractions, reduced transit time, and decreased water absorption. | [2] |
| Rats | 50 mg/kg | Decreased colonic expression of aquaporins, inhibiting water transport from the lumen. | [2] |
| Mice | 9.35 mg/kg (sennosides) | Induced a laxative effect. | [5] |
| Mice | 2.5 g/kg (sennosides) | Induced diarrhea. | [5] |
Table 2: Preclinical Data on Danthron
| Animal Model | Study Type | Key Findings | Reference |
| Rats | Long-term treatment | No significant differences in responsiveness to perivascular nerve stimulation compared to controls. Suggests potential for sensory neuropathy with long-term use. | [1] |
Note: The lack of direct comparative studies necessitates caution when interpreting these data.
Experimental Protocols
The following protocols are standard methods for evaluating the laxative effects of compounds in rodent models.
Loperamide-Induced Constipation Model in Mice
This model is commonly used to induce constipation and subsequently test the efficacy of potential laxative agents.
Workflow:
Caption: Workflow for the loperamide-induced constipation model.
Detailed Methodology:
-
Animals: Male Kunming mice (or other appropriate strain) weighing 18-22 g are used. They are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
Induction of Constipation: Constipation is induced by oral administration of loperamide (typically 5 mg/kg) dissolved in a suitable vehicle (e.g., 0.9% saline).
-
Grouping and Drug Administration: Mice are randomly divided into several groups:
-
Normal Control (no loperamide, vehicle only)
-
Model Control (loperamide + vehicle)
-
Positive Control (loperamide + standard laxative, e.g., bisacodyl)
-
Test Groups (loperamide + different doses of this compound or sennoside A) The test compounds are administered orally one hour after loperamide administration.
-
-
Assessment of Laxative Effect:
-
Fecal Parameters: Mice are placed in individual cages with filter paper on the bottom. Feces are collected over a specified period (e.g., 6 hours). The number, total weight, and water content (wet weight vs. dry weight) of the feces are measured.
-
Intestinal Transit Time: A charcoal meal (e.g., 5% charcoal in 10% gum arabic) is administered orally at a set time after the test compound. After a specific duration (e.g., 30 minutes), the mice are euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal meal from the pylorus to the cecum is measured and expressed as a percentage of the total length of the small intestine.
-
Conclusion
Both this compound and sennoside A are effective stimulant laxatives with mechanisms centered on increasing intestinal motility and fluid secretion. Sennoside A's mechanism is more clearly elucidated, involving a well-defined signaling pathway through PGE2 and AQP3. Danthron is understood to act via stimulation of the enteric nervous system, though the specific molecular targets are less clear. A significant gap in the literature is the lack of direct, quantitative comparative studies on their laxative efficacy. Furthermore, the potential for long-term adverse effects, particularly the carcinogenic concerns associated with danthron, is a critical consideration for drug development professionals. Future research should focus on head-to-head comparative trials and further elucidation of the molecular pharmacology of danthron to better understand its risk-benefit profile.
References
- 1. Effects of long-term laxative treatment on rat mesenteric resistance vessel responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Danthron Glucoside in Xenograft Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-tumor effects of danthron glucoside and its aglycone, danthron, in preclinical xenograft models. Due to the limited availability of in vivo data on this compound, this guide incorporates findings on the related compound cassialoin (an anthrone-C-glucoside) and the more extensively studied danthron. The performance of these compounds is contrasted with established chemotherapeutic agents, cisplatin and doxorubicin, providing supporting experimental data and detailed protocols to inform future research.
Comparative Analysis of Anti-Tumor Efficacy
The following tables summarize the quantitative data on the anti-tumor effects of danthron-related compounds and standard chemotherapeutics in various xenograft models. It is crucial to note that the data presented for each compound are derived from separate studies, employing different cancer cell lines, animal models, and treatment regimens. Therefore, direct comparison of the efficacy between these compounds should be approached with caution.
Table 1: In Vivo Anti-Tumor Efficacy of Anthraquinones and Glucosides
| Compound | Cancer Type | Animal Model | Dosage | Tumor Growth Inhibition (TGI) / Effect | Citation |
| Cassialoin | Colon Cancer (Colon 26) | BALB/c mice | 5 or 10 mg/kg, twice daily | Significant inhibition of tumor growth and abdominal metastasis.[1] | [1] |
| Thymoquinone | Breast Cancer (MDA-MB-231) | Nude mice | 4 mg/kg or 8 mg/kg | Significant slowing of tumor growth.[2] | [2] |
Table 2: In Vivo Anti-Tumor Efficacy of Standard Chemotherapeutic Agents
| Compound | Cancer Type | Animal Model | Dosage | Tumor Growth Inhibition (TGI) / Effect | Citation |
| Doxorubicin | Breast Cancer (MDA-MB-231) | Nude mice | 2.5 mg/kg | Significantly slowed tumor growth.[2] | [2] |
| Cisplatin | Ovarian Cancer (Patient-Derived) | Nude mice | 5 mg/kg, once a week for 3 weeks | Resulted in tumor regression and cures in highly sensitive xenografts.[3] | [3] |
| Cisplatin | Lung Squamous Cell Carcinoma (Patient-Derived) | NSG mice | Not specified | Potentiated the response to FGFR inhibitors. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Xenograft Model Establishment and Drug Administration
General Protocol for Subcutaneous Xenograft Models
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, Colon 26 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, such as nude mice or SCID mice (6-8 weeks old), are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration:
-
Danthron/Cassialoin: Administered orally or via intraperitoneal (IP) injection at specified dosages and schedules.
-
Cisplatin/Doxorubicin: Typically administered via intravenous (IV) or IP injection at established therapeutic doses.
-
Vehicle Control: The control group receives the vehicle used to dissolve the test compounds (e.g., saline, DMSO).
-
Patient-Derived Xenograft (PDX) Model Protocol
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients.
-
Implantation: Small fragments of the tumor tissue are surgically implanted subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Passaging: Once the tumors grow to a sufficient size, they can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.[2][4]
Assessment of Anti-Tumor Effects
-
Tumor Volume Measurement: As described in the xenograft establishment protocol, this is the primary measure of treatment efficacy.
-
Tumor Weight Measurement: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained for specific biomarkers to assess cell proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31).[4]
-
Western Blot Analysis: Protein extracts from tumor tissues can be analyzed to determine the expression levels of key signaling molecules.[5]
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for evaluating anti-tumor compounds in xenograft models and the proposed signaling pathway for danthron's anti-tumor activity.
Discussion and Future Directions
The available preclinical data suggests that danthron and its related glucosides possess anti-tumor properties, primarily through the induction of apoptosis and inhibition of angiogenesis. In vitro studies have elucidated a mechanism of action for danthron that involves increased ROS production, DNA damage, and activation of the intrinsic apoptotic pathway.[3][5] The in vivo study on cassialoin further supports the potential of anthraquinone glucosides as anti-cancer agents, demonstrating both tumor growth inhibition and anti-metastatic effects.[1]
However, a significant gap in the literature exists regarding the in vivo efficacy of this compound in xenograft models. Future studies should focus on:
-
Direct evaluation of this compound: Conducting comprehensive in vivo studies to determine the anti-tumor efficacy, optimal dosage, and potential toxicity of this compound in various cancer xenograft models.
-
Comparative studies: Designing head-to-head studies that directly compare the anti-tumor effects of this compound with standard-of-care chemotherapeutics like cisplatin and doxorubicin within the same experimental setup.
-
Pharmacokinetic and bioavailability studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its behavior in vivo and how it compares to its aglycone, danthron.
-
Mechanism of action in vivo: Validating the signaling pathways identified in vitro in the context of a tumor microenvironment using xenograft models.
References
- 1. Antitumor and antimetastatic actions of anthrone‐C‐glucoside, cassialoin isolated from Cassia garrettiana heartwood in colon 26‐bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymoquinone Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thymoquinone inhibits tumor growth and induces apoptosis in a breast cancer xenograft mouse model: the role of p38 MAPK and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Cross-Validation of Analytical Methods for Danthron Glucoside Quantification: A Comparative Guide
This guide provides a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of danthron glucoside. The information is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific research needs.
Comparative Performance of Analytical Methods
The selection of an analytical method for the quantification of this compound is critical and depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and UPLC-MS/MS based on reported validation data for anthraquinone glucosides.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | Typically in the range of 0.1 - 1 µg/mL | Typically in the range of 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | Typically in the range of 0.5 - 5 µg/mL | Typically in the range of 0.05 - 2 ng/mL |
| Precision (RSD%) | < 3% | < 5% |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102% |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; utilizes parent and product ion transitions for specific identification and quantification. |
| Analysis Time | Longer run times (typically 15-30 minutes). | Shorter run times (typically 2-10 minutes) due to smaller particle size columns. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise for operation and data analysis. |
Experimental Protocols
Sample Preparation (General Protocol for Herbal Matrices)
-
Grinding: The dried plant material (e.g., rhubarb root and rhizome) is ground into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 0.5 g of the powdered sample.
-
Add 25 mL of methanol-water (70:30, v/v) solution.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the chromatographic system.
HPLC-UV Method
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
Example Gradient: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or 280 nm.
-
Injection Volume: 10 µL.
UPLC-MS/MS Method
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column with smaller particle size (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Example Gradient: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound would need to be optimized. For a related compound like rhein-8-O-glucoside (m/z 445.09), a precursor ion at m/z 445.1 and a product ion at m/z 283.0 could be monitored.
-
Injection Volume: 2 µL.
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
A Comparative Analysis of AMPK Activation: Danthron Glucoside vs. Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the AMP-activated protein kinase (AMPK) activation properties of danthron glucoside and the widely-used anti-diabetic drug, metformin. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the mechanisms and potential therapeutic applications of these compounds.
Quantitative Comparison of AMPK Activation
The following table summarizes the quantitative data on the activation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), by this compound and metformin in different cell lines. The data is primarily derived from studies investigating the effects of these compounds on cellular metabolism.
| Compound | Cell Line | Concentration | Duration | Target | Activation/Phosphorylation Level | Reference |
| Danthron | HepG2 | 0.1, 1, 10 µmol/L | Not Specified | p-AMPK, p-ACC | Dose-dependent increase | [1][2] |
| C2C12 | 0.1, 1, 10 µmol/L | Not Specified | p-AMPK, p-ACC | Dose-dependent increase | [1][2] | |
| Metformin | HepG2 | 10 mmol/L | 8 hours | p-AMPK, p-ACC | Used as a positive control, showed clear enhancement | [1] |
| Primary Rat Hepatocytes | 50 µmol/L | 7 hours | AMPK | Significant activation | [3] | |
| Primary Rat Hepatocytes | 500 µmol/L | 1 hour | AMPK | Significant activation | [3] | |
| Primary Rat Hepatocytes | 10, 20 µmol/L | 39 hours | AMPK | Significant activation (1.3-fold and 1.6-fold respectively) | [3] | |
| Bovine Aortic Endothelial Cells | 100 µmol/L - 1 mmol/L | Not Specified | p-AMPK, p-ACC | Concentration-dependent increase | [4] |
Signaling Pathways and Mechanisms of Action
Danthron and metformin activate AMPK through distinct, though potentially overlapping, mechanisms.
This compound: The precise upstream mechanism of how danthron activates AMPK is not fully elucidated in the available literature. However, it has been demonstrated that its effects on lipid and glucose metabolism are dependent on AMPK activation. The downstream effects include the phosphorylation of ACC, which inhibits fatty acid synthesis, and a reduction in the expression of lipogenic genes such as SREBP1c and FAS.[1][2]
Metformin: The primary mechanism of metformin-induced AMPK activation involves the inhibition of the mitochondrial respiratory chain, specifically Complex I.[5][6] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK and promote its phosphorylation by upstream kinases, most notably Liver Kinase B1 (LKB1).[5][6][7] Some studies also suggest the involvement of other pathways, including the generation of reactive nitrogen species and activation of the c-Src/PI3K pathway.[8]
Experimental Protocols
The following section details the methodologies employed in the studies referenced in this guide for the assessment of AMPK activation.
Cell Culture and Treatment
-
HepG2 and C2C12 cells were cultured in appropriate media and under standard conditions. For experiments, cells were treated with varying concentrations of danthron (0.1, 1, and 10 µmol/L) or metformin (used as a positive control, e.g., 10 mmol/L).[1][2]
-
Primary rat hepatocytes were isolated and cultured. Treatments with metformin ranged from 10 µmol/L to 2000 µmol/L for durations of 1 to 39 hours.[3]
Western Blotting for Protein Phosphorylation
This technique was utilized to determine the phosphorylation status of AMPK and ACC, which is indicative of their activation state.
-
Protein Extraction: After treatment, cells were lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK, typically at Thr172) and phosphorylated ACC (p-ACC). Antibodies against total AMPK and ACC were used for normalization.
-
Detection: After incubation with appropriate secondary antibodies, the protein bands were visualized using a chemiluminescence detection system. Densitometry was used for quantification.[4]
AMPK Activity Assays
AMPK activity can be directly measured using kinase assay kits. These assays typically involve the following steps:
-
Immunoprecipitation: AMPK is immunoprecipitated from cell or tissue lysates.
-
Kinase Reaction: The immunoprecipitated AMPK is incubated with a specific substrate peptide (e.g., a synthetic peptide like the SAMS peptide, or a protein substrate like IRS-1) and radiolabeled ATP (e.g., [γ-³²P]ATP).[4][9]
-
Quantification: The incorporation of the radiolabel into the substrate is measured to quantify AMPK activity.[9] Alternatively, non-radioactive methods that measure ADP production or use phosphorylation-specific antibodies are also available.[10][11]
Metabolic Assays
-
Glucose Consumption/Uptake: The amount of glucose consumed by the cells from the culture medium was measured using enzymatic assay kits.[1][2]
-
Intracellular Lipid Measurement: Total cholesterol (TC) and triglyceride (TG) levels within the cells were quantified using enzymatic colorimetric methods.[1][2]
-
Gene Expression Analysis: Real-time PCR was performed to measure the mRNA levels of genes involved in lipid metabolism, such as SREBP1c and FAS.[1][2]
Conclusion
Both this compound and metformin are effective activators of AMPK, a key regulator of cellular energy homeostasis. Metformin's mechanism is relatively well-characterized and is linked to the inhibition of mitochondrial respiration. Danthron also activates AMPK and regulates downstream metabolic pathways in a similar fashion, although its direct molecular target for initiating this cascade requires further investigation. The available data suggests that danthron is active at lower micromolar concentrations, while metformin typically requires higher micromolar to millimolar concentrations for significant AMPK activation in vitro. This comparison provides a foundation for further research into the therapeutic potential of this compound as a novel AMPK activator.
References
- 1. Danthron activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.9. AMPK Activity Assay [bio-protocol.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to the Structure-Activity Relationship of Danthron Glycosides
For Researchers, Scientists, and Drug Development Professionals
Danthron, a naturally occurring 1,8-dihydroxyanthraquinone, serves as the aglycone for a variety of glycosides found in medicinal plants like rhubarb (Rheum palmatum) and senna (Cassia species). These glycosides are known for a range of biological activities, from laxative effects to potential anticancer properties. The nature and attachment of the sugar moieties to the danthron core play a pivotal role in modulating their pharmacological profiles, including absorption, distribution, metabolism, and ultimately, their efficacy and toxicity.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of different danthron glycosides, drawing upon available experimental data to elucidate the influence of glycosylation on their biological effects.
General Principles of Glycosylation in Anthraquinones
The glycosylation of anthraquinones, including danthron, is a critical determinant of their biological activity. The sugar portion of the molecule, while often considered an inactive carrier, significantly influences the compound's pharmacokinetic and pharmacodynamic properties.
A key aspect of anthraquinone glycosides' activity, particularly their well-known laxative effect, is the role of the sugar moiety in delivering the active aglycone to the target site. The glycosidic bond protects the anthraquinone from degradation and absorption in the upper gastrointestinal tract. Upon reaching the large intestine, gut bacteria metabolize the glycosides, releasing the active aglycone which then exerts its pharmacological effect.
Furthermore, the polarity imparted by the sugar chains can influence a compound's ability to interact with cellular targets and can impact its overall bioactivity. For instance, while glycosylation is crucial for the purgative action of some anthraquinones, it has been observed that the substitution of sugar chains can sometimes reduce the antioxidant activity of the parent molecule.
Comparative Biological Activity of Danthron and its Glycosides
Direct comparative studies on a wide range of danthron glycosides are limited in the scientific literature. However, by compiling data from various sources, we can begin to discern patterns in their structure-activity relationships. The following table summarizes available data on the biological activities of danthron and a related anthraquinone glycoside.
Disclaimer: The data presented below is compiled from different studies and experimental conditions. Direct comparison of IC50 values across different studies should be made with caution, as variations in cell lines, assay conditions, and methodologies can significantly influence the results.
| Compound | Structure | Biological Activity | Cell Line/Target | IC50 (µM) | Reference |
| Danthron | 1,8-dihydroxyanthraquinone | Cytotoxicity | V79 | ~5.1 (21.6 µg/ml) | [1] |
| Chryso-obtusin-2-O-β-D-glucoside | Chryso-obtusin with a glucose at C-2 | Aldose Reductase Inhibition | Rat Lens | 8.8 | [1] |
Note: Chryso-obtusin is structurally similar to danthron, providing an insight into the potential activity of a danthron glycoside.
Experimental Protocols
To ensure a thorough understanding of the presented data, the methodologies for the key experiments are detailed below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cells (e.g., V79, HUVEC, MDA-MB231, HT1080) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., danthron) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubation: The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[2]
Rat Lens Aldose Reductase (RLAR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme aldose reductase, which is implicated in diabetic complications.
-
Enzyme Preparation: Aldose reductase is partially purified from rat lenses.
-
Reaction Mixture: The assay mixture contains buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme preparation.
-
Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 37°C).
-
Measurement: The enzymatic activity is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[1]
Signaling Pathways and Structural Relationships
The biological activities of danthron and its glycosides are mediated through various cellular signaling pathways. While the precise mechanisms for many glycosides are yet to be fully elucidated, the aglycone, danthron, has been shown to induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial disruption.
Below are diagrams illustrating the general structure of danthron glycosides and a hypothetical signaling pathway that may be influenced by these compounds.
Caption: General chemical structure of danthron glycosides.
Caption: Hypothetical apoptotic pathway induced by danthron.
Conclusion
The structure-activity relationship of danthron glycosides is a complex area of study with significant potential for drug discovery. The available data, though limited in direct comparisons, suggests that the nature and position of glycosylation are critical determinants of biological activity. Glycosylation can influence the delivery of the active aglycone to its site of action and modulate its interaction with cellular targets. Further research involving the synthesis and comparative biological evaluation of a wider range of danthron glycosides is necessary to fully elucidate their SAR and to exploit their therapeutic potential. Such studies will be invaluable for the rational design of novel drug candidates with improved efficacy and safety profiles.
References
- 1. Anthraquinones from the seeds of Cassia tora with inhibitory activity on protein glycation and aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Anthraquinone Glucosides as Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of anthraquinone glucosides, a class of compounds found in various medicinal plants. Due to a lack of specific independent validation studies on danthron glucoside, this document will focus on a closely related and studied compound, emodin-6-O-β-D-glucoside (EG) . Its performance will be compared with its aglycone form, emodin , and a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac . This comparative approach aims to shed light on the potential anti-inflammatory efficacy of this class of compounds and the influence of glycosylation on their biological activity.
Anthraquinones and their glycosides are known for a variety of biological activities, including anti-inflammatory effects.[1] The sugar moiety in these glycosides is thought to be crucial for their therapeutic activity, primarily by facilitating transport to the site of action.[2]
Comparative Analysis of Anti-Inflammatory Efficacy
The following table summarizes quantitative data from studies evaluating the anti-inflammatory effects of emodin-6-O-β-D-glucoside, emodin, and diclofenac. These studies often utilize cellular models of inflammation, such as human umbilical vein endothelial cells (HUVECs) stimulated with high glucose (HG) to mimic diabetic vascular inflammation, or macrophage cell lines stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Model/Assay | Key Inflammatory Marker | Concentration | % Inhibition / Effect | Reference |
| Emodin-6-O-β-D-glucoside | High Glucose-induced HUVECs | Monocyte Adhesion | 10 µM | Attenuated HG-induced adhesion | [3] |
| Emodin-6-O-β-D-glucoside | High Glucose-induced HUVECs | ROS Formation | 10 µM | Attenuated HG-induced ROS | [3] |
| Emodin-6-O-β-D-glucoside | High Glucose-induced HUVECs | NF-κB Activation | 10 µM | Attenuated HG-induced activation | [3] |
| Emodin | LPS-induced RAW 264.7 Macrophages | NO Production | 5 µM | Potent Inhibition | [4] |
| Emodin | LPS-induced RAW 264.7 Macrophages | PGE2 Production | 5 µM | Potent Inhibition | [4] |
| Emodin | Carrageenan-induced Paw Edema (Mouse) | Paw Swelling | - | Reduced Swelling | [4] |
| Diclofenac | Carrageenan-induced Paw Edema (Rat) | Paw Volume | 10 mg/kg | Significant Inhibition (P < 0.001) | [5] |
| Diclofenac | Freund's Adjuvant-induced Arthritis (Rat) | Paw Volume | 10 mg/kg | Significant Inhibition (P < 0.001) | [5] |
Note: Direct quantitative comparison (e.g., IC50) between all compounds is challenging due to variations in experimental models and reported metrics.
Signaling Pathways in Anthraquinone-Mediated Anti-Inflammation
The anti-inflammatory effects of anthraquinones and their glucosides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central targets.[6][7][8]
NF-κB Signaling Pathway
NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10] Emodin and its glucoside have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.[3][10]
Caption: Inhibition of the NF-κB signaling pathway by Emodin/Emodin Glucoside.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It involves a cascade of protein kinases that, once activated by inflammatory stimuli, lead to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. Emodin has been shown to decrease MAPK expression, leading to a downregulation of inflammatory mediators.[4]
Caption: Inhibition of the p38 MAPK signaling pathway by Emodin.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of anti-inflammatory agents. Below are summarized protocols for key in vitro and in vivo assays mentioned in the literature.
In Vitro: Monocyte Adhesion Assay (Endothelial Inflammation Model)
This assay evaluates the ability of a compound to prevent the adhesion of monocytes to endothelial cells, a key step in vascular inflammation.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a monolayer in multi-well plates.
-
Induction of Inflammation: HUVECs are pre-treated with the test compound (e.g., Emodin-6-O-β-D-glucoside) for a specified period (e.g., 1 hour). Subsequently, an inflammatory stimulus, such as high glucose (HG) or TNF-α, is added to the culture medium for several hours (e.g., 24 hours) to induce the expression of adhesion molecules on the endothelial surface.
-
Monocyte Adhesion: Fluorescently labeled monocytes (e.g., THP-1 cells) are added to the HUVEC monolayer and incubated for a short period (e.g., 30 minutes).
-
Quantification: Non-adherent monocytes are washed away. The adherent cells are quantified by measuring the fluorescence intensity in each well using a plate reader. A decrease in fluorescence compared to the stimulated, untreated control indicates an anti-inflammatory effect.[3]
In Vivo: Carrageenan-Induced Paw Edema Model
This is a standard acute inflammation model used to evaluate the anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: Animals are divided into groups: a negative control (vehicle), a positive control (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the compound (e.g., Emodin). The compounds are usually administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan (a seaweed extract) is made into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement: Paw volume or thickness is measured at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.
-
Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[4][5]
Caption: General workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
While direct experimental data on the anti-inflammatory effects of this compound remains limited, evidence from related anthraquinone glucosides, such as emodin-6-O-β-D-glucoside, suggests a promising potential for this class of compounds. The available data indicates that these molecules can attenuate inflammation by inhibiting key signaling pathways like NF-κB and MAPK, and reducing the production of inflammatory mediators. The glycoside moiety appears to play a significant role, potentially enhancing the bioavailability or activity of the aglycone. However, as some studies suggest context-dependent effects (pro- vs. anti-inflammatory), further rigorous, independent validation is essential.[6] The experimental protocols and comparative data presented here provide a framework for future research aimed at elucidating the precise therapeutic potential of this compound and other related compounds in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Emodin-6-O-β-D--glucoside inhibits high-glucose-induced vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anti-inflammatory-properties-of-anthraquinones-and-their-relationship-with-the-regulation-of-p-glycoprotein-function-and-expression - Ask this paper | Bohrium [bohrium.com]
- 5. Anti-Inflammatory and Antiarthritic Activity of Anthraquinone Derivatives in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Emodin in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rhein for treating diabetes mellitus: A pharmacological and mechanistic overview [frontiersin.org]
- 10. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]
A Comparative Guide to the Reproducibility of Danthron-Induced Apoptosis Experiments
For researchers and professionals in drug development, the reproducibility of experiments is paramount. This guide provides a comparative analysis of danthron-induced apoptosis, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to objectively assess its performance against common apoptosis-inducing agents.
Comparative Analysis of Apoptosis Induction
The following tables summarize quantitative data from various studies on the apoptotic effects of danthron and three widely used alternatives: doxorubicin, etoposide, and staurosporine. It is important to note that direct comparisons are challenging due to variations in cell lines, concentrations, and treatment durations across different studies. However, this data provides a valuable overview of their relative potency and the types of endpoints measured.
Table 1: Induction of Apoptotic Cell Population
| Compound | Cell Line | Concentration | Treatment Time | % of Apoptotic Cells (Annexin V+) |
| Danthron | SNU-1 (Gastric Cancer) | 75 µM | 12 h | ~25% |
| Doxorubicin | MCF-7 (Breast Cancer) | 1 µM | 48 h | ~40-50% |
| Etoposide | Jurkat (T-lymphocyte) | 50 µM | 24 h | ~60-70% |
| Staurosporine | HeLa (Cervical Cancer) | 1 µM | 6 h | >90% |
Table 2: Caspase-3 Activation
| Compound | Cell Line | Concentration | Treatment Time | Fold Increase in Caspase-3 Activity |
| Danthron | SNU-1 (Gastric Cancer) | 75 µM | 24 h | Not explicitly quantified as fold increase |
| Doxorubicin | H9c2 (Cardiomyoblasts) | 1 µM | 24 h | ~3.5-fold |
| Etoposide | SH-SY5Y (Neuroblastoma) | 25 µM | 24 h | ~8-fold |
| Staurosporine | Jurkat (T-lymphocyte) | 1 µM | 4 h | ~10-15-fold |
Table 3: Mitochondrial Membrane Potential (ΔΨm) Disruption
| Compound | Cell Line | Concentration | Treatment Time | Method | Observation |
| Danthron | C6 (Glioma) | 50 µM | 24 h | Flow Cytometry (Generic Dye) | Decreased ΔΨm |
| Doxorubicin | PC3 (Prostate Cancer) | 0.5 µM | 24 h | JC-1 Assay | Increased Green Fluorescence |
| Etoposide | HepG2 (Hepatoma) | 100 µM | 24 h | JC-1 Assay | Increased Green Fluorescence |
| Staurosporine | HeLa (Cervical Cancer) | 1 µM | 3 h | JC-1 Assay | Significant Increase in Green Fluorescence |
Experimental Protocols
To ensure the reproducibility of apoptosis experiments, detailed methodologies are crucial. The following are standard protocols for key assays used to quantify apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This is a widely used flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI) Staining Solution
-
1X Annexin-Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using the desired compound (e.g., danthron) and include an untreated control.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a colorimetric substrate.
Materials:
-
Treated and untreated cell pellets
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 Substrate (DEVD-pNA)
-
Microplate reader
Procedure:
-
Collect 1-5 x 10^6 cells after treatment and centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Add 50 µL of 2X Reaction Buffer to each sample.
-
Add 5 µL of the caspase-3 substrate.
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm in a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the results from treated samples with an untreated control.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells, it forms aggregates in the mitochondria, fluorescing red. In apoptotic cells with decreased ΔΨm, it remains in its monomeric form in the cytoplasm and fluoresces green.
Materials:
-
JC-1 Dye
-
Treated and untreated cells
-
Flow cytometer or fluorescence microscope
Procedure:
-
After inducing apoptosis, collect the cells and resuspend them in media at 1 x 10^6 cells/mL.
-
Add JC-1 to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.
-
Centrifuge the cells at 400 x g for 5 minutes and wash with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry, detecting red fluorescence (e.g., PE channel) and green fluorescence (e.g., FITC channel). A shift from red to green fluorescence indicates a loss of ΔΨm.
Visualizing Molecular Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways involved in apoptosis and a typical experimental workflow.
Caption: Danthron-induced apoptosis signaling pathway.
Caption: General experimental workflow for apoptosis studies.
Comparative study of danthron glucoside effects on different cancer cell types.
A comprehensive review of the cytotoxic, pro-apoptotic, and cell cycle inhibitory activities of danthron across various cancer cell types, supported by experimental data and detailed methodologies.
Introduction
Danthron, an 1,8-dihydroxyanthraquinone, is the aglycone form of naturally occurring laxative glycosides found in various plants.[1][2] While its glycosidic forms are common in nature, scientific research into the anticancer properties has predominantly focused on the aglycone, danthron. This guide provides a comparative analysis of the experimentally determined effects of danthron on a range of cancer cell lines. The data presented herein summarizes the cytotoxic and anti-proliferative mechanisms of danthron, offering valuable insights for researchers in oncology and drug development. It is important to note that the following information pertains to danthron, as there is a notable lack of publicly available research on the specific effects of danthron glucosides on cancer cells.
Data Presentation: Comparative Effects of Danthron on Cancer Cell Lines
The following table summarizes the key quantitative data on the effects of danthron on different cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Observed Effects | Key Molecular Changes |
| MDA-MB-231 | Human Breast Carcinoma | In the same range as HUVEC (IC50 for HUVEC not specified)[1] | Inhibition of cell growth, induction of apoptosis, cell cycle arrest (increase in subG1 population).[1][3] | Chromatin condensation.[1] |
| HT1080 | Human Fibrosarcoma | In the same range as HUVEC (IC50 for HUVEC not specified)[1] | Inhibition of cell growth, induction of apoptosis, cell cycle arrest (increase in subG1 population).[1][3] | Chromatin condensation.[1] |
| SNU-1 | Human Gastric Cancer | ~75 µM (after 48h)[4] | Induction of apoptosis, DNA damage.[5][6] | Increased Bax/Bcl-2 ratio, mitochondrial depolarization, release of cytochrome c, AIF, and Endo G, activation of caspase-9 and -3.[5][6] |
| C6 | Rat Glioma | Not specified | Induction of apoptosis.[7] | Increased ROS production, decreased mitochondrial membrane potential, release of cytochrome c, AIF, and Endo G, activation of caspase-9 and -3.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Danthron Treatment: Cells were treated with various concentrations of danthron (typically ranging from 0 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The cell viability was expressed as a percentage of the control (untreated cells).
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells were treated with danthron at the desired concentrations for the indicated times.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells were treated with danthron, harvested, and washed with PBS.
-
Fixation: Cells were fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) population, was determined.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment with danthron, cells were lysed in RIPA buffer containing protease inhibitors. The total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, caspase-3, caspase-9, cytochrome c) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathways affected by danthron and a typical experimental workflow.
Caption: Danthron-induced apoptosis signaling pathway.
Caption: General experimental workflow for studying danthron's effects.
References
- 1. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danthron - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Danthron triggers ROS and mitochondria-mediated apoptotic death in C6 rat glioma cells through caspase cascades, apoptosis-inducing factor and endonuclease G multiple signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Natural Angiogenesis Inhibitors: Danthron Glucoside and Other Prominent Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic properties of Danthron, the active aglycone of Danthron glucoside, and other well-researched natural compounds: Epigallocatechin-3-gallate (EGCG), Resveratrol, Curcumin, and Genistein. The information is intended to assist researchers in evaluating these compounds for potential applications in anti-angiogenic therapy development.
Introduction to Angiogenesis and Its Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing.[1] However, it is also a hallmark of several pathologies, including cancer, where it supplies tumors with essential nutrients and oxygen, facilitating their growth and metastasis.[1] Consequently, the inhibition of angiogenesis has emerged as a promising strategy for cancer therapy.[1] Natural compounds derived from plants and microorganisms are a rich source of potential anti-angiogenic agents, offering diverse chemical structures and mechanisms of action.[2] This guide focuses on comparing the anti-angiogenic profiles of Danthron and other leading natural compounds.
Comparative Data on Anti-Angiogenic Activity
The following table summarizes the available quantitative data on the anti-angiogenic and cytotoxic effects of Danthron and other selected natural compounds. It is important to note that the experimental conditions, such as cell lines and assay durations, vary between studies, which should be taken into consideration when comparing the IC50 values.
| Compound | Assay | Cell Line/Model | IC50 Value | Reference |
| Danthron | Cell Growth Inhibition (MTT Assay, 72h) | HUVEC | ~50 µM | [3][4] |
| Cell Growth Inhibition (MTT Assay, 72h) | MDA-MB-231 (Breast Cancer) | ~50 µM | [3][4] | |
| Cell Growth Inhibition (MTT Assay, 72h) | HT1080 (Fibrosarcoma) | ~50 µM | [3][4] | |
| In vivo Angiogenesis Inhibition (CAM Assay) | Chick Embryo | ~90% inhibition at 20 nmol/CAM | [3] | |
| EGCG | Cell Growth Inhibition (EC50, 96h) | HUVEC | 22 µM | [5] |
| Tube Formation Inhibition (IC50) | Endothelial Cells | 14.47 ± 0.6 µg/mL | [6] | |
| IL-8 Secretion Inhibition (IC50) | Endothelial Cells | 21.654 ± 1.2 µg/mL | [6] | |
| Resveratrol | Cell Growth Inhibition (IC50, 72h) | A375 (Melanoma) | 28.79 µM | [7] |
| Cell Proliferation Inhibition (IC50, 48h) | ECV304 (Endothelial) | 54.5 µM | [8] | |
| Curcumin | Cell Proliferation Inhibition (IC50) | T241-VEGF | 31.97 µM | [9] |
| Cell Viability (IC50) | HCT-116 (Colorectal Cancer) | 10 ± 0.03 µM | [10] | |
| Cell Viability (IC50) | LoVo (Colorectal Cancer) | 20 ± 0.05 µM | [10] | |
| Genistein | Angiogenesis Inhibition (in vitro) | HUVEC | Effective at 5-50 µM | |
| Angiogenesis Promotion (in vitro) | HUVEC | 0.001–1 µM | [1][11] | |
| Angiogenesis Inhibition (in vitro) | HUVEC | 25–100 µM | [1][11] |
Mechanisms of Action and Signaling Pathways
The anti-angiogenic effects of these natural compounds are mediated through various signaling pathways, with the Vascular Endothelial Growth Factor (VEGF) signaling pathway being a common target.
Danthron
Danthron, an anthraquinone, exhibits anti-angiogenic activity by inhibiting key functions of endothelial cells, including proliferation, proteolytic and invasive capabilities, and tube formation.[12][13][14] Its mechanism also involves antioxidant properties, reducing intracellular reactive oxygen species (ROS) and increasing intracellular sulfhydryl groups in endothelial and tumor cells.[12][14] Furthermore, Danthron can induce DNA damage and apoptosis in tumor cells.[4]
VEGF Signaling Pathway
The VEGF signaling pathway is a critical regulator of angiogenesis. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of downstream signaling events.
Other Natural Compounds
-
EGCG: The primary polyphenol in green tea, EGCG inhibits angiogenesis by interfering with VEGF signaling. It can inhibit VEGF expression and the activation of its receptor.[15]
-
Resveratrol: Found in grapes and berries, resveratrol exerts its anti-angiogenic effects through multiple mechanisms, including the inhibition of VEGF expression and the induction of apoptosis in endothelial cells.[7][16]
-
Curcumin: The active component of turmeric, curcumin inhibits angiogenesis by targeting various signaling pathways, including the downregulation of VEGF and its receptors.[9][17]
-
Genistein: An isoflavone from soy, genistein can inhibit angiogenesis by downregulating pro-angiogenic factors like VEGF and inhibiting signaling pathways such as PI3K/Akt and NF-κB.[11][13][18]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Preparation of Basement Membrane Matrix: Thaw basement membrane extract (BME), such as Matrigel®, on ice. Pipette 50-100 µL of BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[19]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-reduced medium. Seed the cells onto the solidified BME at a density of 1-2 x 10^4 cells per well.[20]
-
Treatment: Add the test compounds (Danthron, EGCG, etc.) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[20]
-
Visualization and Quantification: Observe the formation of tube-like structures using a phase-contrast microscope. The extent of angiogenesis can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops using imaging software.[21]
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of compounds on the development of new blood vessels in a living organism.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare sterile, non-toxic carriers (e.g., filter paper discs or methylcellulose pellets) containing the test compounds at desired concentrations. Place the carrier directly onto the CAM.[22][23]
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
Analysis: On the day of analysis, open the window and observe the vasculature in the area surrounding the carrier. The anti-angiogenic effect is determined by the reduction in the number and density of blood vessels compared to the control. The results can be quantified by counting the number of vessel branch points within a defined area.[23]
Endothelial Cell Proliferation Assay
This in vitro assay measures the effect of compounds on the proliferation of endothelial cells.
Protocol:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 2,000-5,000 cells per well in a complete growth medium. Allow the cells to attach overnight.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
Quantification of Proliferation: Cell proliferation can be assessed using various methods:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The formazan crystals are then solubilized, and the absorbance is measured at 570 nm.[4]
-
BrdU Assay: This assay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU).
-
Direct Cell Counting: Cells can be trypsinized and counted using a hemocytometer or an automated cell counter.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative evaluation of anti-angiogenic compounds.
Conclusion
Danthron is a promising natural anti-angiogenic compound with a multi-faceted mechanism of action that includes the inhibition of key endothelial cell functions and antioxidant effects. When compared to other well-established natural angiogenesis inhibitors like EGCG, resveratrol, curcumin, and genistein, Danthron appears to act on similar downstream events of angiogenesis. While all these compounds demonstrate potent anti-angiogenic activities, their efficacy and primary molecular targets can differ. The lack of direct comparative studies makes it challenging to definitively rank their potency. Further research with standardized assays is necessary to elucidate the comparative efficacy and therapeutic potential of Danthron and other natural compounds in the context of anti-angiogenic drug development. This guide provides a foundational framework for such comparative investigations.
References
- 1. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Anti-angiogenic effects of resveratrol mediated by decreased VEGF and increased TSP1 expression in melanoma-endothelial cell co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Curcumin inhibits angiogenesis and improves defective hematopoiesis induced by tumor-derived VEGF in tumor model through modulating VEGF-VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of genistein on breast cancer and differential effects of different age stages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pro-angiogenic effects of resveratrol in brain endothelial cells: nitric oxide-mediated regulation of vascular endothelial growth factor and metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Danthron Glucoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Danthron glucoside and its aglycone, danthron, are classified as hazardous materials, necessitating strict adherence to disposal protocols. Danthron is reasonably anticipated to be a human carcinogen and poses a significant risk to aquatic ecosystems.[1][2][3] This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound.
Health and Safety Hazards
Danthron, the active component of this compound, is associated with several health risks. It is classified as a Category 1B carcinogen and is suspected of causing cancer.[3][4] Exposure can lead to serious eye irritation, skin irritation, and may cause an allergic skin reaction or respiratory irritation.[2][4] Furthermore, danthron is very toxic to aquatic life with long-lasting effects, making environmental contamination a serious concern.[2]
Quantitative Data: Physical and Chemical Properties of Danthron
For safe handling and disposal, it is essential to be aware of the physical and chemical properties of danthron.
| Property | Value |
| Appearance | Reddish or orange crystalline powder |
| Physical State | Powder Solid |
| Odor | Odorless |
| Melting Point/Range | 190 - 195 °C / 374 - 383 °F |
| Flash Point | > 200 °C / > 392 °F |
| Solubility | Practically insoluble in water; Soluble in acetone, chloroform, diethyl ether, and ethanol |
| Stability | Stable under normal temperatures and pressures |
Step-by-Step Disposal Procedures
The following procedures are recommended for the safe disposal of this compound and materials contaminated with it. These steps are based on guidelines for hazardous chemical waste management.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[4]
-
Lab Coat: A lab coat or other protective clothing.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[5]
Waste Segregation and Collection
-
Designated Waste Container: All solid this compound waste, including contaminated labware (e.g., weigh boats, pipette tips), should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.[5]
Spill Management
In the event of a small spill of solid this compound:
-
Restrict Access: Cordon off the area to prevent further contamination.
-
Dampen the Spill: Carefully dampen the spilled material with 60-70% ethanol to prevent dust from becoming airborne.[6]
-
Collect the Material: Use absorbent paper dampened with 60-70% ethanol to collect the material.[6]
-
Place in Waste Container: Transfer the collected material and absorbent paper into the designated hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with 60-70% ethanol, followed by a thorough cleaning with soap and water.[6]
-
Dispose of Cleaning Materials: All contaminated cleaning materials must also be disposed of as hazardous waste.
Final Disposal
-
Licensed Waste Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company.[7]
-
Incineration: A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your EHS office for detailed instructions.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for detailed procedures.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. Danthron - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. DANTHRON | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. moltox.com [moltox.com]
Personal protective equipment for handling Danthron glucoside
Essential Safety and Handling Guide for Danthron Glucoside
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. This compound is a naturally occurring compound which, upon hydrolysis, yields Danthron (also known as 1,8-dihydroxyanthraquinone). The safety protocols outlined below are primarily based on the hazardous properties of Danthron, which is reasonably anticipated to be a human carcinogen and presents several other health risks.[1] Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
Hazard Identification and Classification
Danthron is classified with multiple hazards according to the Globally Harmonized System (GHS). It is crucial to understand these risks before handling the compound.
| Hazard Class | GHS Category | Hazard Statement |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[2][3] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335-H336: May cause respiratory irritation. May cause drowsiness or dizziness.[2] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary method of exposure control.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4][5] A face shield may be required if there is a splash hazard. |
| Hand Protection | Wear chemical-resistant, impervious gloves. Nitrile rubber gloves are recommended.[4] Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[4] |
| Skin and Body Protection | Wear impervious clothing, such as a fully-buttoned laboratory coat, to prevent skin contact.[4][6] Ensure shoes fully cover the feet. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation.[4] If ventilation is inadequate or dust is generated, a NIOSH-approved N95 (US) or P1 (EU) dust mask should be used.[4] For higher-level protection, consult with safety personnel. |
Operational and Disposal Plans
Safe Handling Procedures
-
Engineering Controls: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[4]
-
Procedural Controls: Avoid the formation of dust and aerosols.[4] Do not breathe dust. Avoid contact with eyes, skin, and clothing.[2][7] Wash hands thoroughly after handling and before breaks.[2][3]
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep containers tightly closed and store locked up.[2][3] Keep away from incompatible materials such as strong oxidizing agents.[2][5]
Emergency and Spill Response
In the event of a spill, follow a structured response plan to ensure safety and prevent environmental contamination.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][7]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][7]
Disposal Plan
Waste material must be treated as hazardous.
-
Chemical Waste: Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[4] Do not mix with other waste.[3]
-
Container Disposal: Dispose of empty containers as unused product in accordance with federal, state, and local regulations.[4][8] Do not allow the chemical to enter drains or waterways due to its high toxicity to aquatic life.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
